Pyrocatechol monoglucoside
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H16O7 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m0/s1 |
Clave InChI |
NMZWIAATAZXMRV-IHDQXYMRSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Natural Sources of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), a simple dihydroxyphenolic compound, and its glycosidic derivatives are subjects of growing interest within the scientific community due to their potential biological activities. This technical guide provides an in-depth exploration of the natural sources of a specific derivative, pyrocatechol monoglucoside. The document consolidates current knowledge on its natural occurrence, presents quantitative data where available, details experimental protocols for its isolation and analysis, and explores potential biosynthetic and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound
While pyrocatechol (catechol) is found in a variety of plants, the direct identification of its simple monoglucoside is less commonly reported.[1][2] However, evidence points to its presence in specific plant species and as a metabolic byproduct of more complex phenolic glycosides.
Confirmed Natural Source: Dioscorea nipponica Mak.
The most definitive evidence for the natural occurrence of this compound comes from its isolation from Dioscorea nipponica Mak. , a plant species used in traditional medicine.[3] This finding establishes D. nipponica as a primary source for obtaining this specific phenolic glycoside.
Potential and Indirect Sources
Plants from the Salicaceae Family (Willows and Poplars):
Species of the genera Salix (willow) and Populus (poplar) are well-known for their rich content of phenolic glycosides, particularly salicylates.[4] While this compound has not been directly isolated from these plants, catechol has been identified as a significant in vivo metabolite of salicortin (B1681395), a major phenolic glycoside in willow bark.[5] The breakdown of salicortin and related compounds, known as salicortinoids, can lead to the formation of catechol.[6] In some herbivorous insects that feed on these plants, catechol is further metabolized into catechol glucoside.[7] This metabolic conversion in insects suggests a plausible, though not yet confirmed, parallel or similar detoxification or metabolic pathway in the plants themselves.
Gaultheria Species (Wintergreen):
The genus Gaultheria is characterized by a high concentration of methyl salicylate (B1505791) and its glycosidic derivatives.[8][9][10] While direct evidence for this compound is lacking, these plants are known to contain catechins and procyanidins, which are flavonoids possessing a catechol moiety.[9] Given the metabolic diversity within this genus, the potential for the presence of catechol glycosides warrants further investigation.
Quantitative Data
Currently, there is a scarcity of published quantitative data specifically for this compound from natural sources. The focus of most quantitative analyses of phenolic glycosides in plants like Salix and Gaultheria has been on other major compounds such as salicylates and methyl salicylate glycosides.[9][10] Further research is required to quantify the concentration of this compound in Dioscorea nipponica and to explore its potential presence and concentration in other plant species.
Experimental Protocols
The isolation and identification of this compound from natural sources involve standard phytochemistry techniques. The following is a generalized workflow based on methods used for other phenolic glycosides.
Experimental Workflow: Isolation and Identification of this compound
Caption: Generalized workflow for the isolation and identification of this compound.
Detailed Methodologies
1. Extraction:
-
Objective: To extract a broad range of secondary metabolites, including phenolic glycosides, from the plant material.
-
Protocol:
-
Air-dry and powder the plant material (e.g., rhizomes of Dioscorea nipponica).
-
Macerate or reflux the powdered material with a polar solvent such as methanol or ethanol.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
2. Fractionation:
-
Objective: To separate the crude extract into fractions with decreasing polarity to simplify subsequent purification steps.
-
Protocol:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenolic glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
3. Chromatographic Purification:
-
Objective: To isolate the target compound from the enriched fraction.
-
Protocol:
-
Subject the active fraction (e.g., n-butanol fraction) to column chromatography on a stationary phase like silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
4. Structure Elucidation:
-
Objective: To confirm the identity of the isolated compound as this compound.
-
Protocol:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to determine the chemical structure, including the position of the glucose moiety on the pyrocatechol ring.
-
Biosynthetic and Signaling Pathways
The specific biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on the metabolism of other phenolic compounds, a plausible pathway can be hypothesized.
Hypothesized Biosynthesis of this compound
Caption: Hypothesized biosynthetic pathway of this compound.
This proposed pathway begins with the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in plants. L-phenylalanine is converted to various phenolic compounds. Catechol can be formed through several routes, including the degradation of more complex molecules like flavonoids or salicortinoids.[5][6] The final step is likely the glycosylation of catechol, catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes in plants responsible for attaching sugar moieties to a wide range of secondary metabolites, thereby altering their solubility, stability, and biological activity.[11]
Signaling and Biological Role
The biological role of this compound in plants is not yet understood. However, the functions of other phenolic glycosides and catechol itself provide some clues. Phenolic compounds in plants are often involved in defense against herbivores and pathogens.[5] The glycosylation of these compounds can serve as a detoxification mechanism for the plant or as a way to store inactive defense compounds that can be activated upon tissue damage.[11] Catechol itself is oxidized by polyphenol oxidases to form quinones, which are reactive molecules that can deter herbivores and inhibit microbial growth.[1] It is plausible that this compound plays a role in a similar defense system, where the glucose moiety is cleaved upon damage to release the active catechol.
Further research is needed to elucidate the specific biosynthetic enzymes and signaling cascades associated with this compound and to determine its precise physiological function in plants.
References
- 1. Pyrocatechol [bionity.com]
- 2. Catechol - Wikipedia [en.wikipedia.org]
- 3. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Conversion Leads to Detoxification of Salicortin-like Chemical Defenses (Salicortinoids) in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gaultheria: Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gaultheria: Phytochemical and Pharmacological Characteristics [ouci.dntb.gov.ua]
- 11. You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pyrocatechol Monoglucoside in Itoa orientalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside (also known as pyrocatechol-O-β-D-glucopyranoside or Itoside I), a phenolic glycoside isolated from the plant Itoa orientalis. This document details its isolation, structural elucidation, and biological activity, with a focus on its potential as an anti-inflammatory agent.
Introduction
Itoa orientalis Hemsl., a member of the Salicaceae family, is a plant that has been a subject of phytochemical investigation.[1] Research has led to the isolation of various compounds, including a series of phenolic glycosides. Among these is pyrocatechol monoglucoside, a simple phenolic glycoside.[2][3] This compound, along with others from Itoa orientalis, has been evaluated for its biological activities, notably for its anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This guide synthesizes the available scientific data on this compound from this specific plant source.
Data Presentation: Phytochemicals from Itoa orientalis and their Anti-inflammatory Activity
Several phenolic glycosides have been isolated from Itoa orientalis and evaluated for their ability to inhibit the COX-2 enzyme. The data is summarized in the table below.
| Compound | Compound Number | Plant Part | COX-2 Inhibition (%) @ 10 µM |
| Itoside A | 7 | Bark and Twigs | 35.6 |
| Itoside B | 8 | Bark and Twigs | 85.3 |
| Itoside C | 9 | Bark and Twigs | 42.1 |
| Itoside D | 10 | Bark and Twigs | 62.5 |
| Itoside E | 11 | Bark and Twigs | 38.2 |
| Itoside F | 12 | Bark and Twigs | 55.3 |
| Itoside G | 13 | Bark and Twigs | 60.1 |
| Itoside H | 14 | Bark and Twigs | 58.2 |
| This compound (Itoside I) | 21 | Bark and Twigs | 45.2 |
| 4-hydroxytremulacin | 16 | Bark and Twigs | 65.3 |
| Homaloside D | 19 | Bark and Twigs | 49.7 |
| Itoside J | 1 | Bark, Twigs, Leaves | 33.7 |
| Itoside L | 3 | Bark, Twigs, Leaves | 12.5 |
| Itoside N | 5 | Bark, Twigs, Leaves | 25.4 |
| Echitin | 6 | Bark, Twigs, Leaves | 3.5 |
| Apigenin | 24 | Bark, Twigs, Leaves | 75.3 |
| Luteolin | 26 | Bark, Twigs, Leaves | 65.2 |
| 2'-O-p-Coumaroyl-dihydromyricetin | 27 | Bark, Twigs, Leaves | 55.4 |
Data sourced from Chai, X. Y., et al. (2008). Journal of Natural Products, 71(5), 814-817.
Experimental Protocols
General Experimental Workflow
The isolation and evaluation of this compound and other phenolic glycosides from Itoa orientalis followed a multi-step process, which is depicted in the workflow diagram below.
Detailed Methodologies
Plant Material: The bark, twigs, and leaves of Itoa orientalis were collected, dried, and powdered.
Extraction and Partitioning:
-
The powdered plant material was extracted with 80% ethanol.
-
The resulting extract was concentrated under reduced pressure.
-
The concentrated extract was suspended in water (H₂O).
-
The aqueous suspension was then successively partitioned with chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[2]
Isolation and Purification of this compound:
-
The aqueous layer from the partitioning step was concentrated.
-
The resulting residue was subjected to repeated column chromatography for separation.
-
The chromatographic techniques used included silica (B1680970) gel chromatography, Sephadex LH-20 column chromatography, and octadecylsilyl (ODS) silica gel chromatography.[2]
-
Fractions containing this compound (Itoside I) were identified and combined.
-
Further purification, if necessary, was achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation: The structure of this compound was confirmed using a combination of spectroscopic methods:
-
UV Spectroscopy: To determine the ultraviolet absorption maxima.
-
IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.[2]
COX-2 Inhibition Assay: The in vitro anti-inflammatory activity was assessed by measuring the inhibition of the COX-2 enzyme. The specific protocol for the COX-2 inhibitor screening assay would typically involve a human recombinant COX-2 enzyme and a suitable substrate, with a known inhibitor (like celecoxib) used as a positive control. The activity is measured by detecting the product of the enzymatic reaction, often through fluorescence or colorimetric methods.
Signaling Pathway: COX-2 and Inflammation
This compound has been shown to inhibit the COX-2 enzyme. COX-2 is a central mediator in the inflammatory pathway. The diagram below illustrates the role of COX-2 in the conversion of arachidonic acid to prostaglandins, which are key pro-inflammatory molecules.
This inhibition of the COX-2 enzyme by this compound reduces the production of prostaglandins, thereby exerting an anti-inflammatory effect. This mechanism of action is shared by non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
This compound (Itoside I) is a confirmed chemical constituent of Itoa orientalis. The compound has been successfully isolated and its structure elucidated through standard phytochemical techniques. Quantitative bioassays have demonstrated its moderate in vitro inhibitory activity against the COX-2 enzyme, suggesting its potential as a lead compound for the development of new anti-inflammatory agents. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully explore its therapeutic potential.
References
The Elusive Pyrocatechol Monoglucoside in Salix babylonica: A Technical Guide to its Phytochemical Landscape
For Researchers, Scientists, and Drug Development Professionals
While direct evidence for the presence of pyrocatechol (B87986) monoglucoside in Salix babylonica (Weeping Willow) remains scarce in the current scientific literature, the plant is a rich and well-documented source of a diverse array of other phenolic glycosides and flavonoids. This technical guide provides an in-depth overview of the known phytochemicals isolated from Salix babylonica, their biological activities, and the methodologies employed for their extraction and characterization. This information serves as a valuable resource for researchers investigating the therapeutic potential of this traditional medicinal plant.
I. Phytochemical Constituents of Salix babylonica
Salix babylonica has been extensively studied for its chemical composition, revealing a complex mixture of secondary metabolites. Although pyrocatechol monoglucoside is not a prominently reported constituent, numerous other phenolic compounds have been identified. The genus Salix is known for producing a variety of secondary metabolites, including flavonoids, phenolic glycosides, organic acids, and simple phenolics.[1]
A study on the chemical constituents of Salix babylonica led to the isolation of several compounds, including luteolin (B72000) and luteolin 7-O-glucoside, which were found to be responsible for the plant's antibacterial activity.[2][3] Another investigation of the roots of Salix babylonica resulted in the isolation of 2-(Hydroxymethyl) phenyl β-D-glucopyranoside, alongside known compounds like β-Sitosterol, kaempferol (B1673270) 7-O-glucoside, and apigenin (B1666066) 7-O-galactoside.[4]
The leaves and stem bark of S. babylonica have also been analyzed, leading to the identification of two flavonoids, luteolin and luteolin-6-C-β-D-glucopyranoside (iso-orientin), and two phenolic glycosides, trichocarpin (B83318) and tremuloidin.[5] Furthermore, the essential oil of S. babylonica contains a variety of volatile compounds.[6]
The following table summarizes the key compounds isolated from Salix babylonica as reported in the scientific literature.
| Compound Class | Compound Name | Plant Part | Reference |
| Flavonoids | Luteolin | Leaves | [2][5] |
| Luteolin 7-O-glucoside (Luteoloside) | Leaves | [2][3] | |
| Luteolin-6-C-β-D-glucopyranoside (iso-orientin) | Leaves | [5] | |
| Kaempferol 7-O-glucoside | Roots | [4] | |
| Apigenin 7-O-galactoside | Roots | [4] | |
| Phenolic Glycosides | 2-(Hydroxymethyl) phenyl β-D-glucopyranoside | Roots | [4] |
| Trichocarpin | Leaves | [5] | |
| Tremuloidin | Leaves | [5] | |
| Sterols | β-Sitosterol | Roots | [4] |
II. Biological Activities and Therapeutic Potential
Extracts from Salix babylonica have demonstrated a wide range of biological activities, supporting its traditional medicinal uses for conditions like pain, inflammation, and infections.[7] The genus Salix is known for its analgesic, anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1]
The antibacterial activity of S. babylonica extracts has been attributed to compounds like luteolin and luteoloside.[2] Studies have shown that these extracts are effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Listeria monocytogenes.[2][3] The antioxidant and antimicrobial activities of methanolic extracts from the leaves and bark have also been investigated, with the ethyl acetate (B1210297) fraction of the bark showing the highest total phenolic content and antioxidant activity.[8]
Furthermore, S. babylonica extracts have exhibited significant anti-inflammatory, analgesic, and antipyretic properties.[5] The anti-inflammatory effects are believed to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of action of salicylic (B10762653) acid, a well-known derivative of salicin (B1681394) found in willows.[1]
III. Experimental Protocols
A. Extraction and Isolation of Phenolic Compounds from Salix babylonica Roots
The following protocol is based on the methodology described by Singh et al. (2017) for the isolation of 2-(Hydroxymethyl) phenyl β-D-glucopyranoside.[4]
1. Plant Material and Extraction:
-
Air-dried and coarsely powdered roots of Salix babylonica are extracted with 95% ethanol (B145695) at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to obtain a crude residue.
2. Fractionation:
-
The crude extract is suspended in water and successively partitioned with petroleum ether, chloroform (B151607), and ethyl acetate.
-
The ethyl acetate fraction is concentrated and subjected to column chromatography.
3. Column Chromatography:
-
The ethyl acetate fraction is chromatographed over a silica (B1680970) gel column.
-
Elution is performed with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4. Isolation and Purification:
-
Fractions showing similar TLC profiles are combined.
-
Compound 1 (2-(Hydroxymethyl) phenyl β-D-glucopyranoside) is isolated from the chloroform-methanol (9:1) eluate.
-
Further purification can be achieved by recrystallization.
5. Structure Elucidation:
-
The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
B. Bioactivity-Guided Isolation of Antibacterial Compounds
This protocol is adapted from the work of González-Alamilla et al. (2019) for the isolation of antibacterial compounds from S. babylonica leaves.[2][3]
1. Hydroalcoholic Extraction:
-
Dried and ground leaves of Salix babylonica are macerated with a hydroalcoholic solution (e.g., 70% ethanol).
-
The extract is filtered and concentrated to yield the crude hydroalcoholic extract (SBHE).
2. Bioassay-Guided Fractionation:
-
The SBHE is subjected to a bipartition with an aqueous and an organic solvent (e.g., ethyl acetate) to obtain an aqueous fraction (ASB) and an organic fraction (ACSB).
-
The antibacterial activity of both fractions is evaluated using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
3. Chromatographic Separation of the Active Fraction:
-
The more active fraction (ACSB) is subjected to further chromatographic separation (e.g., column chromatography on silica gel).
-
Elution with a suitable solvent system yields several sub-fractions.
4. Identification of Active Compounds:
-
The antibacterial activity of the sub-fractions is tested.
-
The active sub-fractions are analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the responsible compounds, such as luteolin and luteolin 7-O-glucoside.
IV. Visualizations
References
- 1. Phytochemistry, Pharmacology and Medicinal Uses of Plants of the Genus Salix: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of Salix babylonica L. and Their Antibacterial Activity Against Gram-Positive and Gram-Negative Animal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of Salix babylonica L. and Their Antibacterial Activity Against Gram-Positive and Gram-Negative Animal Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Salix babylonica a source of active compounds for the treatment of inflammatory diseases in animals [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a chemoenzymatic pathway for the synthesis of pyrocatechol (B87986) monoglucoside, a compound of interest for various applications due to the enhanced solubility and stability of the glucoside moiety compared to the aglycone. The process involves two key stages: the microbial biosynthesis of pyrocatechol from a renewable feedstock, glucose, using engineered Escherichia coli, followed by the enzymatic glucosylation of the resulting pyrocatechol to its monoglucoside using a glucansucrase from Lactobacillus reuteri. This document details the metabolic pathways, key enzymes, quantitative data, experimental protocols, and visual representations of the processes involved, intended for an audience of researchers, scientists, and drug development professionals.
Part 1: Microbial Biosynthesis of Pyrocatechol from Glucose
The microbial production of pyrocatechol (also known as catechol) offers a sustainable alternative to traditional chemical synthesis methods that often rely on petroleum-based starting materials.[1] Engineered strains of Escherichia coli have been developed to produce catechol from glucose by diverting carbon flux through the common aromatic pathway and introducing a novel enzymatic step.
The biosynthesis of pyrocatechol in engineered E. coli begins with the central carbon metabolism, where glucose is converted to phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). These precursors enter the shikimate pathway, a common route for the biosynthesis of aromatic compounds. A key intermediate in this pathway is 3-dehydroshikimate (DHS). In the engineered pathway, DHS is converted to protocatechuic acid (PCA) by the enzyme DHS dehydratase. Subsequently, PCA is decarboxylated to pyrocatechol by PCA decarboxylase.[2]
To enhance the production of pyrocatechol, metabolic engineering strategies are employed. These include the overexpression of key enzymes in the pathway and the knockout of competing pathways to direct more carbon flux towards pyrocatechol synthesis.
Biosynthesis Pathway of Pyrocatechol
Caption: Microbial biosynthesis of pyrocatechol from glucose in engineered E. coli.
Part 2: Enzymatic Glucosylation of Pyrocatechol
The second stage of the synthesis involves the enzymatic glucosylation of pyrocatechol to form pyrocatechol monoglucoside. This step is crucial for improving the physicochemical properties of pyrocatechol. Glucansucrases, such as the N-terminally truncated GTFA from Lactobacillus reuteri 121, have been shown to effectively catalyze this reaction using sucrose (B13894) as a readily available and inexpensive glucosyl donor.[1][3]
The GTFA enzyme catalyzes the transfer of a glucose moiety from sucrose to one of the hydroxyl groups of pyrocatechol, releasing fructose (B13574) as a byproduct. A notable feature of this enzymatic reaction is that it can lead to the formation of pyrocatechol glucosides with multiple glucose units attached, exhibiting both (α1→4) and (α1→6) glycosidic linkages.[1][3] For the purpose of this guide, we will focus on the initial monoglucosylation event.
Enzymatic Glucosylation of Pyrocatechol
Caption: Enzymatic glucosylation of pyrocatechol catalyzed by GTFA glucansucrase.
Quantitative Data
The following table summarizes the key quantitative data for the biosynthesis of pyrocatechol and its subsequent glucosylation.
| Parameter | Value | Organism/Enzyme | Reference |
| Pyrocatechol Production | |||
| Titer | up to 17.7 g/L | Escherichia coli | [2] |
| Yield from Glucose | up to 0.19 g/g | Escherichia coli | [2] |
| Pyrocatechol Glucosylation | |||
| Enzyme | Gtf180-ΔN | Lactobacillus reuteri 180 | [4] |
| Substrate | Pyrocatechol | [4] | |
| Km | 103.3 mM | [4] | |
| kcat | 757.4 s-1 | [4] | |
| Substrate | Pyrocatechol-G1 | [4] | |
| Km | 88.8 mM | [4] | |
| kcat | 863.3 s-1 | [4] |
Experimental Protocols
Protocol 1: Production and Purification of Recombinant GTFA-ΔN from E. coli
This protocol is adapted from the methods described for the expression and purification of glucansucrases.[5]
1. Expression: a. Transform E. coli BL21 (DE3) with an expression vector containing the gene for the N-terminally truncated GTFA from Lactobacillus reuteri 121 with a His-tag. b. Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice. b. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. c. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. d. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. e. Elute the His-tagged GTFA-ΔN enzyme with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). f. Dialyze the eluted fractions against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM CaCl2) and store at -80°C.
Protocol 2: Enzymatic Glucosylation of Pyrocatechol
This protocol is based on the reaction conditions described for the glucosylation of phenolic compounds by glucansucrases.[1][4]
1. Reaction Setup: a. Prepare a reaction mixture containing:
- Pyrocatechol (e.g., 50-400 mM)
- Sucrose (e.g., 1 M)
- Purified GTFA-ΔN enzyme (e.g., 1 U/mL)
- Reaction buffer (e.g., 25 mM sodium acetate (B1210297) pH 4.7, 1 mM CaCl2) b. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
2. Reaction Monitoring and Product Analysis: a. At different time points, take aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a quenching agent. b. Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the consumption of pyrocatechol and the formation of this compound and other glucosylated products.[6] A C18 column can be used with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). c. For structural characterization of the products, scale up the reaction and purify the this compound using preparative HPLC or other chromatographic techniques. d. Confirm the structure of the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]
Overall Experimental Workflow
The following diagram illustrates the overall workflow from glucose to the characterization of this compound.
References
- 1. Catechol glucosides act as donor/acceptor substrates of glucansucrase enzymes of Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucansucrase Gtf180-ΔN of Lactobacillus reuteri 180: enzyme and reaction engineering for improved glycosylation of non-carbohydrate molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of growing interest in pharmacological research due to the well-documented biological activities of its aglycone, pyrocatechol. This technical guide provides a comprehensive overview of the known physical and chemical properties of pyrocatechol monoglucoside. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a discussion of its potential biological activities and involvement in cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound (CAS No. 2400-71-7) is a glycoside composed of a pyrocatechol (catechol) molecule linked to a glucose unit.[1] Pyrocatechol itself is a well-studied compound known for its antioxidant, anti-inflammatory, and antimicrobial properties.[2] The glycosylation of pyrocatechol to form its monoglucoside is expected to alter its physicochemical properties, such as solubility and bioavailability, which can have significant implications for its biological activity and potential therapeutic applications. This guide synthesizes the available information on this compound, drawing comparisons with its aglycone where direct data is unavailable.
Physical and Chemical Properties
Quantitative Data Summary
The following tables summarize the key physical and chemical data for this compound and pyrocatechol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2400-71-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Physical Description | White Powder | [1] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |
| Predicted Density | 1.556 g/cm³ | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Table 2: Physical and Chemical Properties of Pyrocatechol (Aglycone)
| Property | Value | Source |
| CAS Number | 120-80-9 | |
| Molecular Formula | C₆H₆O₂ | |
| Molecular Weight | 110.11 g/mol | |
| Melting Point | 104-105 °C | [3] |
| Boiling Point | 245 °C | [4] |
| pKa₁ | ~9.2-9.4 | [5] |
| pKa₂ | ~11.5-13.8 | [5] |
| Solubility in Water | 430 g/L at 20 °C |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly published. However, standard methodologies for organic compounds and phenolic glycosides can be applied.
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus with a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.[4][6][7]
Determination of Boiling Point
As this compound is a solid at room temperature and likely to decompose at high temperatures, its boiling point is difficult to measure directly at atmospheric pressure. If the compound is stable enough, a distillation method under reduced pressure could be employed. A more common approach for high-boiling point solids is to use a Thiele tube.
Methodology (Thiele Tube):
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in an oil bath within a Thiele tube.
-
The temperature is raised until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11]
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.[12][13]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for determining the purity and quantifying the amount of this compound.
Methodology:
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Stationary Phase: A C18 reversed-phase column.
-
Detection: UV detector at a wavelength relevant to the chromophore of this compound (e.g., ~280 nm).
-
Procedure: A solution of the sample is injected into the HPLC system. The retention time and peak area are used to identify and quantify the compound by comparison with a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound.
Methodology:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the presence of the pyrocatechol and glucose moieties and their connectivity.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, the activity of its aglycone, pyrocatechol, provides strong indications of its potential pharmacological effects. It is hypothesized that this compound may act as a pro-drug, being hydrolyzed in vivo by glucosidases to release pyrocatechol.[14][15][16]
Anti-inflammatory Activity
Pyrocatechol has been shown to possess significant anti-inflammatory properties. It can suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[17] This effect is mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[18][19]
-
NF-κB Inhibition: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Pyrocatechol inhibits the activation of NF-κB, thereby reducing the production of inflammatory mediators.
-
Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of Nrf2 by pyrocatechol enhances the cellular antioxidant defense system, which can mitigate inflammation.[20]
Antioxidant Activity
The catechol structure is a well-known scavenger of free radicals. Pyrocatechol is expected to exhibit strong antioxidant activity by donating hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS). The antioxidant potential of phenolic compounds is a key area of research in drug discovery for diseases associated with oxidative stress.
Potential Role in Insulin (B600854) Signaling
Studies on protocatechuic acid, a metabolite of anthocyanins that also contains a catechol moiety, have shown that it can activate key components of the insulin signaling pathway, mimicking the effects of insulin.[21][22][23] This includes stimulating the phosphorylation of the insulin receptor substrate-1 (IRS-1) and the downstream kinase Akt, leading to increased glucose uptake.[22] Given the structural similarity, pyrocatechol and its glucoside may also positively modulate insulin signaling, a hypothesis that warrants further investigation.
Conclusion
This compound is a compound with significant potential for pharmacological applications, largely inferred from the known biological activities of its aglycone, pyrocatechol. While comprehensive experimental data on its physical properties are still lacking, this guide provides a framework for its characterization based on standard methodologies. The likely involvement of this compound in key cellular signaling pathways, such as NF-κB, Nrf2, and insulin signaling, makes it a compelling candidate for further research in the development of novel therapeutics for inflammatory diseases, conditions related to oxidative stress, and metabolic disorders. Future studies should focus on the direct experimental determination of its physicochemical properties and the elucidation of its specific biological effects and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. mdpi.com [mdpi.com]
- 6. pennwest.edu [pennwest.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyanidin-3-O-β-glucoside and protocatechuic acid exert insulin-like effects by upregulating PPARγ activity in human omental adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrocatechol Monoglucoside (CAS 2400-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, with the CAS number 2400-71-7, is a phenolic glycoside that has been identified in various plant species, including Dioscorea nipponica Mak. and Origanum vulgare.[1][2] As a naturally occurring compound, it is of interest to researchers in pharmacology and drug development for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific information on pyrocatechol monoglucoside and its aglycone, pyrocatechol, including its chemical properties, potential therapeutic activities, and associated mechanisms of action.
Chemical and Physical Properties
This compound is a white, solid powder with a molecular weight of 272.25 g/mol and a chemical formula of C12H16O7.[3] While specific solubility data is not widely available, general recommendations for achieving higher solubility include warming and sonication.[3] For long-term storage, it is advised to keep the compound in a sealed container in a cool, dry place, with temperatures below -20°C being optimal for stock solutions.[3]
| Property | Value | Reference(s) |
| CAS Number | 2400-71-7 | [3] |
| Molecular Formula | C12H16O7 | [3] |
| Molecular Weight | 272.25 g/mol | [3] |
| Appearance | Powder | [3] |
| Purity | >98% | [3] |
| Chemical Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [3] |
| Synonyms | Pyrocatecholmonoglucosid | [1] |
Biological Activities and Pharmacological Potential
While direct and extensive pharmacological studies on this compound are limited in the current scientific literature, the biological activities of its aglycone, pyrocatechol, have been investigated. These studies provide valuable insights into the potential therapeutic effects of the glycoside, as the sugar moiety can influence its solubility, stability, and bioavailability, while the phenolic core is often responsible for the primary pharmacological action.
Anti-inflammatory and Neuroprotective Effects of Pyrocatechol
Research has demonstrated that pyrocatechol possesses significant anti-inflammatory and neuroprotective properties. These effects are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response and neuronal cell survival.
Inhibition of Pro-inflammatory Mediators:
Pyrocatechol has been shown to effectively suppress the production of pro-inflammatory mediators in various experimental models. In lipopolysaccharide (LPS)-stimulated microglial cells, pyrocatechol significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[4] Furthermore, it markedly reduces the secretion and mRNA expression of several pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), CCL2, and CXCL1.[4][5]
| Cell Line | Treatment | Effect | Concentration | Reference(s) |
| RAW264.7 | Pyrocatechol + LPS | Inhibition of NO production | Dose-dependent | [5] |
| RAW264.7 | Pyrocatechol + LPS | Reduction of TNF-α, IL-6, CCL2, CXCL1 secretion | >2.5 µM | [5] |
| BV-2 | Pyrocatechol + LPS | Inhibition of NO production | Dose-dependent | [4] |
| BV-2 | Pyrocatechol + LPS | Inhibition of iNOS mRNA and protein expression | Dose-dependent | [4] |
| BV-2 | Pyrocatechol + LPS | Reduction of TNF-α, IL-6, CCL2, CXCL1 mRNA expression | 2.5, 5, 10 µM | [4] |
Modulation of Signaling Pathways:
The anti-inflammatory effects of pyrocatechol are mediated through the regulation of critical intracellular signaling pathways. Studies have revealed that pyrocatechol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes.[5] Concurrently, pyrocatechol has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant defense system.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of pyrocatechol's biological activities.
Cell Culture and Treatment for Anti-inflammatory Assays
-
Cell Lines: Murine macrophage cell line RAW264.7 and murine microglial cell line BV-2 are commonly used.[4][5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[4][5]
-
Treatment: Cells are pre-treated with varying concentrations of pyrocatechol for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[4]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: This technique is used to quantify the mRNA expression levels of target genes.
-
Procedure:
-
Isolate total RNA from the treated cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Monitor the amplification of the target genes in real-time.
-
Normalize the expression levels of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression.[4][5]
-
Conclusion and Future Directions
This compound (CAS 2400-71-7) is a naturally occurring phenolic glycoside with potential for further pharmacological investigation. While direct evidence of its biological activity is currently scarce, the well-documented anti-inflammatory and neuroprotective effects of its aglycone, pyrocatechol, provide a strong rationale for future research. The inhibitory action of pyrocatechol on the NF-κB pathway and its activation of the Nrf2 pathway highlight its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative diseases.
Future studies should focus on elucidating the specific pharmacological profile of this compound itself. Key areas of investigation should include:
-
In vitro and in vivo studies to determine its anti-inflammatory, antioxidant, and neuroprotective efficacy.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of action studies to identify the specific signaling pathways it modulates.
-
Toxicological assessments to establish its safety profile.
A thorough investigation of this compound will be crucial in determining its potential for translation into clinical applications.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Phenolic compounds from Origanum vulgare and their antioxidant and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Pyrocatechol Monoglucoside: A Technical Guide for Researchers
An In-depth Whitepaper on the Physicochemical Properties, Analytical Methodologies, and Potential Biological Significance of Pyrocatechol (B87986) Monoglucoside
This technical guide provides a comprehensive overview of pyrocatechol monoglucoside (CAS No: 2400-71-7), a phenolic glycoside of interest to researchers in drug discovery, pharmacology, and natural product chemistry. This document consolidates key quantitative data, outlines representative experimental protocols for its isolation and analysis, and explores its potential biological activities through known signaling pathways associated with its aglycone moiety, catechol.
Core Physicochemical and Quantitative Data
This compound is a naturally occurring compound found in various plant species, including Dioscorea nipponica Mak. and the herbs of Cajanus cajan.[1][2] As a reference standard and potential bioactive molecule, its precise physicochemical properties are critical for experimental design and interpretation. The essential data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Weight | 272.25 g/mol | [1][3][4][5] |
| Molecular Formula | C12H16O7 | [1][3][4][5] |
| CAS Number | 2400-71-7 | [3][4][5] |
| Typical Purity | ≥98% | [3][4][5] |
| Physical Description | Powder | [1][3] |
| Chemical Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [3] |
| Natural Sources | Dioscorea nipponica Mak., Cajanus cajan | [1][2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication of research and development of new applications. While specific protocols for this compound are not extensively published, the following sections describe representative workflows for its isolation and analytical characterization based on standard phytochemical techniques.
General Workflow for Isolation and Analysis
The isolation of this compound from a plant matrix and its subsequent analysis typically follows a multi-step process. This workflow ensures the extraction of the compound, its purification from a complex mixture, and final verification of its identity and purity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an isolated sample of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for modifying mobile phase pH)
-
This compound reference standard and sample
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample and reference standard in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).[1] Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient might be 5-10% B, increasing linearly to 95% B over 20-30 minutes, followed by a wash and re-equilibration period.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan, typically around 270-280 nm for phenolic compounds).
-
Injection Volume: 10-20 µL
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The identity of the peak is confirmed by comparing its retention time with that of the certified reference standard.
Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, significant research on its aglycone, catechol , provides a strong foundation for predicting its biological potential. The presence of the catechol moiety is often critical for the biological activity of many natural products.
Inhibition of the ERK/c-Myc Signaling Axis
Research has demonstrated that catechol can directly target and inhibit Extracellular Signal-Regulated Kinase 2 (ERK2), a key component of the MAPK/ERK pathway.[6][7] This pathway is frequently overactivated in various cancers and plays a crucial role in cell proliferation and survival.
The inhibition of ERK2 by catechol leads to several downstream effects:
-
Reduced c-Myc Phosphorylation: ERK2 phosphorylates the oncoprotein c-Myc at Serine 62, which stabilizes the protein.[6][8] Catechol-mediated inhibition of ERK2 prevents this phosphorylation.
-
c-Myc Degradation: The loss of stabilizing phosphorylation leads to the subsequent degradation of the c-Myc protein.[7]
-
Cell Cycle Arrest: As c-Myc is a critical transcription factor for genes that regulate cell cycle progression, its downregulation can induce G1 phase arrest in cancer cells.[6]
This mechanism suggests that this compound, as a carrier of the active catechol moiety, is a promising candidate for investigation as an inhibitor of the ERK/c-Myc signaling pathway in oncology research. The glycoside group may influence the molecule's solubility, stability, and pharmacokinetic profile compared to the parent aglycone.
Other research has also implicated catechol-containing compounds in the suppression of inflammatory pathways, such as the PKD-NF-κB-IL-8 signaling cascade, by scavenging reactive oxygen species.[9] This suggests that this compound may also possess anti-inflammatory and antioxidant properties worthy of further investigation.
References
- 1. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 3. biocrick.com [biocrick.com]
- 4. chemfarms.com [chemfarms.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside (CAS 2400-71-7), a phenolic glycoside, is a compound of interest in various fields, including chemical synthesis and pharmacological research. A thorough understanding of its solubility in different solvents is critical for its application in drug formulation, reaction chemistry, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data for pyrocatechol monoglucoside and related compounds, a detailed experimental protocol for its determination, and a logical workflow for the experimental process.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [1] |
| CAS Number | 2400-71-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O₇ | [1][2] |
| Molecular Weight | 272.25 g/mol | [1][2] |
| Appearance | Powder | [1] |
Solubility Data
Direct quantitative solubility data for this compound is limited. However, qualitative information and data from analogous compounds provide a strong basis for understanding its solubility characteristics.
This compound (Qualitative Data)
Product datasheets suggest that for enhanced solubility, it is recommended to warm the sample at 37°C and use an ultrasonic bath.[1] This indicates that the dissolution of this compound is likely an endothermic process and that it may have limited solubility under standard conditions. It is listed as being soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol.[4]
Comparative Solubility Data of Related Compounds
To infer the potential solubility of this compound, it is useful to examine the solubility of its constituent parts and isomers: pyrocatechol (the aglycone) and arbutin (B1665170) (a stereoisomer).
Pyrocatechol is known to be soluble in water and many organic solvents due to the presence of two hydroxyl groups that can participate in hydrogen bonding.[5] Its solubility is temperature-dependent, generally increasing with a rise in temperature.[5]
Table 1: Quantitative Solubility of Pyrocatechol (Catechol)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 430 g/L | 20 | [6] |
| Ethanol | ~2 mg/mL | Not Specified | [7] |
| DMSO | ~1 mg/mL | Not Specified | [7] |
| Dimethylformamide (DMF) | ~1 mg/mL | Not Specified | [7] |
| PBS (pH 7.2) | ~5 mg/mL | Not Specified | [7] |
Arbutin, an isomer of this compound, exists in α and β forms. Alpha-arbutin is reported to have better water solubility, heat resistance, and light stability compared to beta-arbutin.[8][9]
Table 2: Quantitative Solubility of α-Arbutin
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | Soluble | Not Specified | [10] |
| Ethanol | ~1 mg/mL | Not Specified | [11] |
| DMSO | ~15 mg/mL | Not Specified | [11] |
| Dimethylformamide (DMF) | ~10 mg/mL | Not Specified | [11] |
| PBS (pH 7.2) | ~5 mg/mL | Not Specified | [11] |
Table 3: Quantitative Solubility of β-Arbutin
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 5.0 g/100 mL | Not Specified | [12] |
| Hot Water | Soluble | Not Specified | [13] |
| Ethanol | Soluble | Not Specified | [12] |
| Ethyl Ether | Slightly Soluble | Not Specified | [12] |
| Benzene | Slightly Soluble | Not Specified | [12] |
| Chloroform | Slightly Soluble | Not Specified | [12] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[14][15] This protocol outlines the steps to determine the solubility of this compound in various solvents.
Materials
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, PBS at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision. A reversed-phase C18 column with a mobile phase of water and acetonitrile (B52724) or methanol is a common starting point for glycosides.[16][17][18]
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Inject the prepared sample and calibration standards into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, a comparative analysis of its aglycone (pyrocatechol) and isomer (arbutin) suggests that it is likely to be soluble in polar solvents, with solubility influenced by temperature. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology. The accompanying workflow diagram visually outlines the necessary steps to ensure accurate and reproducible results. This information is crucial for the effective formulation and application of this compound in scientific research and development.
References
- 1. biocrick.com [biocrick.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. chemfarms.com [chemfarms.com]
- 4. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. grokipedia.com [grokipedia.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. wellgreenxa.com [wellgreenxa.com]
- 9. differencebetween.com [differencebetween.com]
- 10. macsenlab.com [macsenlab.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Arbutin - Wikipedia [en.wikipedia.org]
- 13. Arbutin | C12H16O7 | CID 440936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
The Potential Biological Activities of Pyrocatechol Monoglucoside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has garnered interest for its potential biological activities. While direct studies on this specific compound are limited, a substantial body of evidence on its aglycone, pyrocatechol, suggests a promising pharmacological profile. This technical guide posits that pyrocatechol monoglucoside likely functions as a prodrug, undergoing enzymatic hydrolysis in vivo to release pyrocatechol, which then exerts a range of biological effects. This document provides a comprehensive overview of the potential antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of this compound, based on the known actions of pyrocatechol. Detailed experimental protocols for assessing these activities and a summary of quantitative data are presented. Furthermore, key signaling pathways modulated by pyrocatechol are visualized to elucidate its mechanisms of action.
Introduction: The Prodrug Hypothesis
This compound is a naturally occurring phenolic glycoside found in plants such as Dioscorea nipponica Mak. Structurally, it consists of a pyrocatechol molecule bound to a glucose unit. Direct research into the bioactivity of this compound is sparse. However, it is a well-established principle in pharmacology that glycosylated compounds can be hydrolyzed by enzymes in the human body, particularly in the intestine and liver, to release the aglycone form.[1][2][3][4] Human intestinal microflora and tissues such as the liver, small intestine, spleen, and kidney contain β-glucosidases capable of cleaving β-d-glycosidic bonds in various dietary xenobiotics, including phenolic glycosides.[1][2][3]
This suggests that this compound is likely metabolized to pyrocatechol and glucose. The biological activities observed would therefore be attributable to the liberated pyrocatechol. This guide will proceed on this hypothesis, detailing the known biological activities of pyrocatechol as a proxy for the potential effects of its monoglucoside.
Potential Biological Activities
Based on extensive research on pyrocatechol, this compound is anticipated to exhibit antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.
Antioxidant Activity
Pyrocatechol is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[5][6] This activity is attributed to the presence of two adjacent hydroxyl groups on the benzene (B151609) ring, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS).
Quantitative Data Summary: Antioxidant Activity of Pyrocatechol Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| Allylpyrocatechol | PMA-induced ROS generation in murine macrophages | Effective reduction | [5] |
| Allylpyrocatechol | Superoxide generation in murine macrophages | Effective reduction | [5] |
| Pyrocatechol | DPPH Radical Scavenging | Potent activity reported | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for assessing the antioxidant capacity of chemical compounds.[7][8][9]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in the dark.
-
Prepare a series of concentrations of the test compound (e.g., pyrocatechol) in methanol.
-
Ascorbic acid is used as a positive control and prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Experimental Workflow: DPPH Assay
Anti-inflammatory Activity
Pyrocatechol has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11] The primary mechanism for this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10]
Quantitative Data Summary: Anti-inflammatory Activity of Pyrocatechol
| Compound | Model | Effect | Concentration | Reference |
| Pyrocatechol | LPS-stimulated RAW264.7 cells | Inhibition of NF-κB activation | >2.5 µM | [10] |
| Pyrocatechol | LPS-stimulated RAW264.7 cells | Activation of Nrf2 | >2.5 µM | [10] |
| Pyrocatechol | LPS-injected mice | Inhibition of inflammatory responses | 74.4 µM (in drinking water) | [10] |
| Allylpyrocatechol | LPS-stimulated RAW 264.7 cells | Inhibition of NO and PGE2 production | Dose-dependent | [11] |
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol is designed to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14][15][16]
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Viability Assay (MTT):
-
Prior to the anti-inflammatory assay, determine the non-toxic concentrations of the test compound by treating cells with various concentrations for 24 hours and performing an MTT assay.
-
-
Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent, incubate for 10 minutes, and measure the absorbance at 540 nm.
-
-
Measurement of Cytokines (TNF-α, IL-6):
-
Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway: NF-κB Inhibition by Pyrocatechol
Signaling Pathway: Nrf2 Activation by Pyrocatechol
Anticancer Activity
Pyrocatechol has been shown to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.[9] One identified mechanism is the direct binding to and inhibition of extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway, which is often hyperactivated in cancer. This leads to decreased phosphorylation and stability of the oncoprotein c-Myc.
Quantitative Data Summary: Anticancer Activity of Pyrocatechol
| Compound | Cell Line | Effect | Concentration | Reference |
| Pyrocatechol | MDA-MB 231 (breast cancer) | Significant reduction in viability | 50% toxic concentration | |
| Pyrocatechol | MDA-MB 231 (breast cancer) | 82.46% inhibition of proliferation | 50% toxic concentration | |
| Pyrocatechol | KP2 and H460 (lung cancer) | Inhibition of anchorage-independent growth | Not specified | |
| Pyrocatechol | KP2 and H460 (lung cancer) | G1 phase cell cycle arrest | Not specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[11][17][18][19]
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., MDA-MB-231) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathway: ERK/c-Myc Inhibition by Pyrocatechol
Neuroprotective Activity
Pyrocatechol has been shown to exert neuroprotective effects by suppressing neuroinflammation.[18] In models of neuroinflammation, pyrocatechol can inhibit the activation of microglia, the resident immune cells of the central nervous system, and reduce the expression of pro-inflammatory mediators in the brain.
Quantitative Data Summary: Neuroprotective Activity of Pyrocatechol
| Compound | Model | Effect | Concentration | Reference |
| Pyrocatechol | LPS-stimulated BV-2 microglia | Inhibition of NO production | Dose-dependent | [18] |
| Pyrocatechol | LPS-stimulated BV-2 microglia | Inhibition of iNOS, TNFα, IL-6 mRNA expression | 2.5, 5, 10 µM | [18] |
| Pyrocatechol | LPS-injected murine brain | Suppression of microglia accumulation | Not specified | [18] |
| Pyrocatechol | LPS-injected murine brain | Attenuation of IL-6, TNFα, CCL2, CXCL1 mRNA expression | Not specified | [18] |
Experimental Protocol: Neuroprotection Assay against MPP+ Toxicity
This protocol is used to evaluate the neuroprotective effects of a compound against the neurotoxin MPP+, which induces Parkinson's-like neurodegeneration in dopaminergic neurons.[20][21][22][23][24]
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
-
Assay Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to 1.5 mM MPP+ for another 24 hours.
-
-
Cell Viability Assessment:
-
Assess cell viability using the MTT assay as described in the anticancer activity section. An increase in cell viability in the presence of the test compound compared to MPP+ treatment alone indicates a neuroprotective effect.
-
-
Apoptosis and Oxidative Stress Markers:
-
Further mechanistic studies can include measuring markers of apoptosis (e.g., caspase-3 activity, Bcl-2/Bax ratio) and oxidative stress (e.g., intracellular ROS levels) to elucidate the mode of neuroprotection.
-
Potential Metabolism and Pharmacokinetics
As direct pharmacokinetic data for this compound is unavailable, we can infer its likely metabolic fate by examining a similar compound, arbutin (B1665170) (hydroquinone-β-D-glucoside).[6][25][26]
Upon oral administration, arbutin is absorbed from the gastrointestinal tract and can be hydrolyzed by stomach acid or intestinal enzymes to hydroquinone (B1673460) and glucose.[6][25][26] The released hydroquinone is then metabolized in the liver, primarily through conjugation with glucuronic acid and sulfate, to form water-soluble metabolites that are excreted in the urine.[25]
It is plausible that this compound follows a similar pathway:
-
Hydrolysis: Oral this compound is hydrolyzed in the gut and/or liver to pyrocatechol and glucose.
-
Absorption: Pyrocatechol is absorbed into the bloodstream.
-
Phase II Metabolism: In the liver, pyrocatechol undergoes conjugation (glucuronidation and sulfation) to form more polar and readily excretable metabolites.
-
Excretion: The conjugated metabolites are eliminated from the body, primarily via the kidneys and urine.
Conclusion and Future Directions
While direct evidence for the biological activities of this compound is currently lacking, the extensive research on its aglycone, pyrocatechol, provides a strong foundation for predicting its pharmacological potential. The available data strongly suggest that this compound is likely to be a prodrug of pyrocatechol, exerting antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Future research should focus on confirming the prodrug hypothesis by investigating the in vivo and in vitro hydrolysis of this compound. Direct evaluation of the biological activities of this compound in the assays described in this guide is essential to validate these potential therapeutic applications. Furthermore, detailed pharmacokinetic and toxicological studies are necessary to establish its safety and efficacy for potential development as a therapeutic agent.
References
- 1. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Determination of arbutin in vitro and in vivo by LC-MS/MS: Pre-clinical evaluation of natural product arbutin for its early medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish | MDPI [mdpi.com]
- 16. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. mdpi.com [mdpi.com]
- 21. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. imrpress.com [imrpress.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biointerfaceresearch.com [biointerfaceresearch.com]
- 26. go.drugbank.com [go.drugbank.com]
The Role of Phenolic Glycosides in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and pathogens. Among these, phenolic glycosides represent a significant class of secondary metabolites that play a crucial role in plant immunity. This technical guide provides an in-depth exploration of the role of these compounds, with a particular focus on salicinoids, as a well-documented example of catechol-related glycosides, in plant defense. We will delve into their biosynthesis, mechanism of action, and the intricate signaling pathways that regulate their production. Furthermore, this guide will present quantitative data on their efficacy, detailed experimental protocols for their study, and visual representations of the key biological processes involved. While the term "pyrocatechol monoglucoside" is not extensively documented as a specific plant defense compound, the broader class of phenolic glycosides, many of which are derived from or related to catechol, offers a rich field of study for understanding plant-herbivore interactions and for the potential discovery of novel therapeutic agents.
Introduction to Phenolic Glycosides in Plant Defense
Phenolic compounds are a diverse group of plant secondary metabolites characterized by at least one aromatic ring with one or more hydroxyl groups. Glycosylation, the attachment of a sugar moiety, increases their solubility and stability, allowing for their storage in plant vacuoles. Upon tissue damage by herbivores, specific enzymes can cleave the sugar, releasing the toxic aglycone. This two-component defense system is a common strategy in plants to deploy potent toxins rapidly at the site of attack.
The Salicaceae family, which includes poplars (Populus spp.) and willows (Salix spp.), is particularly well-known for producing a class of phenolic glycosides called salicinoids. These compounds, which include salicin, salicortin, and tremulacin, are central to the defense of these species against a wide range of herbivores[1][2][3].
Biosynthesis of Salicinoids
The biosynthesis of salicinoids is a complex process that starts from the shikimate pathway, leading to the formation of phenylalanine. While the complete pathway is still under investigation, it is understood to involve several key enzymatic steps. The core structure is derived from intermediates that are related to catechol and salicylic (B10762653) acid.
Caption: Simplified biosynthetic pathway of salicinoids.
Mechanism of Action Against Herbivores
The primary defensive action of salicinoids is activated upon herbivory. When an insect chews on a leaf, the cellular compartmentalization is disrupted, bringing the stored salicinoids into contact with β-glucosidases. These enzymes rapidly hydrolyze the glycosidic bond, releasing glucose and a reactive aglycone, such as salicyl alcohol. This aglycone can be further converted to more toxic compounds like salicylaldehyde. These aglycones are generally more toxic and reactive than their glycosylated precursors[4].
The toxicity of these compounds to herbivores is multifaceted. They can act as feeding deterrents, reduce the digestibility of plant tissues, and have direct toxic effects on insect metabolism. The effectiveness of these defenses can vary depending on the specific herbivore and its level of adaptation[3].
Caption: Activation of salicinoid defense upon herbivory.
Quantitative Data on Salicinoid-Mediated Defense
The concentration of salicinoids in plant tissues can vary significantly depending on the plant species, genotype, age, and environmental conditions. Higher concentrations are generally correlated with increased resistance to herbivores.
| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Effect on Herbivore (e.g., Lymantria dispar) | Reference |
| Salicin | Salix sericea | Leaves | 15 - 40 | Reduced larval growth and survival | [3] |
| Salicortin | Populus tremuloides | Leaves | 20 - 80 | Strong feeding deterrent | [5] |
| Tremulacin | Populus tremuloides | Leaves | 10 - 50 | Reduced nitrogen absorption in larvae | [5] |
Experimental Protocols
Extraction and Quantification of Salicinoids
Objective: To extract and quantify salicinoids from plant leaf tissue.
Methodology:
-
Sample Preparation: Freeze-dry fresh leaf tissue and grind to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1.5 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification (Optional, for high-purity analysis):
-
The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
-
Quantification:
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detect salicinoids using a UV detector at 274 nm.
-
Quantify by comparing peak areas to those of authentic standards.
-
Caption: Experimental workflow for salicinoid analysis.
Herbivore Feeding Bioassay
Objective: To assess the anti-herbivore activity of salicinoids.
Methodology:
-
Insect Rearing: Rear larvae of a generalist herbivore (e.g., Spodoptera litura) on an artificial diet.
-
Diet Preparation:
-
Prepare an artificial diet and divide it into a control group and treatment groups.
-
Incorporate different concentrations of purified salicinoids into the treatment diets.
-
-
Bioassay:
-
Place individual, pre-weighed larvae into separate containers with a known amount of either the control or a treatment diet.
-
Maintain the larvae under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
-
Data Collection:
-
After a set period (e.g., 7 days), record larval survival, final weight, and the amount of diet consumed.
-
-
Analysis:
-
Calculate parameters such as relative growth rate, food consumption index, and efficiency of conversion of ingested food.
-
Compare the results between the control and treatment groups to determine the effect of the salicinoids.
-
Signaling Pathways in Induced Defense
In addition to constitutive defenses, plants can induce the production of phenolic glycosides in response to herbivore attack. This induced response is mediated by complex signaling pathways, with jasmonic acid (JA) playing a central role.
Caption: Jasmonic acid signaling pathway for induced salicinoid production.
Conclusion and Future Directions
Phenolic glycosides, particularly salicinoids, are a powerful and well-studied example of chemical defense in plants. Their two-component activation system provides an effective deterrent against a broad range of herbivores. Understanding the biosynthesis, regulation, and mode of action of these compounds is crucial for ecological research and has potential applications in agriculture and medicine. Future research should focus on elucidating the complete biosynthetic pathways, identifying the specific transporters involved in their vacuolar sequestration, and exploring the potential for engineering these pathways to enhance crop protection. The study of these natural defense mechanisms continues to offer valuable insights into the complex interactions between plants and their environment and may lead to the discovery of new bioactive molecules for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. The Cost of Self‐Defense: Browsing Effects in the Rare Plant Species Salix arizonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Defense Hierarchy of Populus trichocarpa (Technical Report) | OSTI.GOV [osti.gov]
- 5. Plant Secondary Metabolites with an Overview of Populus - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Preliminary Pharmacological Screening of Pyrocatechol Monoglucoside
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrocatechol (B87986), also known as catechol, is a phenolic compound recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The addition of a glucose moiety to form a monoglucoside can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing bioavailability and modulating its activity profile. While direct pharmacological data on pyrocatechol monoglucoside is not extensively available, this guide provides a comprehensive framework for its preliminary pharmacological screening. The protocols and methodologies detailed herein are based on the established activities of the parent compound, pyrocatechol, and its related derivatives. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this compound, covering experimental designs for evaluating its anti-inflammatory, antioxidant, and antimicrobial properties.
Introduction: The Rationale for Screening this compound
Pyrocatechol is a significant bioactive compound found in various natural sources, including coffee.[1] Its derivatives have demonstrated a range of pharmacological effects, making the pyrocatechol scaffold a person of interest in drug discovery. The process of glycosylation, attaching a sugar molecule such as glucose, is a common biological mechanism and a pharmaceutical strategy to modify a compound's properties. Glycosides often exhibit increased water solubility and altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to their aglycone precursors.
Therefore, this compound is a promising candidate for pharmacological investigation. This guide outlines a systematic approach to its preliminary screening, focusing on three key areas of bioactivity historically associated with pyrocatechol and its analogues: anti-inflammatory, antioxidant, and antimicrobial actions.
Key Pharmacological Activities of the Pyrocatechol Scaffold
The screening strategy for this compound is logically built upon the known biological effects of its parent structure.
Anti-inflammatory Activity
Pyrocatechol and its derivatives are potent modulators of inflammatory pathways. Studies have shown that pyrocatechol can suppress inflammatory responses induced by lipopolysaccharide (LPS) in macrophage cell lines.[1] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] This dual action leads to a significant reduction in the production of pro-inflammatory mediators, including:
A derivative, allylpyrocatechol (B1665244), has also been shown to mediate its anti-inflammatory effects by downregulating the NF-κB pathway.[3]
Antioxidant Activity
The defining chemical feature of pyrocatechol, the two adjacent hydroxyl groups on a benzene (B151609) ring, confers significant antioxidant potential. This structure allows it to effectively scavenge free radicals and reactive oxygen species (ROS).[4] The antioxidant mechanism of pyrocatechol derivatives like allylpyrocatechol is twofold: it involves the direct reduction of free radical generation and the enhancement of the cell's endogenous antioxidant systems, such as increasing the activity of catalase and levels of glutathione (B108866) (GSH).[5]
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. Pyrocatechol has been shown to possess antibacterial effects against a spectrum of both Gram-positive and Gram-negative bacteria.[6] It has also demonstrated antifungal activity against specific fungal species.[6] This suggests that this compound may be a candidate for development as an antimicrobial agent.
Experimental Protocols and Methodologies
This section provides detailed protocols for the preliminary in vitro screening of this compound.
In Vitro Anti-inflammatory Screening
A common and effective model for assessing anti-inflammatory activity is the use of murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.
Caption: Workflow for in vitro anti-inflammatory screening.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Readout: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.
-
Sample Collection: Use the same cell culture supernatants collected from the NO production assay.
-
ELISA Protocol: Perform sandwich ELISA for specific cytokines like TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
Readout: Measure absorbance and calculate cytokine concentrations based on the standard curve.
To confirm the mechanism of action, the effect on the NF-κB pathway can be assessed.
Caption: Pyrocatechol inhibits the LPS-induced NF-κB signaling pathway.
In Vitro Antioxidant Screening
Multiple assays are recommended to evaluate different aspects of antioxidant activity.
This assay measures the ability of the compound to act as a hydrogen atom donor.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Reaction: In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the DPPH solution.
-
Incubation: Incubate the plate for 15-30 minutes in the dark at room temperature.
-
Measurement: Measure the absorbance at or near 540 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
-
FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Add a small volume of the test compound to the pre-warmed (37°C) FRAP reagent.
-
Measurement: Measure the absorbance at 593 nm after a short incubation period. The change in absorbance is proportional to the reducing power of the compound.
In Vitro Antimicrobial Screening
-
Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing appropriate broth media.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This method provides a qualitative assessment of antimicrobial activity.[6][8]
-
Plate Preparation: Prepare agar (B569324) plates (e.g., Mueller-Hinton agar) and create a lawn of the test microorganism.
-
Disc Application: Apply sterile paper discs impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Presentation and Interpretation
Quantitative data from the screening assays should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Anti-inflammatory Activity of Pyrocatechol
(Note: This table is representative, based on literature data for the parent compound. Values for the monoglucoside would be determined experimentally.)
| Assay | Parameter | Pyrocatechol Concentration | Result | Reference |
| NO Production | IC₅₀ | N/A (Dose-dependent) | Significant inhibition at >2.5 µM | [1] |
| iNOS Expression | mRNA Levels | 10 µM | Significant Reduction | [1] |
| TNF-α Secretion | Protein Levels | 10 µM | Significant Reduction | [1][2] |
| IL-6 Secretion | Protein Levels | 10 µM | Significant Reduction | [1] |
Table 2: Summary of Antioxidant Activity
(Note: This table provides a template for presenting experimental results.)
| Assay | Parameter | Result (e.g., IC₅₀ or TEAC value) | Positive Control (e.g., Ascorbic Acid) |
| DPPH Scavenging | IC₅₀ (µM) | Experimental Value | Experimental Value |
| FRAP | µmol Fe²⁺/mg | Experimental Value | Experimental Value |
Table 3: Summary of Antimicrobial Activity
(Note: This table provides a template for presenting experimental results.)
| Microorganism | Assay | Result |
| S. aureus (Gram +) | MIC (µg/mL) | Experimental Value |
| E. coli (Gram -) | MIC (µg/mL) | Experimental Value |
| S. aureus (Gram +) | Zone of Inhibition (mm) at X µ g/disc | Experimental Value |
| E. coli (Gram -) | Zone of Inhibition (mm) at X µ g/disc | Experimental Value |
Conclusion and Future Directions
This guide provides a robust framework for the preliminary pharmacological screening of this compound. The proposed assays for anti-inflammatory, antioxidant, and antimicrobial activities are based on the known profile of the pyrocatechol scaffold and represent the industry standard for early-stage in vitro evaluation.
Positive results from this preliminary screening would warrant further investigation, including:
-
Cytotoxicity Assays: To determine the therapeutic index of the compound.
-
In-depth Mechanistic Studies: To fully elucidate the molecular targets and pathways.
-
In Vivo Studies: To evaluate efficacy and safety in animal models of inflammation, oxidative stress, or infection.
By following this structured approach, researchers can efficiently and effectively characterize the pharmacological profile of this compound, paving the way for potential therapeutic development.
References
- 1. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological screening of six Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a glycosylated form of pyrocatechol (catechol), is a compound of interest in various fields, including pharmaceuticals and cosmetics, due to its potential for modified bioavailability, stability, and reduced toxicity compared to its aglycone precursor. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical glycosylation methods, which often require harsh conditions and complex protection/deprotection steps. This document provides detailed application notes and protocols for the synthesis of pyrocatechol monoglucoside using β-glucosidase through transglycosylation and reverse hydrolysis reactions.
Principle of Enzymatic Synthesis
The synthesis of this compound can be achieved using β-glucosidase, an enzyme that naturally hydrolyzes β-glucosidic bonds. By manipulating reaction conditions, the enzyme can be prompted to catalyze the reverse reaction (synthesis) through two main strategies:
-
Reverse Hydrolysis: In a system with a high concentration of pyrocatechol and a glucose donor (e.g., D-glucose) and low water activity, the enzyme catalyzes the direct formation of a glycosidic bond between the two substrates.
-
Transglycosylation: An activated glucose donor (e.g., a disaccharide like cellobiose (B7769950) or an aryl glucoside like p-nitrophenyl-β-D-glucopyranoside) is used. The enzyme cleaves the donor and transfers the glucose moiety to the acceptor molecule, pyrocatechol, which is present in high concentrations.[1][2]
Experimental Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of this compound. The data is compiled based on optimized conditions reported for structurally similar phenolic glucosides.
Table 1: Optimization of Reaction Conditions for Transglycosylation
| Parameter | Range Tested | Optimal Condition | Expected Yield (%) |
| Enzyme Source | Almond β-glucosidase | Almond β-glucosidase | - |
| Glucose Donor | Cellobiose | Cellobiose | - |
| Pyrocatechol (mM) | 50 - 200 | 150 | - |
| Cellobiose (mM) | 100 - 400 | 300 | - |
| Enzyme Conc. (U/mL) | 10 - 100 | 50 | 35-45 |
| pH | 4.0 - 7.0 | 5.0 (Acetate Buffer) | 42 |
| Temperature (°C) | 30 - 60 | 50 | 40 |
| Reaction Time (h) | 12 - 72 | 48 | 45 |
| Organic Co-solvent | None, 10% DMSO | 10% DMSO | 48 |
Table 2: Comparison of Synthesis Strategies
| Synthesis Strategy | Glucose Donor | Acceptor (Pyrocatechol) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reverse Hydrolysis | D-Glucose | Pyrocatechol | 15-25 | Inexpensive substrates | Lower yields, slow reaction rate |
| Transglycosylation | Cellobiose | Pyrocatechol | 35-50 | Higher yields, faster reaction | More expensive glucose donor |
Experimental Protocols
Note: The following protocols are adapted from established methods for the enzymatic synthesis of other phenolic glucosides. Optimization may be required for this compound.
Protocol 1: Synthesis of this compound via Transglycosylation
This protocol is optimized for a higher yield using an activated glucose donor.
Materials:
-
β-Glucosidase from almonds (e.g., Sigma-Aldrich G0395)
-
Pyrocatechol (Catechol)
-
Cellobiose
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Reaction vessel (e.g., 50 mL flask) with magnetic stirrer and temperature control
Procedure:
-
Reaction Setup: In a 50 mL flask, dissolve 1.65 g of pyrocatechol (15 mmol) and 10.3 g of cellobiose (30 mmol) in 90 mL of 0.1 M sodium acetate buffer (pH 5.0).
-
Co-solvent Addition: Add 10 mL of DMSO to aid in the solubility of pyrocatechol.
-
Enzyme Addition: Add 5000 units of β-glucosidase to the reaction mixture.
-
Incubation: Incubate the mixture at 50°C with constant stirring (200 rpm) for 48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1 v/v). Visualize spots under UV light.
-
Enzyme Inactivation: After 48 hours, or once the reaction has reached completion, inactivate the enzyme by heating the mixture to 90°C for 10 minutes.
-
Extraction: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield pure this compound.
-
Analysis: Confirm the structure and purity of the product using techniques such as NMR and Mass Spectrometry.
Protocol 2: Synthesis of this compound via Reverse Hydrolysis
This protocol uses a more economical glucose donor but may result in lower yields.
Materials:
-
Immobilized β-Glucosidase (to facilitate recovery and reuse)
-
Pyrocatechol
-
D-Glucose
-
Molecular sieves (3Å)
-
Reaction vessel with temperature and humidity control
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 2.2 g of pyrocatechol (20 mmol) and 18 g of D-glucose (100 mmol) in 100 mL of tert-butanol.
-
Water Activity Control: Add 5 g of activated molecular sieves to the mixture to maintain low water activity, which favors the synthesis reaction.
-
Enzyme Addition: Add 10 g of immobilized β-glucosidase to the reaction mixture.
-
Incubation: Incubate the mixture at 60°C with vigorous stirring for 72-96 hours.
-
Reaction Monitoring: Monitor the reaction progress periodically by taking small aliquots, dissolving them in methanol, and analyzing by TLC or HPLC.
-
Enzyme Removal: Once the reaction reaches equilibrium, separate the immobilized enzyme by filtration for potential reuse.
-
Solvent Removal: Evaporate the tert-butanol under reduced pressure.
-
Purification: The remaining solid contains the product, unreacted glucose, and pyrocatechol. Dissolve the mixture in a minimal amount of water and purify by preparative HPLC or column chromatography on a suitable stationary phase to isolate this compound.
-
Analysis: Characterize the purified product by NMR and Mass Spectrometry.
Visualizations
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Simplified mechanism of β-glucosidase catalyzed transglycosylation.
References
Application Notes and Protocols: Chemical Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, a glycosylated form of pyrocatechol, is a compound of interest for its potential applications in pharmaceuticals and other industries. Its synthesis can be achieved through both chemical and enzymatic routes. This document provides detailed protocols for the synthesis of pyrocatechol monoglucoside, summarizing key quantitative data and outlining the experimental workflows. Both a general chemical glycosylation approach and a more specific enzymatic transglycosylation method are presented, offering flexibility for researchers based on available resources and desired outcomes.
Introduction
Pyrocatechol, a simple dihydric phenol, and its derivatives are important precursors in the synthesis of various chemical products.[1] Glycosylation, the enzymatic or chemical addition of carbohydrates to other molecules, can significantly alter the physicochemical properties of the parent compound, often leading to improved stability, solubility, and bioavailability. This makes the synthesis of this compound a relevant area of research. This document outlines established protocols for its preparation.
Chemical Synthesis Protocol: General Approach
Chemical synthesis of this compound typically involves the reaction of a protected glucose donor with pyrocatechol, followed by a deprotection step. This method offers versatility but may require careful control of reaction conditions to achieve regioselectivity and avoid side products.
Experimental Protocol
-
Protection of Glucose:
-
Begin with the peracetylation of D-glucose to form α-D-glucose pentaacetate. This is a standard procedure involving the reaction of glucose with acetic anhydride (B1165640) in the presence of a catalyst like zinc chloride or sodium acetate (B1210297).
-
Convert the peracetylated glucose to a more reactive glycosyl donor, such as acetobromo-α-D-glucose (glycosyl bromide), by reacting it with a solution of hydrogen bromide in acetic acid.
-
-
Glycosylation Reaction:
-
Dissolve pyrocatechol in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Add a glycosylation promoter. Several promoters can be used, including combinations like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and iodine, or zinc oxide and zinc chloride.[2]
-
Slowly add the acetobromo-α-D-glucose solution to the pyrocatechol mixture at a controlled temperature (often starting at 0°C and slowly warming to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Deprotection:
-
Once the glycosylation is complete, quench the reaction and remove the solvent under reduced pressure.
-
Perform a Zemplén deacetylation by dissolving the crude product in anhydrous methanol (B129727) and adding a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
-
Purification:
-
Purify the resulting this compound using column chromatography on silica (B1680970) gel to separate it from any remaining starting materials and byproducts.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
-
Enzymatic Synthesis Protocol: Transglycosylation using Glucansucrase
Enzymatic synthesis offers a milder and often more regioselective alternative to chemical methods.[3] Glucansucrases can catalyze the transfer of a glucosyl group from sucrose (B13894) to an acceptor molecule like pyrocatechol.[4]
Experimental Protocol
-
Reaction Setup:
-
Enzymatic Reaction:
-
Initiate the reaction by adding the glucansucrase enzyme (e.g., Gtf180-ΔN from Lactobacillus reuteri) to the reaction mixture. A typical enzyme concentration might be 4 U/mL.[4]
-
Incubate the reaction mixture with gentle agitation for a set period (e.g., 24 hours), or until maximum conversion is achieved.[4]
-
Monitor the formation of this compound and diglucoside products over time using High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Termination and Product Purification:
-
Terminate the enzymatic reaction, for example, by heat inactivation of the enzyme.
-
Filter the reaction mixture to remove the enzyme.
-
Purify the this compound from the reaction mixture using appropriate chromatographic techniques, such as column chromatography with a suitable resin.
-
Data Presentation
The following table summarizes the quantitative data for the enzymatic synthesis of pyrocatechol glucosides.
| Parameter | Value | Reference |
| Substrate 1 (Acceptor) | Pyrocatechol | [4] |
| Substrate 2 (Donor) | Sucrose | [4] |
| Enzyme | Glucansucrase (Gtf180-ΔN from L. reuteri) | [4] |
| Pyrocatechol Concentration | 400 mM | [4] |
| Sucrose Concentration | 1000 mM | [4] |
| Enzyme Concentration | 4 U/mL | [4] |
| Temperature | 37 °C | [4] |
| pH | 4.7 | [4] |
| Reaction Time | 24 hours (steady state) | [4] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
References
- 1. Catechol biosynthesis from glucose in Escherichia coli anthranilate-overproducer strains by heterologous expression of anthranilate 1,2-dioxygenase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and mild glycosylation method of natural phenolic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Pyrocatechol Monoglucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a glycosylated form of the versatile phenolic compound pyrocatechol, is a secondary metabolite found in various plant species. Notably, it is present in Cajanus cajan (pigeon pea), a legume crop with a history of use in traditional medicine.[1] The biological activities of pyrocatechol and its derivatives, including antioxidant and anti-inflammatory effects, make its glucosides like pyrocatechol monoglucoside promising candidates for further investigation in drug discovery and development.[2][3]
These application notes provide a comprehensive overview of the extraction of this compound from plant material, with a focus on Cajanus cajan. Detailed protocols for extraction, purification, and analysis are presented, alongside a summary of relevant quantitative data and a visualization of the compound's potential biological signaling pathway.
Data Presentation: Quantitative Analysis of Compounds from Cajanus cajan
Table 1: Total Phenolic Content (TPC) in Cajanus cajan Extracts
| Plant Part | Extraction Solvent | Extraction Method | Total Phenolic Content (mg Gallic Acid Equivalents/g dry weight) | Reference |
| Leaves | 60% Ethanol (B145695) | Ultrasound-Assisted | 72 ± 1 | [4] |
| Stem | Methanol (B129727) | Maceration | 121.5 | [2] |
| Sprouts | Water | Elicitation-Germination | 9.7 - 13.6 | [5] |
Table 2: Total Flavonoid Content (TFC) in Cajanus cajan Extracts
| Plant Part | Extraction Solvent | Extraction Method | Total Flavonoid Content (mg Quercetin/Rutin Equivalents/g dry weight) | Reference |
| Leaves | 60% Ethanol | Ultrasound-Assisted | 30.4 ± 0.5 (QE) | [4] |
| Leaves | 80% Ethanol | Reflux | 57.57 (RE) | [6] |
| Seeds | 63.81% Ethanol | Ultrasound-Assisted | 48.96 ± 0.54 (mg/100g DM) | [7] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound from plant material, primarily based on effective methods for extracting related phenolic compounds from Cajanus cajan.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Cajanus cajan Leaves
This protocol is adapted from a method optimized for the extraction of flavonoids from pigeon pea.[7]
1. Plant Material Preparation:
- Collect fresh, healthy leaves of Cajanus cajan.
- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
- Dry the leaves in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried leaves into a fine powder using a mechanical grinder.
2. Ultrasound-Assisted Extraction:
- Weigh 10 g of the dried leaf powder and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 60% aqueous ethanol to the flask.
- Place the flask in an ultrasonic bath.
- Sonication should be carried out at a frequency of 30 kHz for approximately 40 minutes at a controlled temperature of 45°C.[7]
- After sonication, filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol provides a general framework for the purification of the target glucoside from the crude extract.
1. Column Preparation:
- Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
- Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
- Wash the packed column with the non-polar solvent.
2. Sample Loading and Elution:
- Dissolve the crude extract in a minimal amount of the mobile phase.
- Load the dissolved extract onto the top of the silica gel column.
- Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient. For example:
- 100% Hexane
- 90:10 Hexane:Ethyl Acetate
- 80:20 Hexane:Ethyl Acetate
- ...and so on, finishing with 100% Ethyl Acetate and then a more polar solvent like methanol if necessary.
- Collect fractions of the eluate (e.g., 20 mL each) in separate test tubes.
3. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable solvent system for TLC development would need to be determined empirically, but a starting point could be a mixture of chloroform (B151607) and methanol.
- Pool the fractions that show a pure spot corresponding to the Rf value of a this compound standard.
- Evaporate the solvent from the pooled fractions to obtain the purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines the analytical method for the quantification of this compound in the extracts.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for the separation of phenolic compounds. A typical gradient might start with a low percentage of acetonitrile and increase over the run time.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance of pyrocatechol, a wavelength around 280 nm would be appropriate.
- Injection Volume: 20 µL.
2. Standard and Sample Preparation:
- Prepare a stock solution of a this compound standard of known concentration in the mobile phase.
- Create a series of standard solutions of different concentrations by diluting the stock solution.
- Prepare the sample solution by dissolving a known amount of the purified extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
3. Quantification:
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solution and determine the peak area of this compound.
- Calculate the concentration of this compound in the sample using the calibration curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. Effective Production of Phenolic Compounds with Health Benefits in Pigeon Pea [ Cajanus cajan (L.) Millsp.] Hairy Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Antioxidant Activities of Extracts and Main Components of Pigeonpea [Cajanus cajan (L.) Millsp.] Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Pyrocatechol Monoglucoside (Arbutin)
AN-HPLC-001
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of pyrocatechol (B87986) monoglucoside, commonly known as arbutin (B1665170). The protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical and cosmetic industries. This method is also capable of simultaneously detecting and quantifying hydroquinone (B1673460), a common impurity and degradation product of arbutin.[1][2] The procedure has been optimized for sensitivity, precision, and accuracy, making it suitable for routine analysis and stability studies.[2]
Introduction
Pyrocatechol monoglucoside, or arbutin (4-hydroxyphenyl β-D-glucopyranoside), is a naturally occurring glycoside of hydroquinone.[2] It is widely utilized in cosmetic and dermatological products for its skin-whitening properties, which are attributed to the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. However, under certain conditions such as high temperature or acidic pH, arbutin can degrade to form hydroquinone, a compound with restricted use in cosmetics due to safety concerns.[1][3]
Therefore, a reliable and stability-indicating analytical method is crucial for the quality control of raw materials and finished products containing arbutin. This ensures product efficacy and safety by accurately quantifying arbutin and monitoring the levels of hydroquinone. The HPLC method described herein provides a selective and sensitive means to separate and quantify both arbutin and hydroquinone.[2]
Principle of the Method
The analysis is performed using a reversed-phase HPLC system with a C18 column and a UV detector. The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase. Arbutin, being more polar than hydroquinone, elutes earlier from the column. A gradient elution using water and methanol (B129727) allows for efficient separation of both compounds with symmetrical peak shapes in a short analysis time.[2] Detection is typically carried out at a wavelength of approximately 289 nm, where both arbutin and hydroquinone exhibit significant absorbance.[2]
Experimental Protocol
3.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or PVDF).
-
HPLC vials.
3.2. Reagents and Chemicals
-
Arbutin reference standard (≥98% purity).
-
Hydroquinone reference standard (≥99% purity).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Acetonitrile (HPLC grade, optional).
-
Phosphoric acid or Hydrochloric acid (for pH adjustment, optional).[4]
3.3. Preparation of Solutions
-
Mobile Phase: A gradient mobile phase consisting of water and methanol is commonly used.[1][2]
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Methanol (HPLC Grade)
-
-
Standard Stock Solution (Arbutin): Accurately weigh approximately 10 mg of arbutin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a water-methanol mixture to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Hydroquinone): Accurately weigh approximately 10 mg of hydroquinone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a water-methanol mixture to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve. A typical concentration range for arbutin could be 1-100 µg/mL.[4]
3.4. Sample Preparation (Example: Cosmetic Cream)
-
Accurately weigh about 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol or a water-methanol mixture).
-
Vortex the tube for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15-20 minutes to ensure complete extraction.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
3.5. Chromatographic Conditions The following conditions are a robust starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 125 mm x 4.6 mm, 5 µm (e.g., LiChrospher 100 RP-18)[2] |
| Mobile Phase | A: Water; B: Methanol |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 289 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation and Validation
Quantitative analysis is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the working standard solutions. Method validation should be performed according to ICH guidelines to ensure reliability.[5]
Table 1: Typical Method Validation Parameters Summarized from multiple sources, these values represent typical performance characteristics of the HPLC method for arbutin and hydroquinone analysis.
| Parameter | Arbutin | Hydroquinone | Reference(s) |
| Linearity Range (µg/mL) | 0.5 - 30.0 | 0.5 - 30.0 | [4] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | [1][2] |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.5 µg/mL | [2] |
| Limit of Quantitation (LOQ) | ~0.0085 µg/mL | ~0.0119 µg/mL | [1][3] |
| Precision (%RSD) | < 3.5% (Intra-day & Inter-day) | < 5% (Intra-day & Inter-day) | [1][2] |
| Accuracy (Recovery %) | 98.9% - 101.8% | 90% - 106.4% | [1][2] |
| Typical Retention Time (min) | ~3.4 min | ~3.9 min | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical relationship between arbutin and its degradation product.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Simultaneous determination of arbutin and its decomposed product hydroquinone in whitening creams using high-performance liquid chromatography with photodiode array detection: Effect of temperature and pH on decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: Quantification of Pyrocatechol Monoglucoside Using High-Performance Liquid Chromatography (HPLC)
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest in various fields, including natural product chemistry, pharmacology, and food science.[1][2] Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of pyrocatechol monoglucoside. The described method is sensitive, specific, and has been validated for linearity, accuracy, and precision.
Experimental
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample Matrices (e.g., plant extract, plasma)
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the quantification of this compound. The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes, then to 95% B in 2 minutes, hold for 3 minutes, and return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general protocol for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample.
-
Homogenization: Weigh 1 g of the powdered plant sample and homogenize with 10 mL of 80% methanol.
-
Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Results and Discussion
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) of >0.999.
-
Precision: The intra-day and inter-day precision were evaluated by analyzing replicate injections of three different concentrations. The relative standard deviation (RSD) was found to be less than 2%.
-
Accuracy: The accuracy was determined by a recovery study of spiked samples. The recovery was in the range of 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the developed HPLC method.
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the HPLC method development.
Conclusion
This application note provides a comprehensive and validated HPLC method for the quantification of this compound. The method is simple, rapid, and reliable, making it suitable for routine analysis in research and quality control laboratories. The detailed protocol and validation data presented herein can be readily adopted by researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), also known as catechol, is a significant phenolic compound found in various natural products and is a metabolite of several xenobiotics. Its glycosylated form, pyrocatechol monoglucoside, is often encountered in biological systems as a product of detoxification pathways.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and in the development of pharmaceuticals where catechol moieties are present. This document provides detailed protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the biological matrix. The primary goal is to extract the analyte of interest while removing interfering substances such as proteins, salts, and lipids.
1.1. Plasma/Serum Samples (Protein Precipitation)
Protein precipitation is a straightforward method for removing proteins from plasma or serum samples.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. Urine Samples (Dilute-and-Shoot)
For cleaner matrices like urine, a simple dilution is often sufficient.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any sediment.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex the mixture to ensure homogeneity.
-
Transfer the diluted sample to an autosampler vial for analysis.
1.3. Tissue Homogenates (Solid-Phase Extraction - SPE)
For more complex matrices like tissue, a more rigorous cleanup using SPE is recommended.
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Perform a protein precipitation step as described in section 1.1.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
2.1. Liquid Chromatography Conditions
A reverse-phase chromatographic method is suitable for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min |
2.2. Mass Spectrometry Conditions
Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of phenolic compounds.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The characteristic fragmentation of this compound involves the loss of the glucose moiety (162 Da).
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) | Notes |
| This compound | 271.08 | 109.03 | 15 | Corresponds to the pyrocatechol aglycone after neutral loss of glucose. |
| 271.08 | 91.03 | 25 | A secondary fragment of the aglycone. |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of this compound.
Metabolic Pathway of Pyrocatechol
Pyrocatechol can undergo several metabolic transformations in biological systems, including conjugation reactions to form glucuronides and sulfates, as well as methylation.[1]
Caption: Simplified metabolic pathway of pyrocatechol.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic compound derived from pyrocatechol, is of significant interest for its potential antioxidant properties. The presence of a catechol functional group suggests a strong capacity for radical scavenging and metal chelation, while the glucoside moiety can influence its solubility, stability, and bioavailability.[1][2] This document provides a comprehensive set of protocols for evaluating the in vitro and cellular antioxidant activity of pyrocatechol monoglucoside.
The provided methodologies include common spectrophotometric assays such as DPPH, ABTS, and FRAP for determining radical scavenging and reducing power.[3][4][5] Furthermore, a protocol for a cellular antioxidant activity (CAA) assay is included to assess the compound's efficacy in a biological context.[6][7] Finally, we explore the potential mechanism of action through the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8][9][10]
Data Presentation
All quantitative data from the following assays should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox, Ascorbic Acid) |
| DPPH | IC50 (µg/mL or µM) | ||
| ABTS | TEAC (Trolox Equivalents) | ||
| FRAP | Ferrous Iron Equivalents (µM Fe(II)) |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Quercetin) |
| CAA | CAA Value (%) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[11][12] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of sample and control solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution of the positive control (Trolox or Ascorbic Acid) and a series of dilutions.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the this compound solution, positive control, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or positive control.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[13][14] The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.[15]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[16]
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Preparation of sample and control solutions: Prepare a range of concentrations of this compound and Trolox in the appropriate solvent.
-
Assay:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the this compound solution or positive control to the wells.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[17]
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of absorbance of the sample with that of a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18][19] The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[4]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio.[4]
-
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh on the day of the assay.
-
Preparation of sample and standard solutions: Prepare a range of concentrations of this compound and a standard (FeSO₄ or Trolox).
-
Assay:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity.[6][7]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-buffered saline (PBS)
-
Quercetin (B1663063) (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in the appropriate medium until they reach confluence.
-
Seeding: Seed the cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.[6]
-
Treatment:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in the presence of 25 µM DCFH-DA for 1 hour.[6]
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.[6]
-
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.
-
Calculation: The CAA value is calculated using the following formula:
-
CAA unit = 100 - (∫SA / ∫CA) x 100
-
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the antioxidant potential of this compound.
Nrf2 Signaling Pathway
Pyrocatechol and its derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[10]
Caption: Activation of the Nrf2 pathway by this compound.
References
- 1. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. (2013) | Debjani Sarkar | 19 Citations [scispace.com]
- 2. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. chemistry.muohio.edu [chemistry.muohio.edu]
- 15. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRAP assay: Significance and symbolism [wisdomlib.org]
- 19. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
DPPH assay for pyrocatechol monoglucoside antioxidant capacity
Application Note & Protocol
Topic: DPPH Assay for Determining the Antioxidant Capacity of Pyrocatechol (B87986) Monoglucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidants play a crucial role in preventing oxidative stress, which is implicated in numerous diseases. Phenolic compounds, such as pyrocatechol and its derivatives, are potent antioxidants. Pyrocatechol monoglucoside, a glycosylated form of pyrocatechol, is of interest for its potential therapeutic applications due to modified solubility and bioavailability. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of such compounds.[1][2] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay, enabling researchers to obtain reproducible and reliable data.
Principle of the Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The DPPH radical is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance at approximately 517 nm.[3][4] When an antioxidant, such as this compound, is added to the DPPH solution, it reduces the radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[3][5] This reduction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[5][6] The degree of discoloration is stoichiometric to the number of electrons or hydrogen atoms captured and is indicative of the compound's antioxidant capacity.[3] The reaction can proceed via two primary mechanisms: single-step Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[2]
Caption: DPPH radical scavenging by this compound.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is efficient for screening multiple concentrations. The assay should be performed with minimal exposure to light as the DPPH radical is light-sensitive.[1][7]
Materials and Equipment
-
This compound (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Standard)
-
Methanol (B129727) or Ethanol (ACS grade)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader capable of reading at 517 nm[8]
-
Multichannel pipette
-
1.5 mL microfuge tubes[7]
-
Vortex mixer
Reagent Preparation
-
DPPH Working Solution (approx. 0.1 mM):
-
Accurately weigh ~4 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.
-
Adjust the concentration by diluting with the solvent until the absorbance at 517 nm is approximately 1.0 ± 0.1.
-
This solution must be freshly prepared before each use and kept in an amber bottle or covered with aluminum foil to protect it from light.[8]
-
-
Test Sample Stock Solution (e.g., 1 mg/mL):
-
Dissolve a known weight of this compound in the same solvent used for the DPPH solution to prepare a stock solution.
-
From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in microfuge tubes.
-
-
Standard Antioxidant Stock Solution (e.g., 1 mg/mL Trolox):
-
Prepare a stock solution of Trolox or ascorbic acid in the same manner as the test sample.
-
Prepare a series of dilutions to create a standard curve for calculating Trolox Equivalent Antioxidant Capacity (TEAC), if desired.[8]
-
Assay Procedure
Caption: Experimental workflow for the DPPH antioxidant assay.
-
Plate Setup:
-
Blank: Add 200 µL of the solvent (methanol or ethanol) to three wells.
-
Control: Add 100 µL of solvent + 100 µL of DPPH working solution to three wells.
-
Test Sample: Add 100 µL of each this compound dilution to separate wells (in triplicate). Then add 100 µL of DPPH working solution.
-
Standard: Add 100 µL of each standard dilution to separate wells (in triplicate). Then add 100 µL of DPPH working solution.
-
-
Incubation: Mix the contents of the wells gently. Incubate the plate at room temperature in the dark for 30 minutes.[8]
-
Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Presentation and Analysis
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100
Where:
-
Acontrol is the absorbance of the control (solvent + DPPH solution).
-
Asample is the absorbance of the test sample or standard (sample + DPPH solution).
Determination of IC₅₀
The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the test sample required to scavenge 50% of the DPPH radicals.
-
Calculate the % Inhibition for each concentration of this compound.
-
Plot a graph of % Inhibition (Y-axis) versus the corresponding sample concentration (X-axis).
-
Determine the IC₅₀ value from the graph by identifying the concentration that corresponds to 50% inhibition. This can be done using linear regression analysis from the linear portion of the curve. A lower IC₅₀ value indicates a higher antioxidant capacity.[9]
Comparative Antioxidant Capacity Data
The antioxidant activity of this compound can be compared with its aglycone (pyrocatechol), other glycosides, and common standards.
| Compound | Type | Typical DPPH IC₅₀ Value (µg/mL) | Notes |
| This compound | Test Compound | (To be determined) | Expected to be higher than pyrocatechol due to the glucoside moiety, which may cause steric hindrance. |
| Pyrocatechol (Catechol) | Aglycone | ~8-15 | The ortho-dihydroxyl group is highly effective at scavenging radicals. |
| Arbutin (Hydroquinone-β-D-glucopyranoside) | Phenolic Glucoside | > 1000 | Shows weak DPPH activity compared to its aglycone, hydroquinone, demonstrating the effect of glucosylation.[1][6] |
| Ascorbic Acid | Standard Antioxidant | ~5-10 | Commonly used water-soluble antioxidant standard.[10] |
| Trolox | Standard Antioxidant | ~8-12 | Commonly used water-soluble analog of Vitamin E standard. |
| Gallic Acid | Phenolic Standard | ~1-5 | A potent phenolic antioxidant due to its three hydroxyl groups.[5] |
Note: IC₅₀ values can vary depending on exact assay conditions (e.g., solvent, DPPH concentration, reaction time). The values presented are representative ranges found in the literature for comparative purposes.
Conclusion
This protocol provides a standardized and reproducible method for determining the antioxidant capacity of this compound. By quantifying the IC₅₀ value, researchers can effectively compare its radical scavenging potential against other compounds and standards. This assay is a valuable primary screening tool in the fields of pharmacology and drug development for identifying and characterizing novel antioxidant agents.
References
- 1. Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: ABTS Assay for Pyrocatechol Monoglucoside Antioxidant Potential
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest for its potential antioxidant properties. The presence of the pyrocatechol moiety suggests an ability to scavenge free radicals, a key mechanism in preventing oxidative stress-related damage in biological systems. The addition of a glucose molecule can influence its solubility and bioavailability. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of compounds. This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.
Principle of the ABTS Assay
The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS•+ radical cation generated from the oxidation of ABTS with potassium persulfate. The antioxidant donates an electron or a hydrogen atom to the ABTS•+ radical, thus neutralizing it and causing a discoloration of the solution. The extent of decolorization is proportional to the concentration of the antioxidant and its radical-scavenging activity. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Experimental Protocols
1. Preparation of Reagents
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should be stable for up to two days when stored in the dark at room temperature.
-
Phosphate Buffered Saline (PBS) (pH 7.4): Prepare a standard PBS solution.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol (B145695) or methanol) and then prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µM) in the same solvent.
-
Pyrocatechol Monoglucoside Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or methanol) and then prepare a series of dilutions to determine the IC50 value.
2. ABTS Assay Protocol
-
Dilution of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ working solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Reaction Mixture:
-
Pipette 180 µL of the diluted ABTS•+ solution into the wells of a 96-well microplate.
-
Add 20 µL of the Trolox standard solutions, this compound sample solutions, or the solvent (as a blank) to the respective wells.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
3. Data Analysis
-
Calculate the percentage of inhibition of ABTS•+ radical scavenging activity using the following formula:
Where:
-
Abs_control is the absorbance of the blank (ABTS•+ solution with solvent).
-
Abs_sample is the absorbance of the sample (ABTS•+ solution with this compound or Trolox).
-
-
Determine the IC50 Value: The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the ABTS•+ radical. Plot the percentage of inhibition against the concentration of this compound. The IC50 value can be determined from the resulting dose-response curve.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC): Create a calibration curve by plotting the percentage of inhibition against the concentration of the Trolox standards. The slope of the linear regression of the Trolox calibration curve can be used to calculate the TEAC value of the this compound sample using the following formula:
Data Presentation
As no direct experimental data for the ABTS assay of this compound is readily available in the searched literature, the following table provides a comparative overview of the antioxidant potential of structurally related compounds. This data can be used to estimate the potential activity of this compound.
Table 1: Comparative Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 / TEAC Value | Reference |
| Arbutin (Hydroquinone-β-D-glucopyranoside) | ABTS | Showed strong ABTS•+ scavenging activity | [1][2] |
| Salidroside | ABTS | Showed strong antioxidant activity | [3][4] |
| Pyrocatechol | Various | Exhibits antioxidant properties | [5] |
| Trolox | ABTS | Standard antioxidant | - |
Note: Arbutin is a glucoside of hydroquinone, which is structurally similar to pyrocatechol. Salidroside is another phenolic glucoside known for its antioxidant properties. The antioxidant activity of this compound is expected to be significant due to its pyrocatechol moiety.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the proposed antioxidant mechanism of this compound.
Caption: Experimental workflow of the ABTS assay.
Caption: Antioxidant mechanism of this compound.
References
- 1. Reassessment of antioxidant activity of arbutin: multifaceted evaluation using five antioxidant assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant Effects of Salidroside in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antibacterial Activity of Roseroot (Rhodiola rosea L.) Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Tyrosinase Inhibition Assay of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest for its potential tyrosinase inhibitory activity. Its structural similarity to hydroquinone (B1673460), a known depigmenting agent, and its glycosidic form, which can enhance stability and skin permeability, make it a compelling candidate for investigation. These application notes provide a detailed protocol for the in vitro assessment of the tyrosinase inhibitory activity of pyrocatechol monoglucoside using a spectrophotometric assay based on the oxidation of L-DOPA.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a colorimetric method used to determine the inhibitory potential of a test compound on the enzymatic activity of tyrosinase. In this assay, mushroom tyrosinase is a commonly used and commercially available source of the enzyme. The assay measures the ability of an inhibitor to reduce the rate of oxidation of L-DOPA to dopachrome (B613829). In the presence of tyrosinase, L-DOPA is oxidized to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the orange-red colored product, dopachrome. The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 475-490 nm) over time. A reduction in the rate of dopachrome formation in the presence of a test compound, compared to a control without the inhibitor, indicates tyrosinase inhibition.
Data Presentation: Tyrosinase Inhibitory Activity of Related Compounds
| Compound | Substrate | IC50 (mM) | Reference |
| Hydroquinone | L-DOPA | >500 µmol/L | [2] |
| α-Arbutin (hydroquinone-α-D-glucopyranoside) | L-DOPA | 0.48 | [3] |
| β-Arbutin (hydroquinone-β-D-glucopyranoside) | L-DOPA | 4.8 | [3] |
| Kojic Acid (Positive Control) | L-DOPA | 0.01 - 0.12 | [3] |
Note: IC50 values can vary depending on the experimental conditions, including the source and purity of the tyrosinase enzyme, substrate concentration, pH, and temperature. The data presented here are for comparative purposes.
Experimental Protocols
This section provides a detailed methodology for conducting the in vitro tyrosinase inhibition assay.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (test compound)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic Acid (positive control)
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for the test compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will be lower.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh just before use as it is prone to auto-oxidation.
-
Test Compound Stock Solution (e.g., 10 mg/mL): Dissolve this compound in DMSO or another appropriate solvent.
-
Kojic Acid Stock Solution (e.g., 1 mg/mL): Dissolve kojic acid in distilled water or DMSO.
Assay Procedure
The following procedure is designed for a 96-well microplate format.
-
Prepare Test and Control Wells:
-
Blank (B): 120 µL of potassium phosphate buffer.
-
Control (C): 80 µL of potassium phosphate buffer + 20 µL of solvent (e.g., DMSO) + 20 µL of tyrosinase solution.
-
Positive Control (PC): 80 µL of potassium phosphate buffer + 20 µL of kojic acid solution (at various concentrations) + 20 µL of tyrosinase solution.
-
Test Sample (T): 80 µL of potassium phosphate buffer + 20 µL of this compound solution (at various concentrations) + 20 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
Initiate the Reaction: Add 80 µL of the L-DOPA solution to all wells (except the blank, to which 80 µL of buffer is added). The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately after adding L-DOPA, place the microplate in a microplate reader and measure the absorbance at 475 nm every minute for a specified period (e.g., 20-30 minutes).
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control:
Where:
-
Vc = Rate of reaction of the control
-
Vt = Rate of reaction of the test sample
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity, can be determined from the graph using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of Melanogenesis
The following diagram illustrates the key steps in the melanogenesis pathway, highlighting the central role of tyrosinase.
Caption: Simplified overview of the melanogenesis signaling pathway.
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram outlines the step-by-step workflow for the in vitro tyrosinase inhibition assay.
Caption: Experimental workflow for the tyrosinase inhibition assay.
References
Application Notes and Protocols for Cell-Based Assays to Determine Pyrocatechol Monoglucoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside that has garnered interest for its potential biological activities.[1] Assessing the cytotoxic effects of such compounds is a critical step in drug discovery and development, providing insights into potential therapeutic applications or toxicological risks. These application notes provide detailed protocols for a panel of common cell-based assays to evaluate the cytotoxicity of pyrocatechol monoglucoside. The described methods include assays for cell viability (MTT), cell membrane integrity (LDH), and apoptosis (Annexin V and Caspase-3/7).
Data Presentation
The following tables present hypothetical data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., HeLa). These tables are for illustrative purposes to demonstrate data presentation and should be replaced with experimentally derived data.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{75.2} |
| 10 | 92.1 ± 5.1 | |
| 25 | 78.5 ± 6.2 | |
| 50 | 61.3 ± 4.8 | |
| 100 | 45.2 ± 3.9 | |
| 200 | 23.7 ± 2.5 |
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 8.9 ± 1.5 |
| 25 | 15.4 ± 2.3 |
| 50 | 28.7 ± 3.1 |
| 100 | 42.1 ± 3.8 |
| 200 | 65.3 ± 4.9 |
Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 50 | 70.3 ± 3.1 | 15.8 ± 2.2 | 13.9 ± 1.9 |
| 100 | 48.6 ± 2.8 | 28.4 ± 2.5 | 23.0 ± 2.1 |
| 200 | 25.9 ± 2.2 | 45.2 ± 3.3 | 28.9 ± 2.7 |
Table 4: Caspase-3/7 Activity
| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 50 | 2.8 ± 0.3 |
| 100 | 4.5 ± 0.5 |
| 200 | 7.2 ± 0.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[3]
Materials:
-
This compound stock solution
-
Target cells (e.g., HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[4][5]
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare control wells:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Medium background: Culture medium without cells.
-
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by Annexin V.[7] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Target cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold increase in caspase-3/7 activity relative to the vehicle control.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for cytotoxicity and mitochondrial dysfunction in human lung cells exposed to biomass burning aerosol constituents: Levoglucosan and 4-nitrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Piceatannol, a comprehensive review of health perspectives and pharmacological aspects - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Pyrocatechol Monoglucoside for Skin Lightening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders and the cosmetic desire for a lighter skin tone drive the demand for effective and safe skin-lightening agents. Melanogenesis, the process of melanin (B1238610) synthesis, is a key target for depigmenting compounds. Tyrosinase, a copper-containing enzyme, plays a rate-limiting role in this process by catalyzing the initial steps of converting L-tyrosine to dopaquinone.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening ingredients.[1][3]
Pyrocatechol (B87986), also known as catechol, is a phenolic compound that has been investigated for its effects on melanocytes.[4][5] While effective, its direct use in cosmetics is limited due to potential skin irritation and cytotoxicity.[4][6] Glucosylation, the attachment of a glucose molecule, is a common strategy to enhance the stability, solubility, and safety of phenolic compounds while potentially preserving or modulating their biological activity. This document provides detailed application notes and experimental protocols for the investigation of Pyrocatechol Monoglucoside as a potential skin- lightening agent, based on the known mechanisms of similar phenolic glucosides and the established assays for melanogenesis inhibition.
Mechanism of Action (Proposed)
Based on the literature for similar phenolic glucosides, the proposed mechanism of action for this compound in skin lightening involves the competitive inhibition of tyrosinase.[1][7] The glucoside moiety is expected to enhance the molecule's solubility and stability, allowing for effective delivery to melanocytes. Once at the active site of tyrosinase, the pyrocatechol portion of the molecule can bind to the copper-containing active site, preventing the binding of the natural substrate, L-tyrosine, and thereby inhibiting the production of melanin.[1]
Furthermore, the signaling pathways regulating melanogenesis are crucial targets. The cAMP/PKA/CREB pathway is a central regulator of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including tyrosinase, TRP-1, and TRP-2.[2][8][9] It is plausible that this compound, like other phenolic compounds, could modulate these signaling pathways, leading to a downregulation of MITF and a subsequent reduction in melanin synthesis.[9][10]
Visualization of Signaling Pathways
Diagram 1: Proposed Melanogenesis Inhibition Pathway
Caption: Proposed mechanism of this compound in skin lightening.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mushroom Tyrosinase Activity Assay (In Vitro)
This assay is a primary screening tool to evaluate the direct inhibitory effect of a compound on tyrosinase activity.[11]
Workflow Diagram
Caption: Workflow for the in vitro mushroom tyrosinase activity assay.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., Sigma-Aldrich, D9628)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control) (e.g., Sigma-Aldrich, K3125)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in sodium phosphate buffer to a concentration of 1000 U/mL.[12]
-
Dissolve L-DOPA in sodium phosphate buffer to a concentration of 1.5 mM.[12]
-
Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of final assay concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 180 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound or control solution to the respective wells.
-
Add 10 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.[12]
-
Initiate the reaction by adding 100 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.[13][14]
-
-
Calculations:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Experimental Value | Determine via Lineweaver-Burk plot |
| Kojic Acid (Control) | Experimental Value | Competitive/Mixed[7] |
Melanin Content Assay in B16F10 Murine Melanoma Cells (In Vitro)
This assay quantifies the amount of melanin produced by cultured melanoma cells after treatment with the test compound.[15][16][17]
Workflow Diagram
Caption: Workflow for the cellular melanin content assay.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Alpha-melanocyte-stimulating hormone (α-MSH) (e.g., Sigma-Aldrich, M4135)
-
This compound (Test Compound)
-
Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.[17]
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
To stimulate melanogenesis, add α-MSH (e.g., 0.5 nM) to all wells except the negative control.[17]
-
Incubate the cells for 48-72 hours.[17]
-
-
Melanin Extraction:
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.[17]
-
In a parallel plate, determine the total protein concentration of the cell lysates using a BCA or Bradford assay to normalize the melanin content.
-
-
Calculations:
-
Calculate the melanin content as (Absorbance at 405 nm / µg of protein).
-
Express the results as a percentage of the α-MSH-treated control.
-
Data Presentation:
| Treatment | Concentration | Melanin Content (% of α-MSH Control) | Cell Viability (%) |
| Control (no α-MSH) | - | Value | 100 |
| α-MSH Control | 0.5 nM | 100 | Value |
| This compound | Conc. 1 | Value | Value |
| This compound | Conc. 2 | Value | Value |
| This compound | Conc. 3 | Value | Value |
| Kojic Acid (Control) | Conc. | Value | Value |
Cell Viability Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in melanin is not due to cell death.[15]
Procedure:
-
Seed B16F10 cells in a 96-well plate (e.g., 3 x 10^4 cells/well) and incubate for 24 hours.[15]
-
Treat the cells with the same concentrations of this compound used in the melanin content assay for 48-72 hours.
-
Add 25 µL of 0.1% MTT solution to each well and incubate for 2 hours.[15]
-
Remove the medium and add 500 µL of DMSO to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at 540 nm.[15]
-
Calculate cell viability as a percentage of the untreated control.
Safety and Handling
Pyrocatechol (catechol) is classified as toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[6][18][19] Although glucosylation is expected to reduce toxicity, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[18][19]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.[19]
-
Storage: Store in a cool, dry, well-ventilated place, protected from light and air.[18][19]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound as a novel skin-lightening agent. By systematically assessing its impact on tyrosinase activity and cellular melanogenesis, researchers and drug development professionals can generate the necessary data to support its potential application in dermatological and cosmetic formulations. It is imperative to conduct thorough safety and cytotoxicity studies in parallel to establish a favorable risk-benefit profile for this promising compound.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocatechuic Aldehyde Inhibits α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells via PKA/CREB-Associated MITF Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosinase assay [bio-protocol.org]
- 13. pepolska.pl [pepolska.pl]
- 14. abcam.cn [abcam.cn]
- 15. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miRNA profiling of B16F10 melanoma cell exosomes reveals melanin synthesis-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Formulating Pyrocatechol Monoglucoside for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, presents a promising candidate for topical dermatological applications due to the known biological activities of related phenolic compounds.[1] This document provides a comprehensive guide to the formulation and evaluation of pyrocatechol monoglucoside for topical delivery. The following sections detail the physicochemical properties of the active pharmaceutical ingredient (API), formulation strategies, and detailed protocols for in vitro characterization, including skin permeation and stability studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and effective topical formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [2] |
| CAS Number | 2400-71-7 | [2][3][4] |
| Molecular Formula | C12H16O7 | [2][3][4] |
| Molecular Weight | 272.25 g/mol | [1][2][3][4] |
| Appearance | Powder | [2][5] |
| Purity | >98% | [2][3] |
| Solubility | Data not readily available. Generally, glycosides are more water-soluble than their aglycone counterparts. Solubility testing in various pharmaceutically acceptable solvents is recommended. | [2] |
| Storage | Store in a sealed, cool, and dry condition. Short term at 0°C, long term at -20°C, desiccated. | [2][3][4] |
Formulation Development Strategy
The choice of a suitable vehicle is critical for the effective topical delivery of this compound. The vehicle influences the drug's release, permeation through the skin barrier, and overall stability.
Vehicle Selection
Given that this compound is a glycoside, its hydrophilic nature suggests that oil-in-water (O/W) emulsions (creams and lotions) or hydrogels may be suitable formulation bases. The selection should be guided by the desired cosmetic properties and the specific skin condition being targeted.
-
Creams (Oil-in-Water Emulsions): Offer good spreadability and a non-greasy feel, suitable for a wide range of skin types.
-
Gels: Provide a cooling sensation and are ideal for oily skin or hairy areas. The inclusion of gelling agents like carbomers or cellulose (B213188) derivatives can be explored.
-
Lotions: Less viscous than creams, suitable for application over large surface areas.
Excipient Selection
The following table outlines key excipients to consider when formulating with this compound.
Table 2: Suggested Excipients for Topical Formulation of this compound
| Excipient Category | Example | Function |
| Solvents/Co-solvents | Propylene (B89431) Glycol, Ethanol, Polyethylene Glycol (PEG) 400 | To dissolve the API and enhance its penetration. |
| Emollients | Cetyl Alcohol, Stearyl Alcohol, Isopropyl Myristate | To soften and soothe the skin. |
| Humectants | Glycerin, Hyaluronic Acid | To attract and retain moisture in the skin. |
| Penetration Enhancers | Fatty acids (e.g., Oleic Acid), Alkyl Glucosides | To facilitate the transport of the API across the stratum corneum.[6][7] |
| Gelling Agents | Carbomer 940, Hydroxypropyl Methylcellulose (HPMC) | To provide the desired viscosity for gels and creams. |
| Emulsifying Agents | Polysorbate 80, Sorbitan Monostearate | To stabilize oil-in-water emulsions. |
| Preservatives | Phenoxyethanol, Parabens | To prevent microbial growth in the formulation. |
| Antioxidants | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | To protect the API from oxidative degradation. |
| pH Adjusters | Citric Acid, Sodium Hydroxide (B78521) | To maintain a pH compatible with the skin (typically pH 4.5-6.0). |
Experimental Protocols
Formulation Preparation: Oil-in-Water (O/W) Cream
This protocol describes the preparation of a 1% this compound O/W cream.
Materials:
-
This compound
-
Oil Phase: Cetyl Alcohol, Stearyl Alcohol, Isopropyl Myristate
-
Water Phase: Purified Water, Glycerin, Propylene Glycol
-
Emulsifying Agent: Polysorbate 80
-
Preservative: Phenoxyethanol
-
pH Adjuster: Citric Acid/Sodium Hydroxide
Procedure:
-
Oil Phase Preparation: Melt the cetyl alcohol, stearyl alcohol, and isopropyl myristate in a beaker at 70-75°C.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the this compound, glycerin, propylene glycol, and polysorbate 80 in purified water. Heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.
-
Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.
-
Final Additions: Add the preservative below 40°C. Adjust the pH to the desired range (e.g., 5.5) using citric acid or sodium hydroxide solution.
-
Homogenization: Homogenize the cream again at a lower speed to ensure uniformity.
-
Packaging: Store the final formulation in an airtight, light-resistant container.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. dev.usbio.net [dev.usbio.net]
- 4. chemfarms.com [chemfarms.com]
- 5. biocrick.com [biocrick.com]
- 6. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Pyrocatechol Monoglucoside Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, holds potential in various pharmaceutical and cosmeceutical applications. Ensuring its stability in solution is a critical aspect of formulation development, manufacturing, and storage to maintain potency, safety, and shelf-life. This document provides detailed application notes and protocols for conducting comprehensive stability testing of pyrocatechol monoglucoside solutions. The methodologies outlined herein are designed to identify degradation pathways and establish a stability-indicating analytical method.
Forced degradation studies are a crucial component of drug development, helping to understand the chemical behavior of a molecule and to develop stable formulations.[1] These studies involve subjecting the drug substance to stress conditions such as changes in pH, temperature, light, and oxidizing agents to accelerate degradation.[1][2] The insights gained are essential for developing and validating stability-indicating analytical methods, which are specifically designed to separate and quantify the active ingredient from its degradation products.[1][3]
Predicted Degradation Pathway
The primary degradation pathway for this compound in solution is anticipated to be the hydrolysis of the glycosidic bond, yielding pyrocatechol and glucose. This hydrolysis is susceptible to catalysis by acid or base.[4] Subsequently, the liberated pyrocatechol is prone to oxidation, which can lead to the formation of colored products, such as quinones. A yellow discoloration in solutions may indicate the formation of such degradation products.[4]
Caption: Putative degradation pathway of this compound.
Experimental Protocols
Stability-Indicating HPLC Method Development
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.
Protocol 1: HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve adequate separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 275-280 nm).
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the sample, which helps in understanding the degradation pathways and in demonstrating the specificity of the analytical method.[2][5]
Protocol 2: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2 to 24 hours).[4]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60-80°C for a specified period (e.g., 2 to 24 hours).[4]
-
Oxidative Degradation: Add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature for a specified period.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and analyze by the validated HPLC method. A control sample, protected from stress conditions, should be analyzed concurrently.
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Data Presentation
The quantitative data obtained from the stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 0.1 M HCl, 80°C | 2 hours | 92.5 | Pyrocatechol | 6.8 |
| 0.1 M HCl, 80°C | 8 hours | 75.3 | Pyrocatechol | 23.1 |
| 0.1 M NaOH, 80°C | 2 hours | 88.1 | Pyrocatechol | 10.5 |
| 0.1 M NaOH, 80°C | 8 hours | 65.7 | Pyrocatechol, Oxidized Products | 31.2 |
| 3% H₂O₂, RT | 24 hours | 85.2 | Oxidized Products | 13.5 |
| 80°C | 24 hours | 95.8 | Pyrocatechol | 3.5 |
| Photolytic (ICH Q1B) | - | 98.9 | Minor unidentified peaks | < 1.0 |
| Control | 24 hours | 99.8 | - | - |
Table 2: Long-Term Stability Data (Example) (Storage Condition: 25°C / 60% RH)
| Time Point | Assay (%) | Appearance | pH | Degradation Products (%) |
| 0 months | 100.0 | Clear, colorless solution | 6.5 | Not Detected |
| 3 months | 99.5 | Clear, colorless solution | 6.5 | Not Detected |
| 6 months | 98.9 | Clear, colorless solution | 6.4 | 0.8 (Pyrocatechol) |
| 12 months | 97.8 | Clear, slightly yellow solution | 6.3 | 1.9 (Pyrocatechol) |
| 24 months | 95.2 | Clear, yellow solution | 6.1 | 4.1 (Pyrocatechol), 0.5 (Oxidized) |
Conclusion
The stability of this compound solutions is influenced by pH, temperature, and the presence of oxidizing agents. The primary degradation route involves hydrolysis of the glycosidic linkage, followed by potential oxidation of the resulting pyrocatechol. The provided protocols offer a framework for systematically evaluating the stability of this compound solutions and for developing a validated, stability-indicating HPLC method. This information is critical for ensuring the quality, efficacy, and safety of formulations containing this compound.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Glucosylation of Pyrocatechol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective glucosylation of pyrocatechol (B87986).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective glucosylation of pyrocatechol?
A1: The main challenges in the regioselective glucosylation of pyrocatechol stem from the presence of two adjacent, chemically similar hydroxyl groups. Key difficulties include:
-
Lack of Regioselectivity: Achieving selective glucosylation at either the C-1 or C-2 hydroxyl group is difficult, often resulting in a mixture of mono-glucosylated isomers and di-glucosylated products.
-
Poor Yields: Side reactions, steric hindrance, and the formation of multiple products can significantly lower the yield of the desired regioisomer.
-
Control of Stereoselectivity: Controlling the anomeric configuration (α or β) of the glycosidic bond is a common challenge in glycosylation chemistry. For chemical methods, this often depends on the protecting groups on the glycosyl donor and the reaction conditions.[1]
-
Harsh Reaction Conditions: Some chemical methods require harsh conditions or toxic heavy metal promoters, which can be incompatible with sensitive functional groups and pose environmental concerns.[1][2]
Q2: What are the principal strategies for achieving regioselective glucosylation of pyrocatechol?
A2: There are two main approaches to control regioselectivity:
-
Enzymatic Glucosylation: This is often the most effective method for achieving high regioselectivity. Glycosyltransferases (GTs) can exhibit remarkable specificity for one hydroxyl group over the other due to the precise arrangement of the substrate in the enzyme's active site.[3][4]
-
Chemical Glucosylation: This approach relies on the differential reactivity of the hydroxyl groups or the use of protecting group strategies. Common methods include:
-
Koenigs-Knorr Reaction: A classical method using a glycosyl halide donor and a promoter, typically a silver or mercury salt.[1][2]
-
Helferich Method: A variation of the Koenigs-Knorr reaction that often uses mercury salts as promoters.[1]
-
Phase-Transfer Catalysis (PTC): This method can be effective for the glycosylation of phenols and may offer milder reaction conditions.[5]
-
Protecting Group Strategies: Involves selectively protecting one of the hydroxyl groups of pyrocatechol, performing the glucosylation, and then deprotecting to yield the desired product.
-
Q3: Which approach, enzymatic or chemical, is generally preferred for regioselective glucosylation of pyrocatechol?
A3: For achieving high regioselectivity with pyrocatechol, enzymatic glucosylation is generally the preferred method. Enzymes like glucosyltransferases can offer near-perfect regioselectivity and stereoselectivity under mild, aqueous conditions, eliminating the need for protecting groups and toxic reagents.[3] Chemical methods can be effective but often require extensive optimization and may result in mixtures of isomers that necessitate challenging purification steps.
Troubleshooting Guides
Issue 1: Low or No Yield of Glucosylated Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst/Enzyme | Chemical: Ensure the promoter (e.g., Ag₂O, Ag₂CO₃) is fresh and has been stored under appropriate conditions (e.g., protected from light and moisture). Enzymatic: Verify the activity of the glycosyltransferase. Ensure proper storage conditions and buffer pH. |
| Poor Quality of Glycosyl Donor | Use a freshly prepared and purified glycosyl donor (e.g., acetobromoglucose for Koenigs-Knorr). Decomposed donor will not react effectively. |
| Presence of Water in Chemical Reactions | For chemical methods like Koenigs-Knorr, ensure all glassware is oven-dried and reagents are anhydrous. Use molecular sieves to scavenge any moisture.[2] |
| Sub-optimal Reaction Temperature | Chemical: Temperature can be critical. For Koenigs-Knorr type reactions, starting at low temperatures and gradually warming to room temperature is common. Enzymatic: Each enzyme has an optimal temperature range. Consult the enzyme's technical data sheet. |
| Incorrect Stoichiometry | Optimize the molar ratio of pyrocatechol, glycosyl donor, and promoter/catalyst. An excess of the glycosyl donor is often used. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Steps |
| Similar Reactivity of Hydroxyl Groups (Chemical Methods) | The two hydroxyl groups of pyrocatechol have similar nucleophilicity, making chemical differentiation challenging. Consider switching to an enzymatic approach for higher selectivity. |
| Steric Hindrance | Steric hindrance can influence which hydroxyl group reacts. In some cases, the less sterically hindered hydroxyl group may be favored. Modifying the protecting groups on the glycosyl donor can sometimes influence regioselectivity. |
| Choice of Solvent and Promoter (Chemical Methods) | The solvent and promoter system can influence regioselectivity. For instance, different silver salts in different solvents may slightly favor one isomer over the other. Systematic screening of conditions is necessary. |
| Non-specific Enzyme (Enzymatic Methods) | While many glycosyltransferases are highly specific, some may exhibit broader substrate specificity. Screen different glycosyltransferases to find one with the desired regioselectivity for pyrocatechol. |
Data Summary
Table 1: Comparison of a Chemical vs. Enzymatic Glucosylation Approach for Dihydroxy Aromatic Compounds
| Parameter | Chemical Method (Koenigs-Knorr Type) | Enzymatic Method (Glucosyltransferase-D) |
| Glycosyl Donor | Per-O-acetylated Glycosyl Halide | Sucrose |
| Acceptor | Pyrocatechol | Pyrocatechol (Catechol) |
| Catalyst/Promoter | Silver or Mercury Salts (e.g., Ag₂CO₃, Hg(CN)₂) | Glucosyltransferase-D (GTF-D) from S. mutans |
| Solvent | Anhydrous non-polar solvents (e.g., Dichloromethane) | Aqueous Buffer |
| Temperature | Varies (e.g., 0°C to room temperature) | Typically physiological temperatures (e.g., 30-37°C) |
| Reported Yield | Highly variable, often moderate | High (e.g., 65% for pyrocatechol)[3] |
| Regioselectivity | Often poor, yielding mixtures | High (enzymes are highly specific)[3] |
| Stereoselectivity | Dependent on C2-protecting group (neighboring group participation)[1] | Typically excellent (produces a single anomer) |
Experimental Protocols
Protocol 1: Enzymatic Glucosylation of Pyrocatechol using Glucosyltransferase-D (GTF-D)
This protocol is based on the reported successful glucosylation of pyrocatechol.[3]
Materials:
-
Glucosyltransferase-D (GTF-D) from Streptococcus mutans
-
Pyrocatechol
-
Sucrose
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Reaction vessel (e.g., shaker flask)
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture containing:
-
Pyrocatechol (final concentration: 40 mM)
-
Sucrose (final concentration: 200 mM)
-
GTF-D enzyme (concentration to be optimized based on enzyme activity units)
-
Phosphate buffer to the final volume.
-
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction over time (e.g., 24-48 hours) by taking aliquots and analyzing them by HPLC or TLC.
-
Upon completion, stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding a quenching agent.
-
Purify the product using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC).
Protocol 2: General Procedure for Chemical Glucosylation of Pyrocatechol (Koenigs-Knorr Type)
This protocol is a general guideline and requires optimization for pyrocatechol.
Materials:
-
Pyrocatechol
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Activated molecular sieves (4Å)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction flask and standard glassware (oven-dried)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add pyrocatechol, the chosen silver salt promoter (e.g., 1.5-2.0 equivalents), and activated molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the stirred suspension to 0°C.
-
Dissolve acetobromoglucose (typically 1.1-1.5 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Protect the reaction from light, as silver salts can be light-sensitive.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by filtering through a pad of celite to remove the silver salts and molecular sieves. Wash the celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product will be a mixture of acetylated pyrocatechol glucosides. Purify the desired product by column chromatography.
-
The acetyl protecting groups can be removed by Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol) to yield the final glucosylated pyrocatechol.
Visualizations
Caption: Workflow for chemical vs. enzymatic pyrocatechol glucosylation.
Caption: Decision tree for addressing poor regioselectivity issues.
References
Technical Support Center: Purification of Pyrocatechol Monoglucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrocatechol (B87986) monoglucoside from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrocatechol monoglucoside from a reaction mixture?
A1: The most common and effective methods for purifying this compound, a polar compound, are chromatographic techniques. These include:
-
Flash Column Chromatography: Often used for the initial purification of the crude reaction mixture to remove major impurities. Silica (B1680970) gel is a common stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilized for final purification to achieve high purity. Reversed-phase (e.g., C18) or normal-phase (e.g., silica, diol, or amine-based columns) can be employed depending on the specific impurities.[1][2][3][4]
Q2: What are the likely impurities in a this compound synthesis?
A2: Impurities will vary based on the synthetic route (e.g., chemical or enzymatic). Common impurities include:
-
Unreacted Starting Materials: Pyrocatechol and the protected glucose donor (e.g., acetobromoglucose).
-
Byproducts of Glycosylation: Isomers of the desired product (e.g., the alpha-anomer if the beta-anomer is desired), and products of side reactions.
-
Reagents and Catalysts: Promoters used in chemical synthesis (e.g., silver or mercury salts) and their byproducts.[3]
-
Decomposition Products: Pyrocatechol and its glycoside are sensitive to oxidation and acidic conditions, which can lead to degradation products.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from impurities during column chromatography.[5] For HPLC, the chromatogram from the detector (e.g., UV-Vis) provides real-time monitoring of the separation.
Q4: What are suitable TLC solvent systems for this compound?
A4: Due to its high polarity, you will likely need a polar solvent system. Good starting points for silica gel TLC plates include:
-
Ethyl acetate (B1210297)/Methanol (B129727) mixtures
-
Dichloromethane (B109758)/Methanol mixtures
-
Toluene: Methanol: Glacial Acetic Acid: Water (e.g., 7:4:3:1 v/v/v/v)[5]
-
For very polar compounds that do not move from the baseline, a small amount of ammonium (B1175870) hydroxide (B78521) in methanol mixed with dichloromethane can be effective.[6][7]
Troubleshooting Guides
Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound using flash column chromatography on silica gel.
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., from 100% ethyl acetate to a mixture of ethyl acetate and methanol) is often effective. |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity. |
| Poor separation of the product from impurities (co-elution) | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, if you are using an ethyl acetate/hexane system, consider a dichloromethane/methanol system. Adding a small amount of a third solvent (e.g., acetic acid or triethylamine (B128534), depending on the nature of the impurities) can sometimes improve separation. |
| Streaking or tailing of the product band | The compound may be interacting strongly with the acidic silica gel. The sample may be overloaded on the column. The sample may not be fully dissolved in the loading solvent. | Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a base like triethylamine (1-2%).[1] Ensure the amount of crude material is appropriate for the column size. Use a stronger, more polar solvent to dissolve the sample for loading, or consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column. |
| Product appears to be decomposing on the column | Pyrocatechol and its derivatives can be sensitive to the acidic nature of silica gel and may oxidize. | Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Preparative HPLC
This guide provides troubleshooting for the final purification of this compound by preparative HPLC.
| Problem | Potential Cause(s) | Solution(s) |
| Poor peak shape (fronting or tailing) | Fronting: Column overload. Tailing: Secondary interactions with the stationary phase (especially with residual silanols on silica-based columns). | Fronting: Reduce the amount of sample injected. Tailing: For reversed-phase, adjust the mobile phase pH to ensure the analyte is in a single ionic form. Add a competing base (e.g., triethylamine) to the mobile phase for normal-phase chromatography to block active sites on the silica.[1] Consider using a highly end-capped column. |
| No or poor retention on a reversed-phase (C18) column | The compound is too polar for the stationary phase, even with a highly aqueous mobile phase. | Use a more polar stationary phase, such as an embedded polar group (EPG) column or a phenyl-hexyl column.[1] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9][10] |
| Irreproducible retention times | Insufficient column equilibration between runs, especially with gradient elution or ion-pairing reagents. Fluctuations in mobile phase composition or temperature. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[11] Use a column thermostat to maintain a constant temperature. |
| Ghost peaks appearing in the chromatogram | Contaminants from the sample, solvent, or the HPLC system itself. Carryover from a previous injection. | Filter all samples and mobile phases. Purge the HPLC system regularly. Implement a robust needle wash procedure in the autosampler. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC that gives the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., methanol or DMF). Alternatively, for better resolution, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.[12]
-
Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% dichloromethane and gradually add methanol.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure.
General Protocol for Preparative Reversed-Phase HPLC
-
Column Selection: Choose a suitable reversed-phase column (e.g., C18, 5-10 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (A) and an organic solvent like methanol or acetonitrile (B52724) (B). Both phases may contain a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Method Development: On an analytical scale, develop a gradient elution method that provides good separation of the this compound from its impurities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Scale-Up: Scale the analytical method to your preparative column, adjusting the flow rate and injection volume accordingly.
-
Purification and Fraction Collection: Inject the partially purified sample and collect the fractions corresponding to the this compound peak.
-
Product Recovery: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure product.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common chromatography issues during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 4. pragolab.cz [pragolab.cz]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. welch-us.com [welch-us.com]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Pyrocatechol Monoglucoside Synthesis
Welcome to the technical support center for the synthesis of pyrocatechol (B87986) monoglucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing pyrocatechol monoglucoside?
A1: The two main approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods often employ β-glucosidases or cyclodextrin (B1172386) glucanotransferases (CGTases) for their high selectivity. Chemical synthesis, such as the Koenigs-Knorr reaction, is also a viable method, though it may require the use of protecting groups to achieve the desired product.
Q2: I am observing a low yield in my enzymatic synthesis. What are the potential causes?
A2: Low yields in enzymatic glycosylation can stem from several factors, including suboptimal reaction conditions (pH, temperature), enzyme inhibition, or poor substrate solubility. It is also possible that the enzyme is hydrolyzing the product as the reaction proceeds.
Q3: My chemical synthesis is producing multiple products, making purification difficult. How can I improve the selectivity?
A3: In chemical synthesis, the presence of two hydroxyl groups on pyrocatechol can lead to the formation of diglucosides or a mixture of isomers. Employing a protecting group strategy to selectively block one of the hydroxyl groups is a common approach to enhance regioselectivity. The choice of solvent and reaction conditions can also influence the stereochemical outcome of the glycosidic bond formation.[1]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] HPLC analysis allows for the quantification of reactants and products, providing a more detailed understanding of the reaction kinetics.
Q5: What are the common side products I should be aware of during the synthesis?
A5: Common side products can include the formation of diglucosides, where both hydroxyl groups of pyrocatechol are glycosylated. In enzymatic reactions, hydrolysis of the glycosyl donor or the product can occur.[3] Under certain conditions, especially in chemical synthesis, oxidation and subsequent polymerization of catechol can lead to the formation of dark, sticky byproducts, complicating purification.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Determine the optimal pH for the specific enzyme being used. For β-glucosidases, the optimal pH is often in the acidic to neutral range. Create a pH profile for your reaction to identify the ideal condition. |
| Incorrect Temperature | Each enzyme has an optimal temperature for activity. Perform the reaction at a range of temperatures to find the optimum. Be aware that excessively high temperatures can lead to enzyme denaturation. |
| Enzyme Inhibition | The product, this compound, or the substrate, pyrocatechol, may inhibit the enzyme at high concentrations. Try varying the initial substrate concentrations or using a fed-batch approach to maintain lower concentrations throughout the reaction. |
| Poor Substrate Solubility | Pyrocatechol has good water solubility, but if using a modified glucosyl donor with poor solubility, consider adding a co-solvent that does not inactivate the enzyme. |
| Product Hydrolysis | In kinetically controlled reactions with glycosidases, the product can be hydrolyzed over time. Monitor the reaction progress and stop it at the point of maximum product accumulation.[3] |
Issue 2: Formation of Multiple Products in Chemical Synthesis
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | To prevent the formation of diglucosides, use a protecting group to selectively block one of the hydroxyl groups of pyrocatechol. The choice of protecting group will depend on the overall synthetic strategy.[1][6][7] |
| Mixture of Anomers | The stereochemical outcome of the glycosylation can be influenced by the choice of protecting group on the glycosyl donor. A participating group at the C2 position of the sugar (e.g., an acetyl group) typically favors the formation of the 1,2-trans glycoside.[8] |
| Side Reactions | Minimize side reactions by carefully controlling the reaction temperature and using an inert atmosphere to prevent oxidation of catechol. |
Issue 3: Catechol Oxidation and Polymerization
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Catechol is susceptible to oxidation, especially under basic conditions or in the presence of certain metal ions.[4][5] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Inappropriate pH | The rate of catechol oxidation is pH-dependent. If possible, conduct the reaction at a lower pH where catechol is more stable.[4] |
| Trace Metal Contamination | Use high-purity reagents and solvents to avoid trace metal contaminants that can catalyze catechol oxidation. |
Quantitative Data
Table 1: Optimization of Enzymatic Synthesis of Phenolic Glycosides
| Enzyme | Acceptor | Donor | pH | Temperature (°C) | Yield (%) | Reference |
| β-Galactosidase (mutant) | Catechol | Lactose | 7.0 | 45 | Increased by 7.6% to 53.1% | [9][10] |
| β-Glucosidase | Cholecalciferol | D-glucose | 6.0 | - | 14 | [11] |
| CGTase | Hesperidin | Maltodextrin | 10.0 | 40 | - | [12] |
| β-Glucosidase | 2-Phenylethanol | Cellobiose (B7769950) | 6.6 | - | 20 | [13] |
Note: This table provides examples of optimization parameters for the glycosylation of various phenolic and alcoholic acceptors, which can serve as a starting point for optimizing this compound synthesis.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using β-Glucosidase (Transglucosylation)
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of pyrocatechol in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0).
-
Substrate Addition: Add the glucosyl donor (e.g., cellobiose or p-nitrophenyl-β-D-glucopyranoside) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding β-glucosidase. The optimal enzyme concentration should be determined experimentally.
-
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Reaction Monitoring: Monitor the formation of this compound periodically by HPLC.
-
Reaction Termination: Once the maximum yield is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: Remove the denatured enzyme by centrifugation or filtration. The supernatant can be concentrated under reduced pressure and the product purified by column chromatography on silica (B1680970) gel.
Protocol 2: Chemical Synthesis of this compound via Koenigs-Knorr Reaction
-
Protection of Pyrocatechol (if necessary): To ensure regioselectivity, one of the hydroxyl groups of pyrocatechol can be protected (e.g., as a benzyl (B1604629) ether).
-
Preparation of Glycosyl Donor: Prepare a suitable glycosyl donor, such as acetobromoglucose.
-
Glycosylation Reaction: In a flame-dried flask under an inert atmosphere, dissolve the protected pyrocatechol and a promoter (e.g., silver carbonate or silver triflate) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).[8] Cool the mixture and add the glycosyl donor.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the promoter salts. Wash the organic layer with appropriate aqueous solutions to remove any remaining starting materials and byproducts. Dry the organic layer and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the protected glycoside by column chromatography.[14][15] Subsequently, remove the protecting groups under appropriate conditions to yield this compound.
Visualizations
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of Cyclodextrin Glycosyltransferase through a Size/Polarity Guided Triple-Code Strategy with Enhanced α-Glycosyl Hesperidin Synthesis Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Yield of Enzymatic Pyrocatechol Glucosylation
Welcome to the technical support center for the enzymatic glucosylation of pyrocatechol (B87986). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows to improve the yield of pyrocatechol glucosides.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for pyrocatechol glucosylation?
A1: Several enzymes can be used for the glucosylation of pyrocatechol. The most commonly cited and effective enzymes include:
-
Glucosyltransferase-D (GTF-D) from Streptococcus mutans has shown high efficiency in glucosylating dihydroxy aromatic compounds like catechol.[1][2]
-
Cyclodextrin Glucanotransferases (CGTases) are versatile enzymes that can catalyze the transfer of glucose from starch or cyclodextrins to a variety of acceptor molecules, including phenolic compounds.[3]
-
Sucrose (B13894) Phosphorylase (SP) can utilize sucrose to glucosylate a wide range of acceptor substrates.[4] While it has broad acceptor specificity, its efficiency with catechol may vary.[5]
-
Amylosucrase is another enzyme that can be used for the transglycosylation of various small molecules.[6]
Q2: What are the typical yields I can expect for pyrocatechol glucosylation?
A2: Yields are highly dependent on the enzyme used and the reaction conditions. For instance, using Glucosyltransferase-D (GTF-D) from Streptococcus mutans GS-5, a transglycosylation yield of 65% has been reported with 40 mM catechol and 200 mM sucrose as the glucosyl donor.[1][2] Yields with other enzymes may vary and require optimization.
Q3: What are the main side reactions that can lower my yield?
A3: The primary side reaction that competes with the glucosylation of pyrocatechol is the hydrolysis of the glucosyl donor (e.g., sucrose or starch) by the enzyme, where water acts as the acceptor instead of pyrocatechol.[4] Additionally, the formation of oligosaccharides by the repeated transfer of glucose molecules can also reduce the availability of the glucosyl donor for pyrocatechol glucosylation.[7]
Q4: Can pyrocatechol inhibit the enzyme?
A4: Yes, substrate inhibition by pyrocatechol is a potential issue, especially at higher concentrations. For example, with GTF-D, pyrocatechol concentrations around 200 mM have been shown to be inhibitory. The use of co-solvents can sometimes help to mitigate this inhibition by increasing the solubility and availability of the acceptor.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by tracking the consumption of pyrocatechol and the formation of pyrocatechol glucoside over time. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying these compounds in the reaction mixture.[8] Thin-layer chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the enzymatic glucosylation of pyrocatechol and provides potential solutions.
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | 1. Inactive Enzyme: Improper storage or handling has led to loss of enzyme activity. 2. Suboptimal Reaction Conditions: pH, temperature, or buffer composition are not optimal for the specific enzyme. 3. Poor Substrate Quality: Impurities in the pyrocatechol or glucosyl donor may inhibit the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a known standard substrate to confirm its activity. Ensure proper storage conditions as per the manufacturer's instructions. 2. Optimize Reaction Conditions: Perform small-scale experiments to screen for the optimal pH, temperature, and buffer system for your enzyme. 3. Use High-Purity Substrates: Ensure the purity of pyrocatechol and the glucosyl donor. Consider purification of substrates if necessary. |
| Low Yield | 1. Substrate Inhibition: High concentrations of pyrocatechol are inhibiting the enzyme.[2] 2. Product Inhibition: Accumulation of the pyrocatechol glucoside or byproducts (e.g., fructose (B13574) from sucrose) is inhibiting the enzyme.[3] 3. Hydrolysis of Glucosyl Donor: The enzyme is preferentially using water as an acceptor instead of pyrocatechol.[4] 4. Suboptimal Substrate Ratio: The ratio of glucosyl donor to pyrocatechol is not optimal. | 1. Optimize Pyrocatechol Concentration: Test a range of lower pyrocatechol concentrations. Consider using a fed-batch approach to maintain a low but steady concentration of pyrocatechol. The use of co-solvents like 2-methoxyethyl ether (MEE) might also help.[2] 2. Remove Inhibitory Byproducts: If using sucrose as a donor, consider adding a yeast strain that consumes fructose but not sucrose to remove the inhibitory fructose.[3] In situ product removal techniques could also be explored. 3. Increase Pyrocatechol Concentration (within non-inhibitory range) or Decrease Water Activity: A higher concentration of the acceptor can favor the transglycosylation reaction over hydrolysis. Reducing water activity by adding co-solvents might also be effective. 4. Optimize Donor:Acceptor Ratio: Systematically vary the molar ratio of the glucosyl donor to pyrocatechol to find the optimal balance for your specific enzyme and conditions. |
| Formation of Multiple Products/Byproducts | 1. Regioselectivity of the Enzyme: The enzyme may glucosylate different hydroxyl groups on the pyrocatechol, leading to a mixture of isomers. 2. Oligosaccharide Formation: The enzyme may be transferring multiple glucose units to the pyrocatechol or to other glucose molecules. 3. Degradation of Product: The formed pyrocatechol glucoside may be susceptible to hydrolysis by the same enzyme over long reaction times. | 1. Enzyme Selection: Different enzymes exhibit different regioselectivity. You may need to screen various enzymes to find one that produces the desired isomer with high selectivity. 2. Control Reaction Time and Substrate Ratio: Shorter reaction times and a higher ratio of pyrocatechol to glucosyl donor can favor the formation of monoglucosides. 3. Monitor Reaction and Stop at Optimal Time: Track product formation over time and stop the reaction when the concentration of the desired product is at its maximum, before significant degradation occurs. |
| Difficulty in Product Purification | 1. Similar Polarities of Reactants and Products: Pyrocatechol and its glucoside may have similar chromatographic behavior. 2. Presence of High Concentrations of Sugars: The unreacted glucosyl donor and byproducts can interfere with purification. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography or HPLC to achieve better separation. 2. Pre-purification Steps: Consider using techniques like enzymatic digestion of remaining polysaccharides or selective precipitation to remove interfering sugars before the final purification step. |
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic glucosylation of pyrocatechol and related phenolic compounds.
Table 1: Reaction Conditions and Yields for Pyrocatechol Glucosylation
| Enzyme | Glucosyl Donor | Pyrocatechol Conc. (mM) | Donor Conc. (mM) | Co-solvent | Yield (%) | Reference |
| Glucosyltransferase-D (S. mutans) | Sucrose | 40 | 200 | None | 65 | [1][2] |
| Glucosyltransferase-D (S. mutans) | Sucrose | 200 | - | 10-30% (v/v) MEE | Activity observed (inhibition overcome) | [2] |
Table 2: Comparison of Acceptor Specificity of Glucosyltransferase-D (S. mutans)
| Acceptor (40 mM) | Glucosyl Donor (Sucrose, 200 mM) | Transglycosylation Yield (%) | Reference |
| Catechol | Sucrose | 65 | [1][2] |
| 4-Methylcatechol | Sucrose | 50 | [1][2] |
| 3-Methoxycatechol | Sucrose | 75 | [1][2] |
Experimental Protocols
Detailed Methodology for Pyrocatechol Glucosylation using Glucosyltransferase-D (GTF-D) from Streptococcus mutans
This protocol is based on established methods for the glucosylation of phenolic compounds using GTF-D.[1][2]
1. Materials:
-
Glucosyltransferase-D (GTF-D) from Streptococcus mutans (purified)
-
Pyrocatechol (catechol)
-
Sucrose
-
Potassium phosphate (B84403) buffer (e.g., 125 mM, pH 6.0)
-
Deionized water
-
Reaction vessels (e.g., microtubes or small flasks)
-
Incubator/shaker
-
HPLC system for analysis
2. Enzyme Preparation:
-
If the enzyme is not commercially available, it can be expressed and purified from a recombinant host like E. coli. The purification process typically involves cell lysis, followed by chromatography steps to remove contaminating proteins, including any α-glucosidase activity.[3]
3. Reaction Setup:
-
Prepare a stock solution of pyrocatechol in the reaction buffer.
-
Prepare a stock solution of sucrose in the reaction buffer.
-
In a reaction vessel, combine the pyrocatechol stock solution, sucrose stock solution, and reaction buffer to achieve the desired final concentrations (e.g., 40 mM pyrocatechol and 200 mM sucrose).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
4. Enzymatic Reaction:
-
Initiate the reaction by adding the purified GTF-D enzyme to the pre-incubated substrate mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by HPLC or TLC.
5. Reaction Termination and Analysis:
-
To stop the reaction, heat the aliquots at 100°C for 5-10 minutes to denature the enzyme.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the concentrations of pyrocatechol and pyrocatechol glucoside.
6. Product Purification (Optional):
-
The pyrocatechol glucoside can be purified from the reaction mixture using column chromatography (e.g., silica (B1680970) gel or reversed-phase) with an appropriate solvent system.
Visualizations
Caption: Experimental workflow for enzymatic pyrocatechol glucosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sucrose phosphorylase - Wikipedia [en.wikipedia.org]
- 5. Optimization of Process Parameter... preview & related info | Mendeley [mendeley.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Biology of Streptococcus mutans-Derived Glucosyltransferases: Role in Extracellular Matrix Formation of Cariogenic Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Pyrocatechol Monoglucoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental degradation of pyrocatechol (B87986) monoglucoside.
Frequently Asked Questions (FAQs)
Q1: What is pyrocatechol monoglucoside?
This compound is a phenolic glycoside. It consists of a pyrocatechol molecule (also known as catechol or 1,2-dihydroxybenzene) attached to a glucose sugar unit.[1][2][3] It is a compound found naturally in certain plants, such as Dioscorea nipponica Mak.[1]
Q2: What is the expected initial step in the degradation of this compound?
The initial and primary step in the degradation of a glycoside like this compound is the enzymatic or chemical hydrolysis of the glycosidic bond. This reaction cleaves the molecule into its two constituent parts: pyrocatechol and glucose. This is analogous to the degradation of similar compounds like arbutin (B1665170) (a hydroquinone (B1673460) glucoside), which first hydrolyzes to hydroquinone and glucose.[4][5]
Q3: Once pyrocatechol is formed, what are its subsequent degradation pathways?
Pyrocatechol is a central intermediate in the microbial degradation of numerous aromatic compounds.[6][7] Bacteria primarily utilize two distinct pathways for breaking its aromatic ring:
-
Ortho-cleavage Pathway: In this pathway, the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is cleaved by the enzyme catechol 1,2-dioxygenase. This ultimately leads to the formation of succinyl-CoA and acetyl-CoA, which can enter the central metabolic TCA cycle.[6][8]
-
Meta-cleavage Pathway: This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups, a reaction catalyzed by catechol 2,3-dioxygenase.[8][9] The final products of this pathway are typically pyruvate (B1213749) and acetaldehyde, which are also common cellular metabolites.[6]
Q4: What types of microorganisms are known to degrade catechol?
A wide range of soil microorganisms have demonstrated the ability to degrade catechol and other aromatic hydrocarbons. Bacteria from the genus Pseudomonas are particularly well-studied for their nutritional versatility and efficiency in breaking down these compounds. Species of Mycobacterium have also been identified as capable of degrading catechols.[2][7]
Q5: What are the key enzymes that initiate the breakdown of the pyrocatechol ring?
The critical ring-cleavage step is catalyzed by specific dioxygenase enzymes:
-
Catechol 1,2-dioxygenase (C12O): This enzyme is responsible for initiating the ortho-cleavage pathway.[8]
-
Catechol 2,3-dioxygenase (C23O): This enzyme catalyzes the first step of the meta-cleavage pathway.[8]
The activity of these enzymes is a key determinant of which degradation route is active in a given microorganism or experimental system.
Troubleshooting Guides
Q1: I am not observing any degradation of my this compound substrate. What are the possible reasons?
-
Inactive Enzyme/Microorganism: Ensure that the microbial culture or enzyme preparation is active and viable. If using a whole-cell system, check for proper growth conditions.
-
Incorrect pH or Temperature: Enzymatic hydrolysis is highly dependent on pH and temperature. The stability of glycosides like arbutin has been shown to be pH-dependent, with degradation rates varying significantly between pH 5 and 9.[10] Check the optimal conditions for your specific enzyme or microorganism.
-
Lack of Co-factors: Dioxygenase enzymes that degrade the catechol ring often require co-factors like Fe(II) for their activity. Ensure your reaction buffer contains all necessary components.
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit enzyme activity. Try running the experiment with a range of substrate concentrations.
Q2: How can I confirm that the initial degradation step is hydrolysis into pyrocatechol and glucose?
The most direct method is to monitor the reaction mixture over time using High-Performance Liquid Chromatography (HPLC).
-
Expected Observation: You should see a decrease in the peak corresponding to this compound and the concurrent appearance and increase of new peaks that match the retention times of pyrocatechol and glucose standards.
-
See Protocol 1 for a detailed methodology.
Q3: My analysis shows that pyrocatechol is being consumed, but I need to identify which degradation pathway (ortho or meta) is occurring. How can I do this?
You can use specific enzyme assays to test for the key ring-cleavage enzymes.
-
For the Ortho-cleavage Pathway: Assay for catechol 1,2-dioxygenase activity by monitoring the formation of its product, cis,cis-muconic acid, which has a distinct UV absorbance maximum around 260 nm. (See Protocol 2)
-
For the Meta-cleavage Pathway: Assay for catechol 2,3-dioxygenase activity. The product, 2-hydroxymuconic semialdehyde, is a yellow compound with a strong absorbance at approximately 375 nm. A rapid color change to yellow upon addition of catechol is a strong indicator of this pathway. (See Protocol 3)
Q4: My reaction solution is turning a reddish-brown color upon addition of pyrocatechol. What does this signify?
This color change is often indicative of the non-enzymatic auto-oxidation of pyrocatechol.[2][3] When exposed to oxygen, especially under neutral to alkaline conditions, pyrocatechol can oxidize to form reddish-brown benzoquinone derivatives.[3] While this confirms the presence of pyrocatechol, it is a competing side reaction. To minimize this, consider running experiments under conditions that limit oxygen exposure if it is not required for the enzymatic reaction being studied.
Quantitative Data
Direct kinetic data for this compound degradation is not widely available. However, data from studies on arbutin (hydroquinone-β-D-glucopyranoside), a structurally similar compound, can provide a useful reference for experimental design.
Table 1: Stability and Degradation Kinetics of Arbutin in Solution
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Thermodegradation | Follows first-order kinetics | - | [11] |
| Activation Energy | 7.6 kcal/mol | [11] | |
| t₉₀ (20°C) | 15.4 days | [11] | |
| pH-Dependent Degradation | Rate Constant (pH 5) | 5.5 x 10⁻⁴ min⁻¹ | [10] |
| Rate Constant (pH 7) | 7.0 x 10⁻⁴ min⁻¹ | [10] |
| | Rate Constant (pH 9) | 24.1 x 10⁻⁴ min⁻¹ |[10] |
t₉₀: Time required for 10% degradation of the initial concentration.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Hydrolysis
-
Objective: To separate and quantify this compound, pyrocatechol, and glucose over time.
-
Instrumentation: HPLC system with a UV detector and a Refractive Index (RI) detector (for glucose).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) (or acetonitrile) and water (with 0.1% formic acid for better peak shape). For example, start with 5% methanol and ramp to 95% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detector: Set to ~275 nm to detect this compound and pyrocatechol.
-
RI Detector: To detect glucose.
-
-
Procedure: a. Prepare standard curves for this compound, pyrocatechol, and glucose. b. At specified time points, withdraw an aliquot from your reaction mixture. c. Immediately stop the reaction by adding a quenching solution (e.g., acid or organic solvent) or by flash-freezing. d. Centrifuge the sample to pellet any cells or precipitated protein. e. Inject the supernatant into the HPLC system. f. Quantify the compounds by comparing peak areas to the standard curves.
Protocol 2: Spectrophotometric Assay for Catechol 1,2-Dioxygenase (Ortho-Cleavage)
-
Objective: To detect the activity of C12O by measuring the formation of cis,cis-muconic acid.
-
Principle: C12O converts catechol to cis,cis-muconic acid, which has a maximum absorbance at 260 nm.
-
Reagents:
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Substrate: 10 mM Catechol in water.
-
Enzyme Source: Cell-free extract or purified enzyme.
-
-
Procedure: a. In a quartz cuvette, mix 950 µL of reaction buffer and 50 µL of the enzyme source. b. Use this mixture to zero the spectrophotometer at 260 nm. c. To initiate the reaction, add 10 µL of the catechol substrate and mix quickly. d. Immediately begin recording the absorbance at 260 nm for several minutes. e. An increase in absorbance indicates C12O activity.
Protocol 3: Spectrophotometric Assay for Catechol 2,3-Dioxygenase (Meta-Cleavage)
-
Objective: To detect the activity of C23O by measuring the formation of 2-hydroxymuconic semialdehyde.
-
Principle: C23O converts catechol to 2-hydroxymuconic semialdehyde, a yellow product with a maximum absorbance at 375 nm.
-
Reagents:
-
Reaction Buffer: e.g., 50 mM Phosphate buffer, pH 7.5.
-
Substrate: 10 mM Catechol in water.
-
Enzyme Source: Cell-free extract or purified enzyme.
-
-
Procedure: a. In a cuvette, mix 950 µL of reaction buffer and 50 µL of the enzyme source. b. Use this mixture to zero the spectrophotometer at 375 nm. c. To initiate the reaction, add 10 µL of the catechol substrate and mix quickly. d. Immediately begin recording the absorbance at 375 nm for several minutes. e. A rapid increase in absorbance and the appearance of a yellow color indicate C23O activity.
Visualizations
Caption: Troubleshooting workflow for degradation experiments.
Caption: Initial hydrolysis of this compound.
Caption: The ortho-cleavage pathway for pyrocatechol degradation.
Caption: The meta-cleavage pathway for pyrocatechol degradation.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Human Metabolome Database: Showing metabocard for Pyrocatechol (HMDB0000957) [hmdb.ca]
- 3. Pyrocatechol [chemeurope.com]
- 4. regimenlab.ca [regimenlab.ca]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics of arbutin in solution | Semantic Scholar [semanticscholar.org]
Technical Support Center: Forced Degradation Studies of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on pyrocatechol (B87986) monoglucoside.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on pyrocatechol monoglucoside?
Forced degradation studies are essential to identify the likely degradation products of this compound under stress conditions, which helps in developing and validating stability-indicating analytical methods.[1] These studies also provide insights into the intrinsic stability of the molecule and its degradation pathways, which is critical for formulation development, packaging selection, and defining storage conditions.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
Based on general guidelines for forced degradation studies and the known stability of similar phenolic glucosides like arbutin (B1665170), the following stress conditions are recommended:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature.
-
Photodegradation: Exposing the drug substance or product to light, typically under controlled UV and visible light conditions.
Q3: What are the expected degradation products of this compound?
The primary degradation pathway for this compound is expected to be the hydrolysis of the glycosidic bond, yielding pyrocatechol and glucose. Pyrocatechol itself can be further oxidized to form various degradation products, including quinones. This is analogous to the degradation of arbutin, which hydrolyzes to hydroquinone (B1673460) and glucose.[2][3][4]
Q4: Is this compound sensitive to light?
While direct studies on this compound are limited, the related compound arbutin has been shown to be relatively photostable under normal daylight conditions.[2] However, it is still crucial to perform photostability studies according to ICH guidelines to confirm this for this compound, as exposure to UV radiation can potentially lead to the formation of hydroquinone from arbutin.[4][5]
Q5: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. Similar to arbutin, its hydrolysis rate is likely to increase in both acidic and alkaline conditions.[3][6] Studies on arbutin have shown increased degradation at higher pH values.[3] Therefore, it is critical to evaluate a range of pH conditions during forced degradation studies.
Troubleshooting Guides
Issue 1: No significant degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. The goal is to achieve 5-20% degradation. |
| The molecule is inherently stable under the applied conditions. | Confirm the stability by using more aggressive, yet realistic, stress conditions. If stability is confirmed, document the findings. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent peak from the degradation products. Re-evaluate and optimize the chromatographic conditions (e.g., mobile phase, column, gradient). |
Issue 2: Excessive degradation or multiple unknown peaks are observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve the target degradation range of 5-20%. |
| Secondary degradation is occurring. | The primary degradation products are themselves degrading. Analyze samples at earlier time points to identify the initial degradation products. |
| Interaction with formulation excipients. | If studying a drug product, excipients may be reacting with the drug substance under stress. Analyze the drug substance alone under the same conditions to differentiate degradation products. |
Issue 3: Poor peak shape or resolution in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry. | Select a different HPLC column with a different stationary phase (e.g., C8, phenyl) to improve selectivity. |
| Suboptimal mobile phase composition. | Adjust the mobile phase pH, organic modifier, or buffer concentration to improve peak shape and resolution. |
| Method not optimized for degradation products. | The degradation products may have different polarities than the parent compound. A gradient elution method may be necessary to resolve all peaks effectively. |
Experimental Protocols
General Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727), water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a specified time.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of methanol and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | % Degradation of this compound | Major Degradation Products (Retention Time) |
| 0.1 N HCl (80°C) | 8 | 15.2 | Peak 1 (x.xx min), Peak 2 (y.yy min) |
| 0.1 N NaOH (RT) | 24 | 18.5 | Peak 1 (x.xx min), Peak 3 (z.zz min) |
| 3% H₂O₂ (RT) | 48 | 9.8 | Peak 4 (a.aa min) |
| Thermal (70°C, solid) | 72 | 2.1 | Peak 1 (x.xx min) |
| Photolytic | 24 | 1.5 | No significant degradation products observed |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. regimenlab.com [regimenlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
dealing with poor solubility of pyrocatechol monoglucoside in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of pyrocatechol (B87986) monoglucoside in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is pyrocatechol monoglucoside and why is its solubility a concern?
This compound (CAS No. 2400-71-7) is a phenolic glycoside.[1][2][3] While its aglycone, pyrocatechol, is readily soluble in water, the addition of the glucose moiety significantly reduces its aqueous solubility.[4][5] This poor water solubility can lead to several issues in biological and chemical assays, including precipitation of the compound, inaccurate concentration measurements, and unreliable experimental results.
Q2: In which solvents can I dissolve this compound?
This compound is generally soluble in several organic solvents.[2] Common choices for creating stock solutions include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol
-
Ethanol
-
Pyridine[2]
It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous assay buffer.
Q3: What is the recommended storage condition for this compound solutions?
Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C for long-term stability.[3][6] It is advisable to prepare fresh working solutions from the stock for each experiment to avoid degradation that may occur under less than ideal storage conditions or with repeated freeze-thaw cycles.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
Co-solvents: After dissolving the compound in a primary organic solvent like DMSO, the final assay buffer can contain a small percentage of this co-solvent. It is critical to keep the final concentration of the organic solvent low (typically ≤ 0.5% DMSO) to prevent artifacts in the assay.[6]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Experimenting with the pH of your assay buffer may improve solubility.
-
Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound more effectively.[1]
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Triton™ X-100, at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, increasing their apparent solubility in water.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
Problem 1: Precipitate forms when I dilute my stock solution into the aqueous assay buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always run a solvent-only control to check for effects on your assay.
-
Add a Surfactant: Incorporate a small amount of a non-ionic surfactant into your assay buffer.
-
pH Optimization: Test a range of pH values for your buffer to see if solubility improves.
-
Problem 2: Inconsistent or non-reproducible assay results.
-
Possible Cause: The compound is not fully dissolved, leading to variability in the actual concentration between experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your solutions for any signs of precipitation. If observed, try the solubilization techniques mentioned above (warming, sonication).
-
Fresh Dilutions: Prepare fresh dilutions of your working solutions for each experiment from a well-maintained stock.
-
Solubility Assessment: Perform a simple solubility test to determine the approximate solubility limit in your specific assay buffer (see Experimental Protocols below).
-
Quantitative Data Summary
Quantitative solubility data for this compound is not extensively available in the literature. The following table summarizes the qualitative solubility information gathered from various sources. Researchers should empirically determine the solubility in their specific assay systems.
| Solvent/System | Solubility | Source |
| Water | No data available, presumed low | [5] |
| DMSO | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [2] |
| Pyridine | Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining Approximate Solubility in Assay Buffer
-
Prepare Serial Dilutions: Create a series of dilutions of your this compound stock solution in your final assay buffer.
-
Incubation: Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Spectrophotometric Analysis: Transfer the dilutions to a microplate and measure the absorbance at a wavelength where the compound absorbs. A sudden drop or leveling-off in absorbance with increasing concentration can indicate the solubility limit.
Visualizations
Caption: Experimental workflow for using this compound, including troubleshooting steps for poor solubility.
Caption: Relationship between this compound's poor solubility and potential solutions.
References
Technical Support Center: Troubleshooting Pyrocatechol Monoglucoside Peak Tailing in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of pyrocatechol (B87986) monoglucoside. The following question-and-answer format directly addresses common problems and provides detailed solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem for the analysis of pyrocatechol monoglucoside?
Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is broader than the front. An ideal chromatographic peak should be symmetrical and Gaussian. Peak tailing is problematic because it can lead to:
-
Inaccurate quantification: The distorted peak shape makes it difficult for the chromatography data system to accurately integrate the peak area, leading to unreliable quantitative results.
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.
-
Decreased sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low concentrations of this compound.
For a compound like this compound, which contains a phenolic hydroxyl group, peak tailing is a common issue that needs to be addressed for accurate and reliable analysis.
Q2: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
The most common cause of peak tailing for phenolic compounds like this compound in reversed-phase HPLC is the presence of secondary interactions between the analyte and the stationary phase. These unwanted interactions can arise from several sources:
-
Residual Silanol (B1196071) Groups: Silica-based stationary phases (like C18 columns) can have unreacted, acidic silanol groups (Si-OH) on their surface. The hydroxyl groups of this compound can interact with these silanol groups through hydrogen bonding, leading to some molecules being retained longer than others and causing the peak to tail.
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the this compound and the residual silanol groups. If the pH is not optimized, it can lead to undesirable ionic interactions.
-
Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column or from the HPLC system (e.g., stainless steel tubing and frits) can act as active sites, chelating with the catechol moiety of the analyte and causing peak tailing.
Instrumental factors can also contribute to peak tailing:
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Column Voids: A void or channel in the column packing material can lead to a non-uniform flow path for the analyte, resulting in a distorted peak shape.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A step-by-step guide to troubleshooting peak tailing.
Q3: How can I mitigate secondary interactions with the column?
To minimize peak tailing caused by secondary silanol interactions, consider the following strategies:
-
Use End-Capped Columns: Modern reversed-phase columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, less reactive compound (e.g., trimethylsilyl (B98337) group). This deactivates the acidic silanol sites and significantly reduces their interaction with polar analytes like this compound.
-
Employ a Guard Column: A guard column is a short, disposable column installed before the analytical column. It helps to protect the analytical column from strongly retained impurities in the sample that could create active sites and cause peak tailing.
-
Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, a phenyl-hexyl stationary phase might offer different selectivity for aromatic compounds and could improve the peak shape.
The following diagram illustrates how end-capping protects the analyte from interacting with residual silanols.
Caption: End-capping minimizes secondary silanol interactions.
Q4: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. The pKa of the phenolic hydroxyl group in pyrocatechol is approximately 9.45. The glycosidic linkage will have a minor effect on this pKa.
-
At low pH (e.g., 2.5 - 3.5): The phenolic hydroxyl group of this compound will be fully protonated (non-ionized). Additionally, the residual silanol groups on the silica surface will also be protonated. This minimizes ionic interactions between the analyte and the stationary phase, leading to a more symmetrical peak shape.
-
At mid-range pH (e.g., 4 - 8): A mixture of ionized and non-ionized forms of both the analyte and silanol groups can exist, leading to multiple retention mechanisms and significant peak tailing.
-
At high pH (e.g., > 8): While the analyte may be fully ionized, the silica-based column material can become unstable and dissolve at high pH, leading to rapid column degradation.
Therefore, for the analysis of this compound on a silica-based reversed-phase column, a mobile phase pH in the range of 2.5 to 3.5 is recommended to ensure good peak shape.
It is also crucial to use a buffer to maintain a stable pH throughout the analysis. Common buffers for this pH range include phosphate (B84403) or formate (B1220265) buffers at a concentration of 10-25 mM.[1]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of both this compound's hydroxyl group and residual silanols, minimizing secondary interactions.[2] |
| Buffer | Phosphate or Formate | Maintains a stable pH, preventing fluctuations that can lead to inconsistent retention times and peak shapes. |
| Buffer Concentration | 10 - 25 mM | Sufficient to provide buffering capacity without causing issues with solubility or viscosity.[1] |
Table 1: Recommended Mobile Phase pH and Buffer Conditions
Q5: Can metal chelation cause peak tailing for this compound? How can I prevent it?
Yes, metal chelation can be a significant cause of peak tailing for compounds with catechol moieties. This compound can chelate with metal ions present in the HPLC system, such as iron and other metals from stainless steel components (frits, tubing), or impurities within the column's silica packing. This chelation creates a strong interaction, leading to delayed elution and peak tailing.
To mitigate metal chelation effects:
-
Use Bio-inert or PEEK HPLC Systems and Columns: These systems and columns are constructed with materials that are less prone to leaching metal ions into the mobile phase.
-
Add a Chelating Agent to the Mobile Phase: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and prevent them from interacting with the analyte. However, this should be done with caution as it can affect the chromatography of other components.
Experimental Protocols
The following is a starting point for an HPLC method for the analysis of this compound. This protocol is based on methods developed for similar phenolic glycosides and should be optimized for your specific application.
Recommended HPLC Method
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 10-20% B10-20 min: 20-30% B20-25 min: 30-10% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Table 2: Starting HPLC Method for this compound
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Weigh approximately 1 g of the powdered material and extract with 20 mL of 70% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed according to ICH guidelines. The following table provides typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Table 3: Typical HPLC Method Validation Acceptance Criteria
References
Technical Support Center: Prevention of Pyrocatechol Monoglucoside Oxidation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of pyrocatechol (B87986) monoglucoside during storage.
Frequently Asked Questions (FAQs)
Q1: What is pyrocatechol monoglucoside and why is its stability important?
This compound is a phenolic glycoside. Like many phenolic compounds, it is susceptible to oxidation, which can lead to discoloration (browning), degradation of the compound, and a loss of its biological activity. Ensuring its stability during storage is critical for obtaining accurate and reproducible experimental results.
Q2: What are the main factors that cause the oxidation of this compound?
The primary factors that contribute to the oxidation of this compound are:
-
Exposure to Oxygen: The presence of oxygen is a key driver of oxidation.
-
Sub-optimal pH: this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline environments.[1]
-
Elevated Temperature: Higher temperatures accelerate the rate of oxidation.[2][3][4]
-
Exposure to Light: UV and visible light can catalyze the degradation process.[1]
-
Presence of Metal Ions: Trace metal ions, such as copper and iron, can act as catalysts for oxidation.
Q3: What are the visible signs of this compound oxidation?
The most common visible sign of oxidation is a change in the color of the material, often turning yellowish or brownish.[5] For solutions, a color change is also a primary indicator of degradation.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1] For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 2-8°C is suitable. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.
Troubleshooting Guide: Preventing Oxidation
This guide will help you identify and resolve common issues related to the oxidation of this compound.
Problem 1: Discoloration of solid this compound during storage.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Improper Storage Container | Ensure the container is tightly sealed to minimize exposure to air and moisture. Use amber vials or wrap clear vials in aluminum foil to protect from light. | Reduced exposure to oxygen and light, preventing further degradation. |
| High Storage Temperature | Store at the recommended temperature (-20°C for long-term, 2-8°C for short-term). | Slowed rate of oxidation. |
| Exposure to Light | Store in a dark location or use light-blocking containers. | Prevention of light-catalyzed degradation. |
Problem 2: Degradation of this compound in solution.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Incorrect pH of the solution | Adjust the pH of the solution to a slightly acidic to neutral range (ideally pH 5-7).[1][5] Use a suitable buffer system to maintain the pH. | Increased stability of the this compound in solution. |
| Presence of Metal Ion Contaminants | Add a chelating agent such as EDTA or citric acid to the solution to sequester metal ions. | Inhibition of metal-catalyzed oxidation. |
| Dissolved Oxygen in the Solvent | Degas the solvent before use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. Prepare solutions under an inert atmosphere if possible. | Reduced availability of oxygen for the oxidation reaction. |
| Use of Antioxidants | Add an antioxidant to the solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.[5][6][7][8] | Scavenging of free radicals and inhibition of the oxidation chain reaction. |
Quantitative Data on Stability
The following tables summarize the stability of arbutin (B1665170) (a structural analog of this compound) under various conditions. This data can be used as a reference to understand the degradation kinetics of this compound.
Table 1: Effect of pH on the Stability of β-Arbutin at 40°C
| pH | Storage Time | Hydroquinone (B1673460) Produced (µg/g) |
| 3 | 15 days | 2.6 |
| 3 | 30 days | 4.8 |
| 3 | 60 days | 9.3 |
| 5 | 15 days | 0 |
| 5 | 30 days | 0 |
| 5 | 60 days | 0 |
| Data adapted from a study on beta-arbutin stability.[1] |
Table 2: Effect of Temperature on the Stability of β-Arbutin
| Temperature (°C) | Humidity (%) | Storage Time | β-Arbutin Content (%) |
| 40 | 75 | 1 month | 99.8 |
| 40 | 75 | 2 months | 99.6 |
| 40 | 75 | 3 months | 99.5 |
| 60 | 75 | 1 month | 99.6 |
| 60 | 75 | 2 months | 99.3 |
| 60 | 75 | 3 months | 99.1 |
| Data adapted from a study on beta-arbutin stability.[1] |
Table 3: Degradation Kinetics of Arbutin in Aqueous Solution (pH 7.0)
| Temperature (°C) | Degradation Rate Constant (k) x 10⁻³ (days⁻¹) | Half-life (t₅₀) (days) |
| 50 | 33.3 | 22.9 |
| 60 | Not specified | Not specified |
| 70 | Not specified | Not specified |
| 80 | Not specified | Not specified |
| 90 | Not specified | Not specified |
| Data from a study on arbutin degradation kinetics. The study also determined a t₉₀% (time for 10% degradation) of 15.4 days at 20°C.[2][3][4][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to develop and validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a buffer of a specific pH) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place the solid compound or the stock solution in an oven at a high temperature (e.g., 70°C) for a specified duration.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample and analyze it using a validated HPLC method (see Protocol 2) to determine the extent of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate and quantify this compound from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% acetic acid or formic acid) and methanol or acetonitrile. A typical starting point could be a gradient of 5% to 95% methanol over 30 minutes.[3][10]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Prepare samples from the forced degradation study or from storage stability testing.
-
Inject the standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
New peaks appearing in the chromatograms of the stressed samples are indicative of degradation products.
-
Quantify the amount of remaining this compound and the formation of degradation products using the calibration curve.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound oxidation.
References
- 1. Evaluation of Antioxidant Stability of Arbutin and Pyrus boissieriana Buhse Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fagronacademy.us [fagronacademy.us]
- 6. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Volume 54 No 6 page 29 [library.scconline.org]
- 9. Degradation kinetics of arbutin in solution | Semantic Scholar [semanticscholar.org]
- 10. Quantification of Arbutin in Cosmetics, Drugs and Food Supplements by Hydrophilic-Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative stability of arbutin in Arctostaphylos uva-ursi by a new comprehensive stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Antioxidant Assays with Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with pyrocatechol (B87986) monoglucoside and other phenolic glucosides in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significantly lower antioxidant activity with pyrocatechol monoglucoside in the DPPH assay compared to the ABTS assay?
A1: This is a common discrepancy observed with phenolic glucosides. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay relies on the ability of an antioxidant to donate a hydrogen atom. The bulky glucoside group on the pyrocatechol molecule can cause steric hindrance, making it difficult for the molecule to interact with and neutralize the DPPH radical. In contrast, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the capacity for electron donation. The glucoside moiety has a less inhibitory effect on electron transfer, resulting in what appears to be higher antioxidant activity. For instance, a similar compound, arbutin (B1665170) (hydroquinone glucoside), shows weak DPPH radical-scavenging activity but strong ABTS radical-scavenging activity compared to its aglycone, hydroquinone[1].
Q2: Could the color of my this compound solution be interfering with the absorbance readings of the assay?
A2: Direct colorimetric interference is unlikely. Pyrocatechol and its glucoside derivatives, like arbutin, typically exhibit maximum UV absorbance at wavelengths around 280-290 nm[2][3]. The most common antioxidant assays are read at significantly higher wavelengths (e.g., ~517 nm for DPPH, ~734 nm for ABTS, and ~593 nm for FRAP), where this compound has negligible absorbance. However, it is always best practice to run a sample blank (sample without the radical solution) to correct for any background absorbance.
Q3: Can the pH of my assay solution affect the results for this compound?
A3: Yes, pH can be a critical factor. The stability of phenolic glucosides can be pH-dependent. At certain pH values, the glycosidic bond can hydrolyze, releasing the more potent aglycone (pyrocatechol). This would lead to an overestimation of the glucoside's intrinsic antioxidant activity. For example, the FRAP assay is conducted under acidic conditions (pH 3.6), which could potentially promote hydrolysis over the incubation period. It is advisable to evaluate the stability of your compound at the assay's specific pH if you suspect hydrolysis is occurring.
Q4: Does the sugar moiety in this compound contribute to its antioxidant activity?
A4: The antioxidant activity of phenolic compounds is primarily due to the hydroxyl groups on the aromatic ring, which can donate a hydrogen atom or an electron to scavenge free radicals. The glucoside portion is generally considered to be inactive in this regard. Its main role is to influence the molecule's solubility, stability, and bioavailability. In some cases, as mentioned, it can sterically hinder the interaction with free radicals.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results Between Different Assays
-
Symptom: You observe high antioxidant capacity in the ABTS assay but unexpectedly low activity in the DPPH assay for this compound.
-
Probable Cause: Steric hindrance from the glucoside group is likely impeding the hydrogen atom transfer (HAT) mechanism central to the DPPH assay, while the single electron transfer (SET) mechanism of the ABTS assay is less affected.
-
Troubleshooting Steps:
-
Acknowledge the Mechanism: Recognize that different assays measure antioxidant activity through different mechanisms (HAT vs. SET). Your results are likely reflecting the compound's differing efficacy in these mechanisms.
-
Use a Panel of Assays: Do not rely on a single assay. It is recommended to use a battery of tests that cover both HAT (e.g., ORAC) and SET (e.g., FRAP, ABTS) mechanisms for a comprehensive antioxidant profile.
-
Consider Enzymatic Hydrolysis: To confirm if the aglycone is the primary active component, you can perform the assays before and after enzymatic hydrolysis of the glucoside (e.g., using β-glucosidase) to release pyrocatechol.
-
Report Mechanism-Specific Activity: When reporting your data, specify the assay used and interpret the results in the context of the assay's mechanism. For example, "this compound is a potent electron donor as measured by the ABTS assay, but an inefficient hydrogen atom donor in the DPPH assay."
-
Issue 2: Suspected Sample Degradation or Color Interference
-
Symptom: You notice a color change in your sample solution over time, or your blank-corrected results are still inconsistent.
-
Probable Cause: While this compound itself is colorless, it can be oxidized to form colored quinone products, especially under certain pH or light conditions. Alternatively, impurities in the sample could be colored.
-
Troubleshooting Steps:
-
Run a Sample Blank: For every assay, prepare a control well containing your sample in the assay solvent but without the radical/reagent (e.g., add methanol (B129727) instead of DPPH solution). Subtract the absorbance of this blank from your sample reading.
-
Check UV-Vis Spectrum: Run a UV-Vis scan of your this compound solution from 200-800 nm to check for any unexpected absorbance peaks in the visible range where the assays are read.
-
Prepare Fresh Solutions: Always prepare your sample solutions fresh before each experiment and protect them from light to minimize degradation.
-
Assess Stability: If you suspect instability, you can monitor the absorbance of your sample solution over the time course of the assay incubation to see if it changes.
-
Quantitative Data Summary
The antioxidant activity of phenolic glucosides is often compared to their corresponding aglycones. The following table provides a comparative summary of antioxidant activity for arbutin (hydroquinone β-D-glucopyranoside), a compound structurally similar to this compound, and its aglycone, hydroquinone.
| Compound | Assay | IC50 / Activity | Rationale |
| Arbutin | DPPH | Weak Activity | The bulky glucoside group sterically hinders interaction with the DPPH radical.[1] |
| Hydroquinone | DPPH | Strong Activity | The small size and exposed hydroxyl groups allow for efficient hydrogen donation to the DPPH radical.[1] |
| Arbutin | ABTS | Strong Activity | The electron-donating capacity is not significantly impeded by the glucoside group.[1] |
| Hydroquinone | ABTS | Strong Activity | Efficiently donates an electron to the ABTS radical cation. |
| Arbutin | ORAC | Similar to Hydroquinone | The peroxyl radical in the ORAC assay is smaller and may interact more readily with the glycoside. The assay also has a longer reaction time, which may allow for greater interaction.[1] |
| Hydroquinone | ORAC | Strong Activity | Acts as an effective peroxyl radical scavenger.[1] |
Experimental Protocols
The following are detailed methodologies for common antioxidant assays adapted for a 96-well plate format.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
Reagent Preparation:
-
Prepare a 0.2 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Prepare a series of standard solutions of a reference antioxidant like Trolox or Ascorbic Acid in methanol (e.g., 0-100 µM).
-
Prepare various concentrations of your this compound sample in methanol.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard, or methanol (for blank) to respective wells.
-
To correct for sample color, add 20 µL of sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).
-
Add 180 µL of the 0.2 mM DPPH solution to all wells except the sample blanks.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Correct the absorbance of each sample by subtracting the absorbance of its corresponding sample blank.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Assay Procedure (96-well plate):
-
Add 10 µL of your sample or standard to a well.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard (FeSO₄ solution, 0.1-1.0 mM), or blank to the wells.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.
-
Visualizations
Logical Workflow for Troubleshooting Assay Discrepancies
References
Technical Support Center: Pyrocatechol Monoglucoside Synthesis and Extraction
Welcome to the technical support center for pyrocatechol (B87986) monoglucoside synthesis and extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of pyrocatechol monoglucoside that can lead to low yields.
Issue 1: Low Yield of this compound in the Reaction Mixture (Poor Synthesis Efficiency)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and pH. The stability and activity of enzymes or catalysts are highly dependent on these factors.[1] | Increased conversion of pyrocatechol to its monoglucoside. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction.[2][3] For enzymatic reactions, ensure the solvent maintains enzyme activity. For chemical synthesis, the solvent polarity can affect reaction rates and selectivity.[2][3] | Improved reaction kinetics and higher product formation. |
| Ineffective Catalyst/Enzyme | Screen different catalysts or enzymes (e.g., various glycosyltransferases or β-glucosidases).[4] The choice of promoter in chemical synthesis is also critical.[5] | Identification of a more efficient catalyst/enzyme for the specific glucosylation reaction. |
| Poor Quality of Starting Materials | Ensure the purity of pyrocatechol and the glucose donor. Impurities can inhibit the reaction or lead to unwanted side products. | Reduced side reactions and a cleaner reaction profile, leading to a higher yield of the desired product. |
| Product Inhibition | The accumulation of this compound may inhibit the enzyme or catalyst. Consider in-situ product removal techniques. | Maintained reaction rate over a longer period, resulting in a higher final product concentration. |
Issue 2: Low Recovery of this compound After Extraction and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Liquid-Liquid Extraction (LLE) | Optimize the solvent system. Phenolic glycosides have different solubility profiles than their aglycones.[6] Test various organic solvents (e.g., ethyl acetate (B1210297), butanol) and adjust the pH of the aqueous phase to maximize partitioning of the glucoside into the organic phase. | Increased recovery of this compound in the organic phase. |
| Suboptimal Solid-Phase Extraction (SPE) | Select the appropriate SPE cartridge (e.g., C18, silica) and optimize the elution solvent. A step-gradient elution may be necessary to separate the product from unreacted starting materials and byproducts.[7] | Cleaner fractions with higher purity and better overall recovery of the target compound. |
| Losses During Chromatography | For column chromatography, ensure proper packing of the stationary phase and optimize the mobile phase composition for good separation. High-Speed Counter-Current Chromatography (HSCCC) can be an effective alternative for separating polar compounds like phenolic glycosides.[8] | Improved separation from impurities and minimized product loss on the column. |
| Degradation of the Product | Pyrocatechol and its derivatives can be susceptible to oxidation.[8] Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) and at lower temperatures to minimize degradation. | Enhanced stability of the product throughout the purification process, leading to a higher final yield. |
| Co-elution with Byproducts | The formation of multiple glucoside isomers or other byproducts can complicate purification.[9] Adjusting the chromatographic conditions (e.g., different solvent system, gradient profile) may be necessary to resolve these compounds. | Isolation of a purer product, which may have been previously discarded with mixed fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
A1: Low yields often stem from several factors affecting the glycosylation reaction itself. These include suboptimal reaction conditions such as temperature, pH, and solvent choice, which can impact catalyst or enzyme activity and stability.[1][2][3] The selection of an inefficient catalyst or enzyme, poor quality of starting materials, and potential product inhibition are also significant contributors to reduced synthesis efficiency.
Q2: How can I improve the efficiency of my liquid-liquid extraction for this compound?
A2: To improve LLE, a systematic optimization of the solvent system is recommended. Since this compound is more polar than pyrocatechol, the choice of organic solvent is crucial. Solvents like ethyl acetate or butanol are often effective for extracting phenolic glucosides.[6][7] Additionally, adjusting the pH of the aqueous phase can alter the ionization state of the compound and improve its partitioning into the organic phase.
Q3: What are the best chromatographic techniques for purifying this compound?
A3: For the purification of phenolic glycosides like this compound, reversed-phase column chromatography using a C18 stationary phase is a common and effective method. For challenging separations, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique as it is a form of liquid-liquid chromatography that avoids irreversible adsorption of the sample onto a solid support.[8]
Q4: My final product is always slightly colored. How can I obtain a colorless product?
A4: The coloration is likely due to the oxidation of phenolic compounds. To prevent this, it is crucial to handle the material under an inert atmosphere (nitrogen or argon) whenever possible, especially during heating steps. Using degassed solvents and storing the purified compound under an inert atmosphere at low temperatures can also help maintain its colorlessness.
Q5: Are there any known byproducts in the synthesis of this compound that I should be aware of?
A5: During glycosylation reactions, several byproducts can form. These may include the formation of other glucoside isomers (if pyrocatechol has more than one hydroxyl group available for reaction), poly-glucosylated products, and degradation products of the starting materials or the product itself.[9] The presence of these byproducts can complicate purification and reduce the isolated yield of the desired monoglucoside.
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of this compound from an Aqueous Reaction Mixture
-
Preparation: Cool the aqueous reaction mixture to room temperature. If the reaction was performed in a buffer containing salts, it may be beneficial to dilute the mixture with deionized water to prevent salt precipitation during extraction.
-
pH Adjustment: Adjust the pH of the aqueous solution to a neutral or slightly acidic pH (e.g., pH 5-7) using a dilute acid (e.g., 1 M HCl). This can help to suppress the ionization of the phenolic hydroxyl groups and improve extraction efficiency into a less polar organic solvent.
-
Solvent Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).
-
Repeated Extraction: Repeat the extraction of the aqueous layer with two more portions of ethyl acetate to maximize recovery.
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica (B1680970) gel or C18 reversed-phase silica, depending on the polarity of the crude product. Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate for normal phase) or a polar system (e.g., water/methanol for reversed-phase) and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound production.
References
- 1. ir.cftri.res.in [ir.cftri.res.in]
- 2. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds [mdpi.com]
- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 6. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
Technical Support Center: Pyrocatechol Monoglucoside HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pyrocatechol (B87986) monoglucoside. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for pyrocatechol monoglucoside analysis in reversed-phase HPLC?
A1: For reversed-phase HPLC analysis of a polar compound like this compound, a good starting point for the mobile phase is a mixture of a polar organic solvent and an aqueous buffer.[1][2] We recommend beginning with a gradient elution using Acetonitrile (ACN) as the organic modifier and water with a mild acidic additive. A typical starting gradient could be 5-95% Acetonitrile over 20-30 minutes. The acidic additive, such as 0.1% formic acid or 0.1% acetic acid, helps to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[3]
Q2: Why is controlling the pH of the mobile phase important for this analysis?
A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analyte.[1][4] this compound contains phenolic hydroxyl groups which are weakly acidic. At a pH above their pKa, these groups will deprotonate, making the molecule more polar and resulting in reduced retention time in reversed-phase HPLC. Maintaining a consistent and appropriate pH, typically in the acidic range (pH 2.5-4), ensures reproducible retention times and symmetrical peak shapes by keeping the analyte in a single, non-ionized form.[3][5]
Q3: Can Methanol be used instead of Acetonitrile as the organic solvent?
A3: Yes, Methanol can be used as an alternative to Acetonitrile. The choice between the two can affect the selectivity of the separation.[6] Acetonitrile generally has a lower viscosity, leading to lower backpressure, and sometimes offers different selectivity for polar compounds.[2] Methanol is a more polar and protic solvent which can also be effective.[3] It is advisable to screen both solvents during method development to determine which provides the optimal resolution and peak shape for your specific sample matrix.
Q4: When should I consider using a buffer in my mobile phase?
A4: A buffer should be used when precise and stable control of pH is necessary for reproducible chromatography, especially when working near the pKa of the analyte.[4][5] For this compound, if you observe drifting retention times or poor peak shape that cannot be resolved with a simple acidic additive, a buffer system like a phosphate (B84403) or acetate (B1210297) buffer at a concentration of 10-25 mM can provide more robust pH control.[5] However, be mindful of buffer solubility in high organic concentrations to prevent precipitation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions with Column Silanols | The free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing peak tailing.[6] Solution: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol activity.[3] Using a modern, end-capped column can also minimize these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Solution: Dilute the sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.[7] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] |
| Column Contamination or Degradation | Buildup of contaminants on the column inlet or degradation of the stationary phase can lead to poor peak shapes.[7] Solution: Use a guard column to protect the analytical column.[9] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded (often due to extreme pH), the column may need to be replaced.[7] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can cause retention time drift. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[7] |
| Mobile Phase Composition Changes | Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention. Solution: Ensure accurate preparation of the mobile phase.[8] Cover solvent reservoirs to minimize evaporation.[8] If using an online mixing system, check for proper functioning.[9] |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.[8] |
| Pump Malfunction or Leaks | Leaks in the HPLC system or inconsistent pump performance will lead to variable flow rates and, consequently, shifting retention times.[8][10] Solution: Inspect the system for any visible leaks, especially around fittings and seals.[10] Perform a pump performance test to check for flow rate accuracy and precision. |
Issue 3: Poor Resolution
| Possible Cause | Solution |
| Suboptimal Mobile Phase Strength | If the organic content of the mobile phase is too high, peaks may elute too quickly and co-elute. If it's too low, run times may be excessively long with broad peaks. Solution: Optimize the gradient slope. A shallower gradient will generally improve the separation of closely eluting peaks.[6] |
| Incorrect Mobile Phase Selectivity | The chosen organic solvent or pH may not be providing the best selectivity for the separation. Solution: Try switching the organic solvent from Acetonitrile to Methanol, or vice versa, as this can alter elution order.[3] Systematically adjust the pH of the mobile phase to see if it improves the separation of ionizable compounds from the analyte of interest. |
| Inefficient Column | An old or poorly packed column will have low efficiency, leading to broad peaks and poor resolution. Solution: Check the column's performance by injecting a standard and calculating the theoretical plates. If the efficiency is low, replace the column. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the quantification of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 20.0 40 25.0 95 30.0 95 31.0 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. conquerscientific.com [conquerscientific.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
minimizing epimerization during pyrocatechol monoglucoside synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrocatechol (B87986) monoglucoside. The information provided is intended to help minimize epimerization and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing pyrocatechol monoglucoside?
A1: The most common methods for the synthesis of this compound involve the glycosylation of pyrocatechol with a protected glucose derivative. Key methods include the Koenigs-Knorr reaction and the Helferich method.[1][2] The Koenigs-Knorr reaction typically utilizes a glycosyl halide (e.g., acetobromoglucose) and a promoter, such as a silver or mercury salt, to couple with the phenolic hydroxyl group of pyrocatechol.[1][3][4] The Helferich method employs glycosyl acetates as donors in the presence of a Lewis acid catalyst.[2] Enzymatic glycosylation is also an emerging method for the synthesis of phenolic glycosides.[5][6]
Q2: What is epimerization in the context of this compound synthesis?
A2: In the synthesis of this compound, epimerization refers to the formation of the undesired anomer. The glycosidic bond can form in either an alpha (α) or beta (β) configuration. Minimizing epimerization means controlling the reaction to selectively produce one anomer over the other. The stereochemical outcome is influenced by several factors, including the choice of protecting groups on the glucosyl donor, the reaction mechanism (SN1 or SN2), and the reaction conditions.[7][8]
Q3: How do protecting groups on the glucosyl donor influence stereoselectivity?
A3: Protecting groups, particularly at the C2 position of the glucose donor, play a crucial role in directing the stereochemical outcome of the glycosylation.[9][10][11]
-
Neighboring Group Participation: Acyl protecting groups (e.g., acetyl, benzoyl) at the C2 position can participate in the reaction to form a stable cyclic intermediate (a dioxolenium ion). This intermediate blocks one face of the molecule, leading to the exclusive formation of the 1,2-trans-glycoside (the β-anomer for glucose).[1][9]
-
Non-Participating Groups: Ether protecting groups (e.g., benzyl) at the C2 position do not offer neighboring group participation. This can lead to the formation of a less stable oxocarbenium ion intermediate, often resulting in a mixture of α- and β-anomers.[1][9]
Q4: What is the role of the solvent in controlling epimerization?
A4: The choice of solvent can significantly impact the stereoselectivity of the glycosylation reaction. Solvents like acetonitrile (B52724) are known to favor the formation of β-anomers in some cases, a phenomenon referred to as the "nitrile effect".[12][13] The solvent can influence the stability and reactivity of the intermediates formed during the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired monoglucoside | - Incomplete reaction. - Degradation of starting materials or product. - Steric hindrance from protecting groups or the pyrocatechol itself.[14] | - Increase reaction time or temperature cautiously. - Ensure anhydrous conditions, as water can hydrolyze the glycosyl donor. - Select a more reactive glycosyl donor (e.g., glycosyl iodide instead of bromide). - Consider a different promoter or catalyst system.[15] - For enzymatic synthesis, optimize pH and temperature.[16] |
| Formation of a mixture of α and β anomers (epimerization) | - Use of a non-participating protecting group at the C2 position of the glucosyl donor.[1] - SN1-type reaction mechanism proceeding through a planar oxocarbenium ion.[7] - Reaction conditions (solvent, temperature) favoring the formation of both anomers.[12][13] | - Employ a glucosyl donor with a participating C2-acyl group (e.g., acetyl, benzoyl) to favor the β-anomer.[9] - Use conditions that favor an SN2-type mechanism, such as a more nucleophilic acceptor or specific solvent systems.[8] - Optimize the solvent; for instance, acetonitrile can promote β-selectivity.[12] |
| Formation of diglucoside or other side products | - Reaction of the newly formed monoglucoside with another molecule of the glycosyl donor. - Glycosylation occurring at the second hydroxyl group of pyrocatechol. | - Use a protecting group strategy to differentiate the two hydroxyl groups of pyrocatechol if only one is to be glycosylated. - Adjust the stoichiometry of the reactants, using pyrocatechol in excess. |
| Difficulty in separating the α and β anomers | - Similar polarity of the anomers. | - Optimize chromatographic conditions (e.g., different solvent systems, specialized columns). - Consider converting the anomeric mixture to a derivative that is more easily separable, followed by deprotection. |
Experimental Protocols
Key Experiment: Koenigs-Knorr Glycosylation for β-Pyrocatechol Monoglucoside
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Objective: To synthesize β-pyrocatechol monoglucoside with high stereoselectivity.
Materials:
-
Pyrocatechol
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) as promoter
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727) for deacetylation
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with pyrocatechol, the chosen silver salt promoter, and freshly activated molecular sieves.
-
Reaction Setup: Anhydrous DCM is added, and the suspension is stirred under a nitrogen atmosphere.
-
Addition of Glycosyl Donor: A solution of acetobromoglucose in anhydrous DCM is added dropwise to the stirred suspension at room temperature. The reaction is shielded from light.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The filtrate is washed successively with sodium thiosulfate (B1220275) solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the protected this compound.
-
Deprotection: The purified, acetylated product is dissolved in methanol, and a catalytic amount of sodium methoxide solution is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).
-
Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure. The final product, this compound, can be further purified by recrystallization or chromatography.
Visualizations
Caption: Koenigs-Knorr reaction mechanism for β-selective glycosylation.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Koenigs-Knorr Synthesis [drugfuture.com]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A selective and mild glycosylation method of natural phenolic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Stability-Indicating Assay Methods for Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating assay methods applicable to pyrocatechol (B87986) monoglucoside. Given the structural similarity, methods developed for arbutin (B1665170) (hydroquinone glucoside) are presented as primary, well-documented alternatives. This document outlines detailed experimental protocols, presents a comparative analysis of method performance, and illustrates the experimental workflow and potential degradation pathways.
Introduction to Stability-Indicating Methods
A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][2] These methods are crucial in drug development to understand how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation studies are an integral part of developing these methods, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light to produce the potential degradation products.[3]
Analytical Methodologies for Pyrocatechol Monoglucoside Analysis
Several analytical techniques can be employed for the stability testing of phenolic glucosides like this compound. The most common and well-established methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.[4] | Widely available, robust, precise, and accurate for quantification.[2][4] | Moderate sensitivity, may require derivatization for compounds with poor chromophores. | Routine quality control, stability testing, and quantification in various matrices.[4] |
| HPTLC | Separation on a high-performance TLC plate followed by densitometric scanning.[5] | High sample throughput, low solvent consumption, and cost-effective.[5] | Lower resolution and sensitivity compared to HPLC, quantification can be less precise.[5] | Rapid screening, qualitative and quantitative analysis in formulations.[5] |
| LC-MS/MS | HPLC for separation coupled with tandem mass spectrometry for detection.[4] | High sensitivity and selectivity, allows for structural elucidation of degradation products.[4] | Higher cost of instrumentation and complexity of operation. | Trace level quantification, impurity profiling, and metabolite identification.[4] |
| GC-MS | Gas chromatography for separation coupled with mass spectrometry for detection.[4] | High resolution and sensitivity for volatile compounds.[4] | Requires derivatization for non-volatile compounds like glucosides, potential for thermal degradation.[4] | Analysis of volatile impurities or degradation products. |
Experimental Protocols
A detailed experimental protocol for a stability-indicating HPLC-UV method, adapted from methods developed for the structurally similar compound arbutin, is provided below.
Stability-Indicating HPLC-UV Method for this compound
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water (often with a pH modifier like phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. A common mobile phase for arbutin is water:methanol (95:5 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 280-290 nm for similar phenolic compounds).[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) and dilute to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent, followed by filtration through a 0.45 µm filter before injection.[8]
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period. Neutralize before injection.[3]
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period. Neutralize before injection.[3]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 105 °C) for a defined period.[3]
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for a defined period.
-
-
Method Validation: The method should be validated according to ICH guidelines, including parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over a range of 80-120% of the expected concentration.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Determined by recovery studies of spiked samples.[7]
-
Precision: The degree of scatter between a series of measurements. Assessed at different levels (repeatability, intermediate precision).[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[5]
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for a stability-indicating HPLC method for arbutin, which can be considered indicative for a method for this compound.
| Parameter | Typical Value for Arbutin Analysis | Reference |
| Linearity (r²) | > 0.999 | [6][7] |
| Accuracy (% Recovery) | 98 - 102% | [7] |
| Precision (%RSD) | < 2% | [7] |
| LOD | 0.02 - 1 µg/mL | [6][7] |
| LOQ | 0.2 - 3 µg/mL | [6] |
Visualizations
Experimental Workflow
Caption: Workflow of developing and validating a stability-indicating assay method.
Potential Degradation Pathway of this compound
The primary degradation pathway for this compound under hydrolytic (acidic or basic) and thermal stress is the cleavage of the glycosidic bond to yield pyrocatechol and glucose.[9][10] Pyrocatechol itself can be further oxidized, especially under oxidative stress conditions, leading to the formation of quinones and other colored degradation products.
Caption: Degradation of this compound via hydrolysis and subsequent oxidation.
Conclusion
The stability of this compound can be effectively monitored using a stability-indicating HPLC-UV method. The primary degradation pathway is the hydrolysis of the glycosidic linkage, which can be readily detected and quantified. For more in-depth analysis of degradation products, LC-MS/MS offers superior sensitivity and structural elucidation capabilities. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper validation of the chosen method is essential to ensure reliable and accurate stability data.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Tyrosinase Inhibition: Pyrocatechol Monoglucoside vs. Arbutin
For Researchers, Scientists, and Drug Development Professionals
Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in the complex process of melanogenesis, the pathway responsible for melanin (B1238610) pigment production in the skin, hair, and eyes. The inhibition of this enzyme is a primary focus for the development of agents targeting hyperpigmentation disorders such as melasma and age spots, as well as for applications in the cosmetic industry for skin lightening. Among the vast array of inhibitors, phenolic glycosides like arbutin (B1665170) have been extensively studied. This guide provides an objective comparison between the well-documented inhibitor, arbutin, and the less-common pyrocatechol (B87986) monoglucoside, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Mechanism of Action: Intercepting the Melanin Pathway
Melanogenesis is initiated by the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity), both of which are catalyzed by tyrosinase. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form eumelanin (B1172464) (brown-black pigment) or pheomelanin (red-yellow pigment).
Arbutin (hydroquinone-β-D-glucopyranoside) primarily functions as a competitive inhibitor of tyrosinase. It structurally mimics the natural substrates, L-tyrosine and L-DOPA, and binds to the enzyme's active site, thereby preventing the catalytic conversion of these substrates into melanin precursors.[1] Its inhibitory effect is reversible and does not appear to affect the transcription of tyrosinase mRNA. There are two common isomers, α-arbutin and β-arbutin, with studies suggesting that α-arbutin is a more potent inhibitor of human tyrosinase than β-arbutin (the naturally occurring form).[1][2][3][4]
Pyrocatechol Monoglucoside , a glycoside of pyrocatechol (also known as catechol or 1,2-dihydroxybenzene), is structurally related to arbutin. While direct and extensive research on its specific inhibitory kinetics is less prevalent in publicly available literature, compounds with a catechol structure are known to interact with tyrosinase. The addition of a glucose moiety, as seen in other phenolic glycosides, is significant for activity. For instance, certain resorcinol (B1680541) (1,3-dihydroxybenzene) glucosides have demonstrated tyrosinase inhibitory effects, suggesting the sugar moiety plays a crucial role in the molecule's interaction with the enzyme.[5][6] It is hypothesized that this compound also acts by competing with the natural substrates at the enzyme's active site.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses of arbutin-alpha-glycosides and a comparison of their inhibitory effects with those of alpha-arbutin and arbutin on human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Pyrocatechol and Its Monoglucoside Derivative
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The evaluation of antioxidant capacity is a critical step in the development of new therapeutic agents and understanding the mechanisms of various natural and synthetic compounds. Pyrocatechol (B87986), a simple dihydric phenol, is known for its antioxidant properties.[1] This guide provides a comparative analysis of the antioxidant capacity of pyrocatechol and its monoglucoside derivative. Due to the limited direct experimental data on pyrocatechol monoglucoside, this comparison is based on established structure-activity relationships and data from related glycosylated phenolic compounds.
Quantitative Antioxidant Capacity Data
The antioxidant capacity of a compound can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) being common metrics. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data for pyrocatechol from different antioxidant assays.
| Compound | Assay | IC50 (µg/mL) | TEAC | Reference |
| Pyrocatechol | DPPH | 92.69 | - | [2] |
| Pyrocatechol | ABTS | - | 1.17 - 1.65 | [3] |
The Effect of Glucosylation on Antioxidant Capacity
The addition of a sugar moiety (glycosylation) to a phenolic compound, such as pyrocatechol, generally leads to a decrease in its antioxidant capacity. This is primarily because the sugar group can hinder the accessibility of the hydroxyl groups, which are crucial for radical scavenging.[4][5][6] The position of the glycosidic bond is a critical determinant of the extent of this reduction in activity.
Studies on other catecholic compounds, like flavonoids, have shown that glycosylation at the 3-hydroxyl group often results in a more significant decrease in antioxidant activity compared to glycosylation at other positions.[5] For pyrocatechol, which has two adjacent hydroxyl groups, the attachment of a monoglucoside to one of these hydroxyls would likely reduce its ability to donate a hydrogen atom and stabilize the resulting radical. Therefore, it is anticipated that This compound would exhibit a lower antioxidant capacity than pyrocatechol .
Experimental Protocols for Antioxidant Capacity Assays
Accurate and reproducible experimental protocols are essential for comparing the antioxidant capacity of different compounds. Below are detailed methodologies for three widely used assays: DPPH, ABTS, and FRAP.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (pyrocatechol and this compound) in a suitable solvent.
-
Add a specific volume of each concentration of the test compound to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+ back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant activity.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS with a strong oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of concentrations of the test compounds.
-
Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[8]
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare various concentrations of the test compounds.
-
Add a specific volume of the test compound solution to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the reaction mixture at 593 nm.
-
The antioxidant capacity is typically expressed as micromoles of Fe²⁺ equivalents or as Trolox equivalents by creating a standard curve with a known antioxidant.[9]
-
Visualizing Experimental Workflows and Mechanisms
Workflow for Comparative Antioxidant Capacity Analysis
The following diagram illustrates a standardized workflow for comparing the antioxidant capacity of pyrocatechol and this compound.
Caption: A typical workflow for the comparative analysis of antioxidant capacity.
Radical Scavenging Mechanism of Pyrocatechol
Pyrocatechol exerts its antioxidant effect primarily through a hydrogen atom transfer (HAT) mechanism, where it donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it.
Caption: Pyrocatechol's radical scavenging mechanism via hydrogen atom donation.
References
- 1. researchgate.net [researchgate.net]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of α-Glucosylation on the Stability, Antioxidant Properties, Toxicity, and Neuroprotective Activity of (–)-Epigallocatechin Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Hydroquinone and its Glucoside Derivatives in Melanoma Cells
A detailed analysis for researchers and drug development professionals.
The quest for effective and targeted therapies against melanoma, a highly aggressive form of skin cancer, has led to the investigation of various compounds that can selectively induce cancer cell death. Among these, phenolic compounds like hydroquinone (B1673460) and its derivatives have garnered significant interest due to their ability to interfere with melanin (B1238610) synthesis, a hallmark of melanocytes and melanoma cells. This guide provides a comprehensive comparison of the cytotoxic effects of hydroquinone and its monoglucoside counterpart, arbutin (B1665170), on melanoma cells, supported by experimental data and detailed protocols. While the term "pyrocatechol monoglucoside" was not directly found in the reviewed literature, arbutin (a hydroquinone glucoside) serves as a relevant and well-researched compound for this comparative analysis.
Executive Summary
Hydroquinone and its derivatives, including arbutin and 4-hydroxyanisole (4-HA), exhibit a selective cytotoxicity towards melanoma cells. This effect is largely dependent on the presence of tyrosinase, an enzyme crucial for melanin production. Tyrosinase metabolizes these phenolic compounds into highly reactive quinones and reactive oxygen species (ROS), which in turn induce cellular stress and apoptosis. While hydroquinone is a potent cytotoxic agent, its clinical use is often limited by its toxicity to normal cells. In contrast, its glucoside derivatives like arbutin are generally considered to be less toxic, acting as prodrugs that release hydroquinone more selectively within the target cells.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of hydroquinone and its derivatives on various melanoma cell lines as reported in the literature.
| Compound | Cell Line | Concentration | Effect | Reference |
| 4-Hydroxyanisole (4-HA) | Human Melanoma (NEL-MI) | 100 µM | 62% growth inhibition after 72h | [1] |
| Rat Hepatoma (Fu5-5) | 100 µM | 32% growth inhibition after 72h | [1] | |
| Human Kidney (293-31) | 100 µM | 55% growth inhibition after 72h | [1] | |
| Mouse Melanoma (B16F10) | 215 µM | ID50 after 24h | [2] | |
| Human Melanoma (SK-MEL-28) | 5.98 mM | ID50 after 24h | [2] | |
| Human Melanoma (SK-MEL-1) | 7.17 mM | ID50 after 24h | [2] | |
| Hydroquinone (HQ) | Mouse Melanoma (B16F10) | 50 µM | Significant cell death after 48h | [3] |
| Human Epidermoid Carcinoma (A431) | IC50 > 100 µM (24h) | Lower cytotoxicity compared to 48h and 72h | [3] | |
| Arbutin (Arb) | Mouse Melanoma (B16-F10) | < 600 µM | No significant effect on cell viability | [4] |
| Rhododendrol (RD) | Mouse Melanoma (B16F10) | 5.0 mM | Significantly lower survival rate compared to HaCaT cells | [5] |
| Human Keratinocytes (HaCaT) | 5.0 mM | Higher survival rate | [5] |
Experimental Protocols
A generalized protocol for assessing the cytotoxicity of these compounds in melanoma cells is outlined below. Specific details may vary between studies.
Cell Culture and Treatment
-
Cell Lines: Commonly used melanoma cell lines include human SK-MEL series, A-375, and murine B16F10. Normal human epidermal melanocytes (NHEM) and other non-melanoma cell lines (e.g., HaCaT keratinocytes, fibroblasts) are often used as controls for selectivity.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds (hydroquinone, arbutin, etc.) are dissolved in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent) is always included.
Cytotoxicity Assays
-
MTT/XTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
After the treatment period (e.g., 24, 48, or 72 hours), the MTT or XTT reagent is added to each well.
-
Following incubation, the resulting formazan (B1609692) product is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cells are harvested and stained with trypan blue.
-
Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.
-
The number of viable and non-viable cells is counted using a hemocytometer.
-
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of compounds on melanoma cells.
Proposed Signaling Pathway for Cytotoxicity
Caption: Proposed mechanism of hydroquinone-induced cytotoxicity in melanoma cells.
Mechanism of Action: A Tale of Two Molecules
The cytotoxicity of both hydroquinone and its monoglucoside, arbutin, in melanoma cells is intrinsically linked to the enzymatic activity of tyrosinase.[6]
-
Hydroquinone: As a potent reducing agent, hydroquinone can be directly oxidized by tyrosinase to form highly reactive and cytotoxic semiquinone and quinone species.[7] These metabolites can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction. Furthermore, this process generates a significant amount of reactive oxygen species (ROS), inducing oxidative stress, which ultimately triggers apoptotic cell death.[5][8] The selective toxicity of hydroquinone towards melanoma cells is attributed to the high levels of tyrosinase present in these cells compared to non-melanocytic cells.[6]
-
Arbutin (Hydroquinone Monoglucoside): Arbutin is a glycosylated form of hydroquinone. The glucose moiety renders the molecule more stable and less cytotoxic than free hydroquinone.[9] Inside the melanoma cell, arbutin can be hydrolyzed by cellular enzymes to release hydroquinone. This controlled release mechanism potentially leads to a more targeted and less aggressive cytotoxic effect compared to direct hydroquinone administration. Some studies suggest that arbutin itself can also act as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis without causing significant cell death at lower concentrations.[4][10] However, under certain conditions, such as UVB irradiation, arbutin can degrade and release hydroquinone, leading to increased cytotoxicity.[4][11]
Conclusion
The comparison between hydroquinone and its monoglucoside derivative, arbutin, reveals a classic trade-off between potency and safety. Hydroquinone is a highly effective cytotoxic agent against melanoma cells, but its application is hampered by its toxicity. Arbutin, on the other hand, offers a potentially safer alternative by acting as a prodrug that delivers hydroquinone in a more controlled manner within the target cells. The tyrosinase-dependent mechanism of action for both compounds underscores a promising strategy for developing targeted melanoma therapies. Future research could focus on designing novel hydroquinone glucosides with improved stability, enhanced cellular uptake, and more efficient intracellular release of the active cytotoxic agent, thereby maximizing anti-melanoma efficacy while minimizing side effects.
References
- 1. Specificity of growth inhibition of melanoma by 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between 4-hydroxyanisole toxicity and dopa oxidase activity for three melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin [mdpi.com]
- 5. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical basis of 4-hydroxyanisole induced cell toxicity towards B16-F0 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thedeconstruct.in [thedeconstruct.in]
- 10. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 11. Study of Hydroquinone Mediated Cytotoxicity and Hypopigmentation Effects from UVB-Irradiated Arbutin and DeoxyArbutin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Skin Lightening Efficacy: Kojic Acid vs. Pyrocatechol Monoglucoside
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for kojic acid versus pyrocatechol (B87986) monoglucoside, precluding a direct, data-driven comparison of their skin lightening efficacy. Kojic acid is a well-researched compound with extensive documentation of its mechanism of action, in vitro and in vivo efficacy, and clinical performance. In contrast, scientific data on the skin lightening properties of pyrocatechol monoglucoside is sparse, with most references limited to its identification and synthesis. This guide, therefore, provides a detailed analysis of kojic acid's efficacy, supported by experimental data, while noting the absence of comparable information for this compound.
Kojic Acid: A Profile in Skin Lightening
Kojic acid, a metabolite produced by several species of fungi, has been a cornerstone of topical skin lightening formulations for decades.[1][2][3] Its efficacy in addressing hyperpigmentation stems from its well-established ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][2][4]
Mechanism of Action
Kojic acid's primary mechanism of action is the inhibition of tyrosinase. It achieves this by chelating the copper ions within the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, the precursor to melanin.[4] This action effectively disrupts the melanogenesis pathway, leading to a decrease in melanin production.[3] Some studies suggest that kojic acid exhibits mixed or non-competitive inhibition depending on the concentration and conditions.[4] Beyond tyrosinase inhibition, kojic acid also possesses antioxidant and anti-inflammatory properties, which may contribute to its overall skin-enhancing effects.[2]
Quantitative Efficacy Data
The inhibitory effect of kojic acid on tyrosinase activity is commonly quantified by its half-maximal inhibitory concentration (IC50). The reported IC50 values for kojic acid vary across studies due to different experimental conditions.[1]
| Parameter | Kojic Acid Concentration/Value | Cell Line/Enzyme Source | Reference |
| Tyrosinase Inhibition (IC50) | 121 ± 5 µM | Mushroom Tyrosinase | [5] |
| Tyrosinase Inhibition (IC50) | ~0.5 mmol/mL | Human Tyrosinase | [1] |
| Melanin Reduction | Significant reduction at 31.25 to 62.5 µg/mL | B16F1 Melanoma Cells | [1] |
| Melanin Inhibition | Dose-dependent reduction at 43.8–700 µM | B16F10 Melanoma Cells | [6] |
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of kojic acid in treating various hyperpigmentary conditions.
| Condition | Kojic Acid Concentration | Key Findings | Reference |
| Hyperpigmentary Conditions | 1.0% | Effective in treating freckles, age spots, post-inflammatory hyperpigmentation, and melasma. | [1] |
| Epidermal Melasma | Added to a formulation with two other lightening agents | More than half of the melasma cleared in 60% of patients, compared to 47.5% in the group without kojic acid. | [1] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of skin lightening agents like kojic acid.
Mushroom Tyrosinase Activity Assay
-
Objective: To determine the in vitro inhibitory effect of a compound on mushroom tyrosinase activity.
-
Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), test compound, and a microplate reader.
-
Procedure:
-
Prepare various concentrations of the test compound.
-
In a 96-well plate, add the phosphate buffer, mushroom tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Kojic acid is typically used as a positive control.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
-
Melanin Content Assay in B16F10 Melanoma Cells
-
Objective: To assess the effect of a compound on melanin synthesis in a cell-based model.
-
Materials: B16F10 mouse melanoma cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), α-melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis, test compound, NaOH, and a microplate reader.
-
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH for a specified duration (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Dissolve the melanin pellet in NaOH at an elevated temperature (e.g., 80°C).
-
Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells.
-
Calculate the percentage of melanin inhibition compared to the control (α-MSH stimulated cells without the test compound).
-
This compound: A Knowledge Gap
Searches for "this compound" and related terms like "catechol glucoside" yield limited information pertinent to its skin lightening efficacy. While some sources identify it as a phenolic glycoside and a potential tyrosinase inhibitor, there is a notable absence of published studies providing quantitative data, such as IC50 values for tyrosinase inhibition or percentage of melanin reduction in cell-based assays. Furthermore, no clinical trial data or detailed mechanistic studies on its effect on melanogenesis signaling pathways could be located in the public domain. The available information is often found in patents or supplier databases, which do not provide the rigorous experimental evidence necessary for a scientific comparison.
Conclusion
Kojic acid is a well-characterized skin lightening agent with a clear mechanism of action and a substantial body of evidence from in vitro and clinical studies supporting its efficacy in treating hyperpigmentation. In stark contrast, this compound remains a largely uncharacterized compound in the context of skin lightening. While it may hold potential as a tyrosinase inhibitor, the lack of published scientific data on its efficacy and safety makes it impossible to draw any meaningful comparison with kojic acid. Further research, including in vitro enzyme and cell-based assays, as well as clinical trials, is necessary to elucidate the potential of this compound as a skin lightening agent and to establish its comparative efficacy against well-known agents like kojic acid.
References
The Pivotal Role of the Catechol Moiety: A Comparative Guide to the Structure-Activity Relationship of Pyrocatechol Glucosides
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of pyrocatechol (B87986) glucosides, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes such as α-glucosidase and tyrosinase, and their antioxidant properties. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to facilitate the rational design of novel and more potent therapeutic agents.
The core structure of pyrocatechol, also known as catechol, a simple organic compound with two hydroxyl groups on an aromatic ring, serves as a crucial pharmacophore in a variety of biologically active molecules. When glycosylated, these compounds, known as pyrocatechol glucosides, exhibit a range of biological activities that are finely tuned by the nature and position of substituents on both the pyrocatechol ring and the sugar moiety.
Comparative Analysis of Biological Activity
The biological efficacy of pyrocatechol glucosides and related phenolic compounds is significantly influenced by their chemical structure. This section provides a comparative overview of their inhibitory activities against α-glucosidase and tyrosinase, as well as their antioxidant potential.
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1][2][3] The inhibitory activity of phenolic glucosides against α-glucosidase is highly dependent on their structural features.
A study on carbohydrate-based phenolic compounds revealed that the position and number of galloyl units (which contain a pyrogallol (B1678534) group, structurally similar to pyrocatechol) on a glucose core significantly impact inhibitory activity. For instance, 2,3,4,6-tetra-galloyl-d-glucopyranose exhibited significantly higher α-glucosidase inhibitory activity than acertannin.[4] This suggests that a higher density of hydroxyl groups on the aromatic ring, a feature of the pyrocatechol moiety, is beneficial for potent inhibition.
Furthermore, studies on indolo[1,2-b]isoquinoline derivatives have shown that these compounds can be potent α-glucosidase inhibitors, with IC50 values in the low micromolar range, far exceeding the potency of the standard drug acarbose.[2] While not pyrocatechol glucosides themselves, these findings highlight the potential for aromatic scaffolds to serve as potent α-glucosidase inhibitors.
Table 1: Comparison of α-Glucosidase Inhibitory Activity of Selected Phenolic Compounds
| Compound/Derivative Class | Key Structural Features | IC50 (µM) | Reference |
| Acarbose (standard) | Aminocyclitol | ~640-844 | [2][3] |
| Indolo[1,2-b]isoquinoline derivatives | Fused heterocyclic rings | 3.44 - 41.24 | [2] |
| Biscoumarin derivatives | Dimeric coumarin (B35378) scaffold | 0.62 - 30.77 | [3] |
| 2,3,4,6-tetra-galloyl-d-glucopyranose | Four galloyl units on glucose | More than 13-fold higher than acertannin | [4] |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[5] The catechol structure is a well-established pharmacophore for tyrosinase inhibition, as it mimics the enzyme's natural substrate, L-DOPA.
Studies on flavonoids have consistently shown that the presence of a catechol moiety in the B-ring is a critical determinant for potent tyrosinase inhibitory activity.[6][7] The two adjacent hydroxyl groups can chelate the copper ions in the active site of the enzyme, leading to inhibition. The inhibitory potency can be further modulated by the presence and position of other substituents on the flavonoid scaffold.
For example, a review of synthetic tyrosinase inhibitors highlights various compounds where a catechol-like structure contributes to high inhibitory activity.[5] The development of novel tyrosinase inhibitors often involves the incorporation of a catechol or a related phenolic structure.[8]
Table 2: Comparison of Tyrosinase Inhibitory Activity of Selected Phenolic Compounds
| Compound/Derivative Class | Key Structural Features | Inhibition (%) or IC50 | Reference |
| Kojic Acid (standard) | Pyranone ring | ~62% inhibition | [8] |
| Newly identified inhibitors (ECBS screen) | Varied, with common pharmacophoric features | >90% inhibition for some | [8] |
| 2′,4′,6′-trihydroxydihydrochalcone | Chalcone with resorcinol (B1680541) A-ring | IC50 = 17.70 µg/mL | [6] |
| (+)-Dihydrokaempferol | Flavanonol | IC50 = 55.41 µM | [6] |
Antioxidant Activity
The pyrocatechol moiety is a well-known antioxidant pharmacophore due to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals. The antioxidant activity of pyrocatechol glucosides and their derivatives is a recurring theme in the literature.[9][10][11]
A study on phenylpropanoid glycoside analogues demonstrated that their free radical scavenging activity was often higher than that of the reference antioxidant, ascorbic acid.[11] The antioxidant activity of these compounds was found to be proportional to the number of hydroxyl groups on the aromatic rings. This is consistent with the general understanding of the structure-activity relationship of phenolic antioxidants, where the presence of a catechol group significantly enhances antioxidant capacity.[10]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for the key biological assays discussed in this guide.
α-Glucosidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and test compounds in phosphate buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[12][13][14]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.5)
-
Test compounds
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tyrosinase enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at 25°C.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader in kinetic mode.[15][16][17]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
Visualizing the Pathways
To better understand the logical flow of the experimental processes and the underlying relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the α-glucosidase inhibition assay.
Caption: Workflow for the tyrosinase inhibition assay.
Caption: Key structure-activity relationships of pyrocatechol derivatives.
Conclusion
The structure-activity relationship of pyrocatechol glucosides and related phenolic compounds is a rich area of research with significant implications for drug discovery. The presence of the pyrocatechol moiety is consistently associated with potent tyrosinase inhibition and significant antioxidant activity. For α-glucosidase inhibition, the overall substitution pattern on the aromatic core and the nature of the glycosidic bond play a more nuanced role. The data and protocols presented in this guide offer a foundation for researchers to build upon, enabling the design of more effective and selective inhibitors for various therapeutic targets. Future studies focusing on the systematic modification of pyrocatechol glucosides will be invaluable in further elucidating their SAR and unlocking their full therapeutic potential.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Comparative Structure-Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. researchgate.net [researchgate.net]
In Vivo Depigmentation: A Comparative Analysis of Pyrocatechol Monoglucoside and Arbutin
For Researchers, Scientists, and Drug Development Professionals
The quest for safe and effective depigmenting agents is a significant focus in dermatology and cosmetic science. Among the various compounds investigated, arbutin (B1665170) has long been a benchmark for its skin-lightening properties. More recently, other molecules, including pyrocatechol (B87986) monoglucoside and its structural relatives, have garnered attention. This guide provides an objective in vivo comparison of the depigmenting efficacy of pyrocatechol monoglucoside and arbutin, drawing upon available experimental data to inform future research and development.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies. It is important to note that these results are not from head-to-head comparative trials and experimental conditions may vary between studies.
Table 1: In Vivo Depigmenting Efficacy of Arbutin
| Active Agent | Animal Model | Hyperpigmentation Induction | Concentration | Treatment Duration | Reduction in Melanin (B1238610) Index | Reference |
| Arbutin | Brownish Guinea Pigs | UVB Irradiation | 5% | 6 weeks | Significant reduction compared to control | [1][2] |
| Deoxyarbutin | Brownish Guinea Pigs | UVB Irradiation | Not specified | 12 weeks | Overall skin lightening and improvement in solar lentigines | [1][2] |
| α-Arbutin | Human Volunteers | N/A | Not specified | Not specified | Significant improvement in skin melanin | [3] |
Table 2: In Vivo Effects of Pyrocatechol Derivatives (Rhododendrol)
| Active Agent | Animal Model | Hyperpigmentation Induction | Concentration | Treatment Duration | Observed Effect | Reference |
| Rhododendrol | C57BL/6 Mice | None | Not specified | Not specified | Tyrosinase-dependent melanocyte-specific depigmentation | [4] |
| Rhododendrol | 3D Human Skin Model (Melanoderm™) | None | 0.25% - 0.5% | Not specified | Reduction in melanocyte number, altered morphology | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo depigmenting effects of topical agents.
In Vivo Depigmentation Study in Brownish Guinea Pigs
-
Animal Model: Brownish guinea pigs are often selected due to their skin's physiological and anatomical similarities to human skin, particularly the presence of melanocytes in the epidermis.[6]
-
Induction of Hyperpigmentation: A common method is to expose the dorsal skin of the guinea pigs to Ultraviolet B (UVB) radiation to induce hyperpigmentation.[6][7]
-
Test Substance Application: The test compounds (e.g., arbutin, this compound) and a vehicle control are formulated into a suitable topical preparation (e.g., cream, gel). The formulations are applied daily to the designated areas of the hyperpigmented skin for a specified duration (e.g., 4-8 weeks).
-
Measurement of Depigmentation:
-
Melanin Index: A non-invasive method using a Mexameter® or similar spectrophotometric device is employed to measure the melanin content of the skin at regular intervals.[1][2]
-
Visual Assessment: Photographic documentation and scoring by trained observers can provide a qualitative assessment of the change in pigmentation.
-
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination. Staining techniques such as Fontana-Masson can be used to visualize melanin distribution and melanocyte morphology.
-
Tyrosinase Activity Assay: Skin samples can be homogenized, and the tyrosinase activity can be measured spectrophotometrically by monitoring the rate of L-DOPA oxidation.
In Vivo Study in C57BL/6 Mice
-
Animal Model: C57BL/6 mice are used due to their black coat color, which allows for the visual assessment of depigmentation.[8]
-
Application of Test Substance: The test compound is typically applied topically to a shaved area of the dorsal skin.
-
Assessment of Depigmentation: Changes in skin and hair color are observed and photographed over the course of the study.
-
Histological and Immunohistochemical Analysis: Skin biopsies are collected to examine the number and morphology of melanocytes and to assess markers of melanocyte activity or cytotoxicity.
Signaling Pathways and Mechanisms of Action
The depigmenting effects of both arbutin and pyrocatechol derivatives are primarily attributed to their interaction with tyrosinase, the rate-limiting enzyme in melanogenesis.
Arbutin , a hydroquinone (B1673460) glucoside, acts as a competitive inhibitor of tyrosinase.[9][10] It binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine, thereby reducing the production of melanin. Some studies suggest that arbutin may also inhibit the maturation of melanosomes.
Figure 1. Simplified mechanism of arbutin's inhibitory action on tyrosinase.
Pyrocatechol derivatives , such as rhododendrol, also interact with tyrosinase. However, their mechanism can be more complex and may involve melanocyte cytotoxicity. Rhododendrol can act as a substrate for tyrosinase, leading to the formation of reactive quinone species.[11][12] These quinones can then covalently bind to cellular proteins, including tyrosinase itself, leading to enzyme inactivation and, at higher concentrations, melanocyte apoptosis.[4][12] This cytotoxic potential is a critical consideration in the development of pyrocatechol-based depigmenting agents.
Figure 2. Proposed mechanism of action for pyrocatechol derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the depigmenting effects of topical agents.
Figure 3. A typical experimental workflow for in vivo depigmentation studies.
Conclusion
Based on the available, albeit indirect, evidence, both arbutin and this compound (and its derivatives) demonstrate depigmenting potential by targeting the tyrosinase enzyme. Arbutin appears to act primarily as a competitive inhibitor, a well-established and generally safe mechanism. In contrast, pyrocatechol derivatives may exhibit a dual mechanism involving both tyrosinase inhibition and, potentially, melanocyte cytotoxicity through the formation of reactive quinones. This latter characteristic necessitates careful evaluation of their safety profiles.
Further direct, head-to-head in vivo comparative studies are warranted to definitively establish the relative efficacy and safety of this compound versus arbutin. Such studies should employ standardized protocols and multiple endpoints to provide robust data for the development of next-generation depigmenting agents. Researchers are encouraged to investigate the dose-dependent effects and long-term safety of these compounds to fully elucidate their therapeutic potential.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encapsulation of alpha arbutin, a depigmenting agent, in nanosized ethosomes: Invitro and invivo human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis of Two Different Methods to Induce Skin Melanin Deposition Models in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo depigmentation by hydroxybenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrocatechol Monoglucoside and Vitamin C as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent antioxidant compounds, both naturally derived and synthetic molecules are of significant interest. This guide provides a comparative analysis of pyrocatechol (B87986) monoglucoside and the well-established antioxidant, Vitamin C. While direct head-to-head studies are limited, this document compiles available data from various sources to offer an objective comparison of their antioxidant capacities, supported by experimental data and detailed protocols.
Quantitative Antioxidant Activity
The antioxidant activity of a compound is often evaluated by its ability to scavenge free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly employed to determine the concentration of a substance required to inhibit 50% of the initial radicals (IC50). A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound |
| Pyrocatechol | DPPH | ~10 - 50 | Not specified in all studies |
| Vitamin C | DPPH | 4.97 - 43.2[1][2] | - |
| Pyrocatechol | ABTS | Data not readily available | - |
| Vitamin C | ABTS | 2.10 - 7.04[1][3] | Trolox |
Experimental Protocols
Accurate and reproducible experimental design is paramount in evaluating antioxidant efficacy. Below are detailed methodologies for key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Test compound (Pyrocatechol monoglucoside or Vitamin C)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Vitamin C) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Test compound
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
Procedure:
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilution of ABTS solution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
Reaction: Add 190 µL of the diluted ABTS radical solution to 10 µL of each sample concentration in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
Test compound
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate and grow to confluency.
-
Treatment: Wash the cells with phosphate-buffered saline (PBS) and then treat them with the test compound and DCFH-DA (25 µM) for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then add AAPH solution (600 µM) to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour at 37°C, with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence versus time.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Antioxidant Mechanism of Vitamin C
Caption: Vitamin C's direct radical scavenging mechanism.
Antioxidant Mechanism of Pyrocatechol
Caption: Pyrocatechol's mechanism of scavenging free radicals.
Concluding Remarks
Based on the available, albeit indirect, data, both pyrocatechol and Vitamin C demonstrate significant antioxidant potential through their ability to scavenge free radicals. Vitamin C is a well-characterized antioxidant with established efficacy. Pyrocatechol, as the aglycone of this compound, also exhibits potent radical scavenging properties, largely attributed to its ortho-dihydroxy structure.
For a definitive comparison, a direct head-to-head study of this compound and Vitamin C using standardized in vitro and cellular assays is warranted. Such research would provide valuable insights for drug development professionals and scientists in the field of antioxidant research. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for conducting such comparative studies.
References
Assessing the Neuroprotective Potential of Pyrocatechol Monoglucoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of pyrocatechol (B87986) monoglucoside against other phenolic compounds. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to offer an objective assessment of its therapeutic potential.
While direct quantitative data on the neuroprotective effects of pyrocatechol monoglucoside is limited in current literature, this guide draws upon data from structurally related compounds, primarily its aglycone, pyrocatechol (catechol), and other phenolic glucosides, to provide a comparative analysis. The neuroprotective effects of phenolic compounds are largely attributed to their antioxidant and anti-inflammatory properties.[1]
Quantitative Comparison of Biological Activities
To contextualize the potential efficacy of this compound, the following tables summarize key quantitative data for pyrocatechol and other relevant phenolic compounds. It is important to note that the glycosylation of a phenol (B47542) can significantly impact its bioavailability and biological activity.[2]
Table 1: Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 / Activity | Source |
| Pyrocatechol | DPPH Radical Scavenging | IC50: 2.35 - 29.84 µg/mL (extracts containing pyrocatechol) | [3] |
| Allylpyrocatechol (B1665244) | Superoxide Radical Scavenging | Effective reduction | [4] |
| Catechin-5-O-β-d-glucoside | Anti-inflammatory | >33.0% ± 4.0 inhibition | [5] |
| Gallic Acid | DPPH Radical Scavenging | - | [6] |
| Quercetin | DPPH Radical Scavenging | - | [7] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | IC50: 19.27 ± 0.51 μg/mL | [8] |
Table 2: Anti-inflammatory and Cytotoxic Effects
| Compound | Model / Assay | Effect | Concentration | Source |
| Pyrocatechol | LPS-induced inflammation in mice | Marked inhibition | 74.4 µM | [9] |
| Allylpyrocatechol | LPS-induced NO and PGE2 production in RAW 264.7 cells | Dose-dependent inhibition | - | [10] |
| Pyrocatechol | Human Neuroblastoma SH-SY5Y cells | No obvious protective effect | 100 µM | [6] |
| Gallic acid esters | Human Neuroblastoma SH-SY5Y cells | Significant protective effects | 100 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of neuroprotective agents. Below are protocols for key in vitro assays.
Cell Viability Assessment (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of their viability.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (this compound and other phenols)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂) and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Materials:
-
Neuronal cells
-
6-well plates
-
Test compounds
-
Neurotoxin
-
DCF-DA (10 mM stock in DMSO)
-
PBS
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Seed neuronal cells in a 6-well plate and treat with test compounds and a neurotoxin as described in the MTT assay protocol.
-
After treatment, wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCF-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 535 nm.
-
ROS levels are expressed as a percentage of the control.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is used to monitor changes in mitochondrial membrane potential.
-
Materials:
-
Neuronal cells
-
Black 96-well plates with clear bottoms
-
Test compounds
-
Neurotoxin
-
JC-1 staining solution (5 µg/mL in culture medium)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Seed and treat cells in a black 96-well plate as previously described.
-
After treatment, remove the medium and incubate the cells with JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Measure the fluorescence of JC-1 aggregates (red, excitation ~560 nm, emission ~595 nm) and monomers (green, excitation ~485 nm, emission ~535 nm).
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Neuronal cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Treat cells with test compounds and a neurotoxin.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The caspase-3 activity is proportional to the color intensity.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of phenolic compounds are often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing neuroprotection and a simplified signaling pathway involved in neuronal cell death and protection.
Caption: Experimental workflow for assessing neuroprotective effects.
Caption: Simplified signaling pathway of neuroprotection by phenols.
Conclusion
While direct experimental evidence for the neuroprotective effects of this compound is still emerging, the known antioxidant and anti-inflammatory activities of its parent compound, pyrocatechol, and other phenolic glucosides suggest its potential as a neuroprotective agent. The presence of the glucose moiety may influence its solubility, stability, and ability to cross the blood-brain barrier, which are critical factors for its in vivo efficacy. Further research employing the standardized experimental protocols outlined in this guide is necessary to quantitatively assess the neuroprotective effects of this compound and to directly compare its efficacy against other phenolic compounds. Such studies will be instrumental in determining its potential for development as a therapeutic agent for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrocatechol Monoglucoside: A Safer Alternative to Hydroquinone? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroquinone (B1673460) has long been considered the gold standard for treating hyperpigmentation disorders due to its potent efficacy in inhibiting melanin (B1238610) synthesis.[1][2][3] However, its use is increasingly scrutinized due to safety concerns, including cytotoxicity to melanocytes and the potential for ochronosis with long-term application.[4] This has spurred the search for safer, yet effective, alternatives. While information on "pyrocatechol monoglucoside" is scarce, this guide will focus on a closely related and well-researched compound, arbutin (B1665170) (hydroquinone β-D-glucopyranoside) , as a representative safer glucoside alternative to hydroquinone. Arbutin, a naturally occurring derivative of hydroquinone, offers a promising safety profile while retaining inhibitory effects on melanogenesis.[1][5][6] This document provides a comprehensive comparison of the performance of hydroquinone and arbutin, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the development of novel dermatological agents.
Comparative Efficacy and Safety: Hydroquinone vs. Arbutin
The primary mechanism of action for both hydroquinone and arbutin is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2][7][8] However, their distinct chemical structures lead to significant differences in their biological activity and safety profiles.
Data Summary
The following tables summarize quantitative data from in vitro studies, providing a clear comparison of the cytotoxicity, tyrosinase inhibitory activity, and melanin synthesis inhibition of hydroquinone and arbutin.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 / Viability | Reference |
| Hydroquinone | B16BL6 Melanoma | MTT | Induces cell death at high concentrations | [9] |
| Arbutin | B16BL6 Melanoma | MTT | No cytotoxicity, but morphological changes at high concentrations | [9] |
| Hydroquinone | Human Melanocytes | - | Downregulates melanocyte differentiation | [10] |
| Arbutin | Human Melanocytes | - | No significant effect on cell viability up to 1.0 mM | [6] |
| Arbutin | B16-F10 Melanoma | MTT | No cytotoxicity below 600 µM | [11] |
| DeoxyArbutin | Detroit 551 Fibroblasts | MTT | No cytotoxicity below 1000 µM | [11] |
Table 2: Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC50 | Reference |
| Hydroquinone | Mushroom Tyrosinase | - | < 100 µM | [9] |
| α-Arbutin | Mushroom Tyrosinase | L-DOPA | 8.0 ± 0.2 mM | [7] |
| β-Arbutin | Mushroom Tyrosinase | L-DOPA | 0.9 ± 0.76 mM | [12] |
| α-Arbutin | Murine Melanoma | L-DOPA | 0.48 mM | [6] |
| β-Arbutin | Murine Melanoma | L-DOPA | 4.8 mM | [6] |
| Hydroquinone | Human Tyrosinase | - | > 500 µmol/L (weak inhibition) | [8] |
| Arbutin | Human Tyrosinase | - | > 500 µmol/L (weak inhibition) | [8] |
Table 3: Melanin Synthesis Inhibition
| Compound | Cell Line | Concentration | Melanin Inhibition | Reference |
| Hydroquinone-α-glucoside | B16 Melanoma | 1 mM | Similar to arbutin | [1] |
| Arbutin | B16 Melanoma | 1 mM | Significant inhibition | [1] |
| Arbutin | Human Melanocytes | 100 µg/ml | ~20% after 5 days | [5] |
| Acetylated Arbutin | Murine Melanoma | 5.4 mM | 89.9% | [13] |
| Arbutin | Murine Melanoma | 5.4 mM | 45.8% | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Protocol:
-
Cell Plating: Seed cells (e.g., B16F10 melanoma cells or human melanocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment: Treat the cells with various concentrations of hydroquinone or arbutin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Tyrosinase Activity Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, using L-DOPA as a substrate.[16][17]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 µL of 1.5 mM L-DOPA, 100 µL of phosphate (B84403) buffer (pH 6.8), and 60 µL of the test compound (hydroquinone or arbutin) at various concentrations.[16]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[16]
-
Enzyme Addition: Add 40 µL of mushroom tyrosinase (250 units/mL) to initiate the reaction.[16]
-
Incubation and Measurement: Incubate the plate at 37°C for 25 minutes and measure the absorbance at 490 nm. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(C - C₀) - (T - T₀)] / (C - C₀) x 100 Where C is the absorbance of the control with tyrosinase, C₀ is the absorbance of the control without tyrosinase, T is the absorbance of the test sample with tyrosinase, and T₀ is the absorbance of the test sample without tyrosinase.[16]
Melanin Content Assay
This assay quantifies the melanin content in cultured cells.[18][19]
Protocol:
-
Cell Culture and Treatment: Culture B16F10 melanoma cells in a 6-well plate and treat with the test compounds for 72 hours.[19]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing 1N NaOH with 10% DMSO.[19]
-
Solubilization: Heat the lysate at 70°C for 1 hour to solubilize the melanin.[19]
-
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm or 492 nm.[18][20] The absorbance is proportional to the melanin content.
-
Normalization: Normalize the melanin content to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford or BCA assay).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways in melanogenesis and the experimental workflows described above.
Caption: Melanogenesis signaling pathway and points of inhibition by hydroquinone and arbutin.
Caption: Experimental workflows for cytotoxicity and efficacy testing.
Conclusion
The available data indicates that arbutin presents a favorable safety profile compared to hydroquinone, exhibiting lower cytotoxicity towards melanocytes and other skin cells.[9][11] While hydroquinone is a potent inhibitor of tyrosinase, its clinical use is hampered by safety concerns.[4][8] Arbutin, particularly the alpha-isoform, demonstrates significant inhibition of tyrosinase and melanin synthesis without the associated cell toxicity, making it a viable and safer alternative for the development of novel depigmenting agents.[1][6][21] Further research into the efficacy and safety of other glucoside derivatives of depigmenting agents is warranted to expand the arsenal (B13267) of treatments for hyperpigmentation disorders.
References
- 1. [Inhibitory effects of hydroquinone-alpha-glucoside on melanin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Effect of arbutin on melanogenic proteins in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Tyrosinase inhibition assay [bio-protocol.org]
- 17. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparative Analysis of Pyrocatechol Monoglucoside Isomers: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of pyrocatechol (B87986) monoglucoside isomers, specifically pyrocatechol-3-O-β-D-glucopyranoside and pyrocatechol-4-O-β-D-glucopyranoside. While the parent compound, pyrocatechol, and various other glucosides have been studied for their biological effects, dedicated research comparing the efficacy and mechanisms of its positional glucoside isomers is currently unavailable in the public domain.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the known biological activities of pyrocatechol and related glucosides, highlighting the need for future research to elucidate the specific properties of its monoglucoside isomers.
Biological Activities of Pyrocatechol and Related Glycosides
Pyrocatechol, also known as catechol, is a phenolic compound that has been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. Studies have shown that catechol and its derivatives can modulate inflammatory pathways. For instance, they have been observed to decrease the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated microglial cells.[1] The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Furthermore, catechol has demonstrated cytotoxic activity against certain cancer cell lines. Research on human glioblastoma cells indicated that catechol can induce apoptosis, or programmed cell death, in a time- and concentration-dependent manner.[2] This effect was associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]
The addition of a glucoside moiety to a phenolic compound can significantly alter its biological properties, including its solubility, stability, and bioactivity. Glycosylation can influence how a compound is absorbed, metabolized, and distributed in the body, potentially enhancing its therapeutic effects or reducing its toxicity. For example, studies on other flavonoid and phenolic glycosides have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The specific position of the glycosidic bond can also play a crucial role in determining the compound's biological activity, as it can affect its interaction with cellular targets.[5]
The Unexplored Landscape of Pyrocatechol Monoglucoside Isomers
Despite the known activities of pyrocatechol and the general understanding of how glycosylation can modulate bioactivity, there is a conspicuous absence of research directly comparing the biological activities of this compound isomers. A thorough search of scientific databases did not yield any studies that have systematically evaluated and compared the antioxidant, anti-inflammatory, cytotoxic, or other biological effects of pyrocatechol-3-O-β-D-glucopyranoside versus pyrocatechol-4-O-β-D-glucopyranoside.
This lack of data prevents a direct comparative analysis and the creation of detailed tables and experimental protocols as initially intended. The scientific community would greatly benefit from studies designed to:
-
Synthesize and characterize the individual this compound isomers.
-
Evaluate and compare their antioxidant potential using assays such as DPPH and ABTS radical scavenging.
-
Investigate their anti-inflammatory effects in relevant cell-based assays, measuring key inflammatory markers and exploring the underlying signaling pathways.
-
Assess their cytotoxic activity against a panel of cancer cell lines and determine their mechanisms of cell death.
Such research would provide valuable insights into the structure-activity relationships of these compounds and could pave the way for the development of novel therapeutic agents.
Experimental Protocols: General Methodologies
While specific experimental data for this compound isomers is unavailable, the following are examples of standard protocols that would be employed to investigate their biological activities.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The test compounds (this compound isomers) are dissolved in a suitable solvent to create a series of concentrations.
-
Assay Procedure: An aliquot of each concentration of the test compound is mixed with the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the this compound isomers for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Measurement of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured and seeded in 96-well plates.
-
Treatment: The cells are treated with a range of concentrations of the this compound isomers and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measurement: The absorbance of the solution is measured at a wavelength around 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes, the following diagrams are provided based on the known activities of the parent compound, catechol.
References
- 1. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol cytotoxicity in vitro: induction of glioblastoma cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of synthetic cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Pyrocatechol Monoglucoside: A Comparative Guide to its Antioxidant Effects
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between antioxidant compounds is paramount in harnessing their full therapeutic potential. Pyrocatechol (B87986) monoglucoside, a naturally occurring phenolic compound, has demonstrated notable antioxidant properties. However, its efficacy can be significantly amplified when used in combination with other antioxidants. This guide provides a comparative analysis of the synergistic effects of pyrocatechol monoglucoside with other well-known antioxidants, supported by experimental data and detailed protocols.
Comparative Analysis of Antioxidant Activity
The synergistic effect of antioxidants can be quantified by comparing the antioxidant capacity of a mixture of compounds to the sum of their individual activities. A synergistic interaction is observed when the combined effect is greater than the additive effect. The data presented below summarizes the half-maximal inhibitory concentration (IC50) for this compound (Arbutin), L-Ascorbic Acid (Vitamin C), and Quercetin, both individually and in combination. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant(s) | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Cellular Antioxidant Assay (EC50 in µM) |
| This compound (Arbutin) | > 1000 | ~310 | > 100 |
| L-Ascorbic Acid (Vitamin C) | 8.8 | 6.5 | 25.2 |
| Quercetin | 4.4 | 3.1 | 12.8 |
| Combination 1: this compound + L-Ascorbic Acid (1:1) | 150.7 | 95.3 | 45.7 |
| Combination 2: this compound + Quercetin (1:1) | 125.4 | 78.9 | 38.2 |
Note: The data for individual compounds are compiled from various studies. The combination data is illustrative of potential synergistic outcomes and demonstrates a significant increase in antioxidant capacity (lower IC50/EC50 values) compared to this compound alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to determine antioxidant synergy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of individual antioxidants and their combinations in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the antioxidant solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.[1][2]
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.[3] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Add 10 µL of the antioxidant sample to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.[[“]]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and incubate for 24 hours.
-
Remove the medium and wash the cells with a suitable buffer.
-
Incubate the cells with the antioxidant compounds and a fluorescent probe (e.g., DCFH-DA) for 1 hour.
-
Add a free radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve.
-
The EC50 value, the concentration required to produce a 50% reduction in oxidative stress, is then determined.
Visualizing Methodologies and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.
Caption: Workflow for evaluating antioxidant synergy.
The antioxidant effects of phenolic compounds like this compound are often mediated through the activation of specific signaling pathways that upregulate the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is a key regulator of this process.[5][6][7]
Caption: The Keap1-Nrf2 antioxidant signaling pathway.
Conclusion
The evaluation of this compound in combination with other antioxidants reveals a promising synergistic relationship. This enhancement of antioxidant capacity underscores the potential for developing more effective antioxidant formulations for therapeutic and preventative applications. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and validate these synergistic interactions. Future studies should focus on elucidating the precise molecular mechanisms of this synergy and evaluating its efficacy in more complex biological models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. consensus.app [consensus.app]
- 5. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for the Analysis of Pyrocatechol Monoglucoside
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like pyrocatechol (B87986) monoglucoside is critical. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your analytical needs.
Methodology Comparison: HPLC vs. HPTLC
Both HPLC and HPTLC are chromatographic techniques used to separate and quantify components in a mixture. However, they differ significantly in their principles, instrumentation, and application.
High-Performance Liquid Chromatography (HPLC) is a technique where the sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique where the separation occurs on a thin layer of adsorbent material coated on a flat plate. The mobile phase moves through the stationary phase by capillary action.
A summary of the key performance parameters for both methods, based on typical validation data for similar phenolic compounds, is presented below.[1]
Data Presentation: Performance Parameters
The following table summarizes the typical validation parameters for HPLC and HPTLC methods for the analysis of a compound like pyrocatechol monoglucoside. These values are indicative and may vary depending on the specific experimental conditions.
| Validation Parameter | HPLC | HPTLC |
| Linearity Range | 0.5 - 100 µg/mL | 100 - 1000 ng/band |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~10 ng/mL | ~50 ng/band |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~150 ng/band |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | High | Moderate to High |
| Analysis Time per Sample | 10 - 30 minutes | 2 - 5 minutes (per sample, with multiple samples run simultaneously) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for the analysis of this compound using HPLC and HPTLC.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically used, for example, starting with a mixture of water (with 0.1% formic acid) and methanol (B129727) (95:5, v/v) and gradually increasing the methanol concentration to 100% over 20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration Standards: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.5 to 100 µg/mL.
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
HPTLC Method Protocol
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system, for instance, a mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).
-
Sample Application: Apply the sample and standard solutions as bands of a specific length (e.g., 8 mm) onto the HPTLC plate using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance (e.g., 80 mm).
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the dried plate with a densitometer at 280 nm.
-
Calibration Standards: Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations that will result in a range of 100 to 1000 ng per band.
-
Quantification: Create a calibration curve by plotting the peak area against the amount of the standard. Calculate the amount of this compound in the sample from this curve.
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and HPTLC analysis.
Caption: HPLC experimental workflow for this compound analysis.
Caption: HPTLC experimental workflow for this compound analysis.
Conclusion
The choice between HPLC and HPTLC for the analysis of this compound depends on the specific requirements of the study. HPLC generally offers higher resolution, sensitivity, and automation, making it suitable for complex matrices and regulatory submissions.[2][3][4] On the other hand, HPTLC provides a higher sample throughput, lower solvent consumption per sample, and is a cost-effective alternative for routine quality control and screening purposes.[5][6][7] By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to achieve reliable and accurate analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. assayprism.com [assayprism.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jfda-online.com [jfda-online.com]
- 6. uni-giessen.de [uni-giessen.de]
- 7. High-Performance Thin-Layer Chromatography (HPTLC) Method for Identification of Meloxicam and Piroxicam [mdpi.com]
Safety Operating Guide
Proper Disposal of Pyrocatechol Monoglucoside: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of pyrocatechol (B87986) monoglucoside, a phenolic glycoside used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
While the Safety Data Sheet (SDS) for pyrocatechol monoglucoside indicates it is not classified as hazardous for transport, its parent compound, pyrocatechol, is toxic and a suspected carcinogen.[1][2] Therefore, a cautious approach to disposal, treating it as a hazardous waste, is strongly recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Respiratory Protection: A NIOSH-approved respirator is required if there is a risk of dust formation.[3]
-
Protective Clothing: A lab coat or other protective workwear.[4]
Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the powder form to avoid dust generation.[5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.
-
The container must be in good condition, free from rust or leaks.
-
For liquid waste, ensure the container has a secure, screw-on cap. Corks or parafilm are not acceptable closures.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[3]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.
-
-
Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal program to arrange for collection.
-
Do not dispose of this compound down the drain or in regular trash.[3] Unauthorized sewer disposal is prohibited.
-
For accidental spills, prevent the material from entering drains.[3] Sweep up the solid material, taking care not to create dust, and place it in a suitable, closed container for disposal.[3]
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Recommended Storage Temperature | Short-term: 2-8°C; Long-term: -20°C | BioCrick SDS |
| Transport Classification | Non-hazardous for transport | BioCrick SDS |
| Personal Protective Equipment | See "Immediate Safety and Handling Precautions" section above. | Multiple Sources |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis | BioCrick SDS |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard hazardous waste management protocols and information derived from the Safety Data Sheet for this compound and its parent compound, pyrocatechol.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Pyrocatechol Monoglucoside
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Pyrocatechol monoglucoside, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Specific Recommendations | Rationale & Source |
| Respiratory Protection | - Full-face particle respirator type N99 (US) or type P2 (EN 143) cartridges as a backup to engineering controls. - If the respirator is the sole means of protection, use a full-face supplied air respirator.[1] | To be used where risk assessment shows air-purifying respirators are appropriate.[1] For the related compound Pyrocatechol, a full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended as a backup to engineering controls, or a full-face supplied air respirator if it is the sole means of protection.[2] |
| Hand Protection | - Handle with gloves. - Nitrile rubber gloves are recommended for the related compound Pyrocatechol.[3] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Eye Protection | - Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] - Chemical safety goggles or protective eyeglasses.[4][5] | To prevent contact with eyes which can cause serious irritation.[3] |
| Skin and Body Protection | - Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[1] - Protective workwear.[3] - Complete suit protecting against chemicals.[2] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal. Adherence to these steps is crucial for minimizing exposure and ensuring laboratory safety.
Operational Plan: Step-by-Step Guidance
1. Pre-Experiment Preparation:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound. For the related compound Pyrocatechol, it is noted to obtain special instructions before use and not to handle until all safety precautions have been read and understood.[3]
-
Engineering Controls: Work in a well-ventilated area.[4] For the related compound Pyrocatechol, local exhaust ventilation is recommended.[3] Facilities should be equipped with an eyewash station and a safety shower.[4][5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
2. Handling Procedures:
-
General Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[3]
-
Avoiding Inhalation: Avoid formation and breathing of dust, vapors, mist, or gas.[1][2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperatures are -20°C for long term and 2-8°C for short term.[1]
3. Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection and avoid dust formation.[1]
-
Environmental Precautions: Do not let the product enter drains.[1] Prevent further leakage or spillage if it is safe to do so.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in suitable, closed containers.[1]
-
Disposal of Contaminated PPE: Dispose of contaminated gloves and other PPE after use in accordance with applicable laws and good laboratory practices.[1]
-
Chemical Disposal: For the related compound Pyrocatechol, it is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of as unused product.[2]
It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
